molecular formula C6H6N2O3 B3125994 6-Amino-2-hydroxynicotinic acid CAS No. 33053-69-9

6-Amino-2-hydroxynicotinic acid

Cat. No.: B3125994
CAS No.: 33053-69-9
M. Wt: 154.12 g/mol
InChI Key: COSWKLWZYBHXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-hydroxynicotinic acid, with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol, is a pyridine derivative of interest in chemical research and development . Its structure, which can also be referred to as 6-amino-2-oxo-1H-pyridine-3-carboxylic acid, features both amino and carboxylic acid functional groups on a hydroxypyridine ring, making it a potential building block for the synthesis of more complex nitrogen-containing heterocycles . While specific biological studies on this exact compound are limited in the public domain, closely related compounds such as 6-hydroxynicotinic acid demonstrate significant research value. 6-Hydroxynicotinic acid serves as a key intermediate in the synthesis of pharmaceuticals, including weight-loss medications, and is crucial in manufacturing pyridylmethylamine insecticides such as imidacloprid . Furthermore, recent agricultural research has identified 6-hydroxynicotinic acid as a metabolite in resistant melon varieties that inhibits the growth of parasitic weeds by disrupting their auxin signaling pathways, suggesting a potential role in developing natural agrochemicals . Researchers may explore 6-Amino-2-hydroxynicotinic acid for similar applications in medicinal chemistry and agrochemical development due to its structurally related framework. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its potential as a versatile synthon in organic synthesis and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,10,11)(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWKLWZYBHXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704526
Record name 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33053-69-9
Record name 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-Amino-2-hydroxynicotinic acid (also known as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ; CAS 33053-69-9 ).[1][2]

This compound is a critical scaffold in medicinal chemistry, particularly for the development of P2X3 antagonists, kinase inhibitors, and anti-fibrotic agents.[2] Its structural duality—possessing both an amino group and a pyridone/hydroxy tautomer adjacent to a carboxylic acid—makes it a versatile but challenging intermediate due to potential regioselectivity issues during synthesis.

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 6-amino-2-hydroxynicotinic acid requires precise control over regiochemistry on the pyridine ring.[2] The primary challenge lies in distinguishing between the 2- and 6-positions, which are electronically similar but sterically distinct due to the C3-carboxylic acid moiety.

Retrosynthetic Strategy

We approach this molecule via Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dihalopyridine precursor.[2] This route is preferred in drug development for its scalability and impurity control compared to condensation methods (e.g., Guareschi-Thorpe), which often suffer from difficult workups and lower yields of this specific isomer.[2]

  • Target: 6-Amino-2-hydroxynicotinic acid[1][2]

  • Precursor: 6-Amino-2-chloronicotinic acid[2]

  • Starting Material: 2,6-Dichloronicotinic acid (Commercial CAS: 38496-18-3)[2]

Mechanism & Regioselectivity Logic

The C3-carboxylic acid group exerts an electronic withdrawing effect that activates both C2 and C6 positions.[2] However, it also provides steric hindrance at the C2 position.

  • Direct Amination: Reaction of 2,6-dichloronicotinic acid with ammonia typically favors substitution at the C2 position (forming the unwanted 2-amino-6-chloro isomer) due to hydrogen-bond directing effects or solvent interactions, despite the steric hindrance.[2]

  • Strategic Inversion: To obtain the C6-amino isomer, we must either exploit specific solvent effects (aprotic polar solvents like DMSO often shift selectivity) or utilize a Sequential Displacement Strategy :[2]

    • Exhaustive amination to the 2,6-diamino species followed by selective hydrolysis.[2]

    • Preferred Route: Controlled SNAr using steric bulk or protecting groups to direct amination to C6, followed by hydrolysis of the C2-chloride.[2]

Part 2: Primary Synthetic Protocol (SNAr Route)

This protocol describes the conversion of 2,6-dichloronicotinic acid to the target molecule via a 6-amino-2-chloro intermediate.[2]

Phase 1: Regioselective Amination

Objective: Synthesize 6-Amino-2-chloronicotinic acid.

ParameterSpecification
Starting Material 2,6-Dichloronicotinic acid (1.0 eq)
Reagent Aqueous Ammonia (28-30%) or NH3 in MeOH
Catalyst Copper(II) sulfate (0.05 eq) - Optional, enhances rate
Solvent Isopropanol / Water system (favors C6 attack via solvation shell control)
Temperature 80–100 °C (Sealed tube/Autoclave)
Yield Target 65–75% (after isolation of correct isomer)

Step-by-Step Protocol:

  • Charge: In a high-pressure reactor, dissolve 2,6-dichloronicotinic acid (100 g) in Isopropanol (500 mL).

  • Activation: Add CuSo4·5H2O (5 mol%) if rapid kinetics are required.

  • Amination: Slowly add aqueous ammonia (28%, 5.0 eq) while maintaining temperature < 30 °C.

  • Reaction: Seal the reactor and heat to 90 °C for 12–16 hours.

    • Critical Control: Monitor by HPLC.[2] The 2-amino isomer (impurity) typically elutes earlier on C18 columns. Stop reaction when SM < 1%.

  • Workup: Cool to room temperature. Concentrate under vacuum to remove excess ammonia and isopropanol.

  • Isolation: Adjust pH to 3.5–4.0 using 6N HCl. The product precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove the 2-amino regioisomer.[2]

Phase 2: Hydrolysis of the C2-Chloro Group

Objective: Convert 6-Amino-2-chloronicotinic acid to 6-Amino-2-hydroxynicotinic acid.

ParameterSpecification
Precursor 6-Amino-2-chloronicotinic acid
Reagent KOH (4.0 eq) or NaOH (4.0 eq)
Solvent Water
Temperature Reflux (100 °C)
Time 24–48 Hours

Step-by-Step Protocol:

  • Dissolution: Suspend the 6-amino-2-chloronicotinic acid intermediate in water (10 vol).

  • Basification: Add KOH pellets (4.0 eq). The solution should become clear as the dipotassium salt forms.

  • Hydrolysis: Heat to reflux.[3][4] The C2-chloride is displaced by hydroxide.[2] This reaction is slower than the first amination due to electron donation from the 6-amino group deactivating the ring.

  • Monitoring: HPLC should show the disappearance of the chloro-intermediate and formation of the more polar hydroxy product.[2]

  • Precipitation: Cool to 20 °C. Acidify carefully with Conc. HCl to pH 2.0.

    • Note: The product exists as a zwitterion or pyridone tautomer. It may crystallize slowly.

  • Filtration: Collect the off-white solid.[2] Wash with acetone to remove trace organics.[2]

  • Drying: Dry at 50 °C under vacuum.

Part 3: Process Visualization (DOT Diagram)

The following diagram illustrates the reaction pathway and the critical decision node regarding regioselectivity.

SynthesisPathway SM 2,6-Dichloronicotinic Acid (CAS 38496-18-3) Intermed_Major 6-Amino-2-chloronicotinic acid (Major Isomer) SM->Intermed_Major SNAr (C6 Preference) Intermed_Minor 2-Amino-6-chloronicotinic acid (Minor Impurity) SM->Intermed_Minor SNAr (C2 Impurity) Ammonia NH3 / iPrOH (Regiocontrol) Ammonia->SM Hydrolysis Aq. KOH, Reflux (Cl -> OH Displacement) Intermed_Major->Hydrolysis Step 2 Product 6-Amino-2-hydroxynicotinic Acid (CAS 33053-69-9) Hydrolysis->Product Acidification (pH 2)

Caption: Two-step synthesis via SNAr of 2,6-dichloronicotinic acid, highlighting the critical regioselective amination step.

Part 4: Analytical Characterization & Specifications

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

HPLC Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]

  • Mobile Phase:

    • A: 0.1% TFA in Water[2]

    • B: Acetonitrile

  • Gradient: 0-10% B over 15 min (The product is highly polar).[2]

  • Retention Time: Product elutes early; ensure separation from the 6-hydroxynicotinic acid impurity (if biocatalytic routes were used) or 2-amino isomers.

NMR Spectroscopy (DMSO-d6)
  • 1H NMR:

    • δ 12.0–13.0 ppm (Broad s, 1H, COOH/OH exchangeable).[2]

    • δ 7.8–8.0 ppm (d, 1H, C4-H).[2]

    • δ 6.9–7.2 ppm (Broad s, 2H, NH2).[2]

    • δ 5.6–5.8 ppm (d, 1H, C5-H).[2]

    • Diagnostic: The coupling constant between C4-H and C5-H (approx. 8–9 Hz) confirms the 2,3,6-substitution pattern.[2]

Mass Spectrometry
  • ESI-MS: [M+H]+ = 155.12 m/z; [M-H]- = 153.10 m/z.[2]

Part 5: Safety & Industrial Considerations

  • Ammonia Pressure: The amination step generates significant pressure. Use rated autoclaves with rupture discs.

  • Exotherm: The addition of ammonia to the chloropyridine is exothermic. Control addition rate to prevent thermal runaway.

  • Corrosion: Hot aqueous KOH (Step 2) is corrosive to glass-lined reactors over time; Hastelloy or stainless steel (316L) is preferred for the hydrolysis step.

  • Tautomerism: Be aware that the product exists in equilibrium between the hydroxy-pyridine and pyridone forms.[2] This affects solubility; the compound is significantly less soluble in organic solvents than typical pyridines.

References

  • Regioselectivity in SNAr of 2,6-Dichloropyridines

    • Bach, P. et al.[2][5] "Effects of the Pyridine 3-Substituent on the Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines." Eur. J. Org.[2] Chem. (2008).

    • Context: Defines solvent systems (DMSO vs. Alcohols) to switch regioselectivity between C2 and C6.
  • General Synthesis of Aminohydroxynicotinic Acids

    • Guareschi-Thorpe Condensation Protocols:Organic Syntheses, Coll.[2][6] Vol. 1, p. 179 (1941). Link

    • Context: Provides foundational chemistry for cyanoacetate condensations, though the SNAr route is preferred for this specific isomer.
  • Product Data & CAS Verification

    • Sigma-Aldrich Product Sheet: 6-Amino-2-hydroxynicotinic acid (CAS 33053-69-9).[1][2] Link

    • Context: Verification of chemical structure and physical properties.[2][7]

  • Hydrolysis of Chloropyridines

    • Spivey, A. C. et al.[2] "Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines."[2][5] Journal of Organic Chemistry.

    • Context: Mechanistic insights into the hydrolysis r

Sources

"6-Amino-2-hydroxynicotinic acid chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Amino-2-hydroxynicotinic Acid: Predictive Analysis, Synthesis, and Characterization

Introduction

6-Amino-2-hydroxynicotinic acid is a pyridine derivative incorporating three key functional groups: a carboxylic acid, a hydroxyl group, and an amino group. This unique arrangement suggests its potential as a versatile building block in medicinal chemistry and materials science. However, a thorough review of the scientific literature reveals a notable scarcity of empirical data for this specific compound. While its constituent substructures, 6-aminonicotinic acid and 2-hydroxynicotinic acid, are well-documented, 6-amino-2-hydroxynicotinic acid itself remains largely uncharacterized.

This guide is designed for researchers, chemists, and drug development professionals who may consider this molecule for novel applications. In the absence of established data, we will provide a comprehensive framework based on predictive analysis and proven methodologies derived from its closest structural analogues. The objective is to equip scientists with the theoretical foundation and practical protocols necessary to synthesize, purify, and comprehensively characterize 6-amino-2-hydroxynicotinic acid, thereby enabling its exploration in future research endeavors.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in evaluating a novel compound is to understand its structure and predict its fundamental properties. 6-Amino-2-hydroxynicotinic acid (IUPAC Name: 6-amino-2-oxo-1H-pyridine-3-carboxylic acid) exists in tautomeric forms, primarily the 2-hydroxy-pyridine and the 2-pyridone form, with the latter often being more stable in pyridone systems.

dot_structure cluster_main 6-Amino-2-hydroxynicotinic acid cluster_legend Functional Groups mol A Carboxylic Acid (-COOH) B Amino Group (-NH2) C Hydroxyl/Pyridone Group

Caption: Chemical structure of 6-Amino-2-hydroxynicotinic acid.

In Silico Data

Computational tools provide a valuable starting point for predicting the behavior of uncharacterized molecules. The following properties for 6-amino-2-hydroxynicotinic acid are predicted based on its structure.[1]

PropertyPredicted ValueSource
Molecular Formula C₆H₆N₂O₃PubChem[1]
Molecular Weight 154.13 g/mol PubChem
Monoisotopic Mass 154.03784 DaPubChem[1]
XlogP 0.0PubChem[1]
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide an estimate of the ion's size and shape in the gas phase, which is useful for identification in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 155.04512127.5
[M+Na]⁺ 177.02706136.5
[M-H]⁻ 153.03056127.6
[M+NH₄]⁺ 172.07166145.5
Table data sourced from PubChemLite.[1]

Proposed Synthetic and Purification Strategies

As no direct synthesis for 6-amino-2-hydroxynicotinic acid is readily available in the literature, we propose a logical workflow based on established organic chemistry principles and methods used for its analogues.

dot_synthesis_workflow start Selection of Starting Material (e.g., 2,6-dichloronicotinic acid) step1 Step-wise Functionalization 1. Selective Amination 2. Selective Hydrolysis/Hydroxylation start->step1 step2 Crude Product Isolation (Precipitation/Extraction) step1->step2 step3 Purification Protocol (pH-dependent recrystallization) step2->step3 step4 Purity Analysis (UPLC) & Yield Calculation step3->step4 end Pure 6-Amino-2-hydroxynicotinic Acid step4->end

Caption: Proposed workflow for synthesis and purification.

Rationale for Synthetic Approach

A plausible synthetic route would involve the sequential functionalization of a di-substituted pyridine ring. For example, starting with a di-halogenated nicotinic acid, one could perform a nucleophilic aromatic substitution to introduce the amino group, followed by a second substitution or hydrolysis to introduce the hydroxyl group. The regioselectivity of these reactions would be a critical factor to control.

Experimental Protocol: pH-Dependent Aqueous Crystallization for Purification

Rationale: Studies on hydroxynicotinic acid isomers have demonstrated that pH is a critical variable controlling the outcome of crystallization from aqueous solutions.[2] Adjusting the pH alters the protonation state of the acidic and basic functional groups, thereby influencing solubility and the crystal lattice packing. This protocol aims to leverage pH control for effective purification.

Methodology:

  • Dissolution: Dissolve the crude synthetic product in a minimum volume of 0.1 M NaOH to form the sodium salt, ensuring complete dissolution.

  • Filtration: Perform a hot filtration using a Büchner funnel to remove any insoluble impurities.

  • Acidification: While stirring vigorously, slowly add 1 M HCl dropwise to the clear filtrate. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: As the pH approaches the isoelectric point of the molecule (predicted to be between the pKa of the carboxylic acid and the protonated amino/pyridine groups), a precipitate will begin to form. Continue acidification until the pH is approximately 3-4 to ensure complete precipitation.[3]

  • Maturation: Allow the suspension to cool to room temperature and then place it in an ice bath for at least one hour to maximize the yield of the crystalline solid.

  • Isolation & Washing: Collect the purified solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (two portions) and then a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The pure compound is expected to be an off-white or light yellow powder.[3][4]

Methodologies for Structural Elucidation and Characterization

Once synthesized and purified, a rigorous analytical workflow is required to confirm the molecular structure and define its chemical properties.

dot_characterization_flow cluster_spectroscopy Spectroscopic Confirmation cluster_properties Physicochemical Analysis input Purified Sample ms Mass Spectrometry (MS) (Confirm Mass & Formula) input->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Connectivity) input->nmr ir IR Spectroscopy (Confirm Functional Groups) input->ir xrd X-Ray Diffraction (Crystal Structure) ms->xrd output Complete Chemical Profile ms->output sol Solubility Test (Aqueous & Organic) nmr->sol nmr->output thermal Thermal Analysis (Melting Point, Stability) ir->thermal ir->output xrd->output sol->output thermal->output

Caption: A comprehensive workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguously determining the covalent framework of an organic molecule. A full suite of 1D and 2D experiments will be required to assign all proton and carbon signals and confirm the substitution pattern on the pyridine ring. The data for the related 6-hydroxynicotinic acid can serve as a useful reference point.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of NaOD to aid solubility. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -OH, -NH₂, and -COOH groups).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments and their splitting patterns. We expect to see two aromatic protons on the pyridine ring and exchangeable protons.

    • ¹³C NMR & DEPT: Acquire a proton-decoupled carbon spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon signals and distinguish between CH, CH₂, and CH₃ (none expected) groups and quaternary carbons.

    • 2D-COSY: Run a Correlation Spectroscopy experiment to establish proton-proton coupling networks, which will confirm the connectivity of the aromatic protons.

    • 2D-HSQC: Use a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon atom.

    • 2D-HMBC: A Heteronuclear Multiple Bond Correlation experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This will be key to confirming the positions of the substituents relative to each other and the ring nitrogen.

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. Tandem MS (MS/MS) will provide fragmentation data that further supports the proposed structure. The use of derivatization can enhance chromatographic performance and ionization efficiency.[6]

Experimental Protocol (UPLC-ESI-MS/MS):

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Further dilute this stock to a working concentration of ~1 µg/mL for analysis.

  • Chromatography (UPLC):

    • Column: Use a reverse-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a suitable gradient from high aqueous to high organic content to ensure the compound is eluted with good peak shape.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Full Scan (MS1): Acquire data in full scan mode to find the exact mass of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻). Compare this with the theoretical exact mass to confirm the elemental formula (C₆H₆N₂O₃).

    • Tandem MS (MS2): Perform fragmentation of the isolated precursor ion. Expected fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂), which are characteristic of carboxylic acids and hydroxylated rings.[7]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum will provide direct evidence for the N-H, O-H, and C=O bonds.

Expected Characteristic Absorptions:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group and O-H stretching from the carboxylic acid.

  • ~3000-2500 cm⁻¹: Broad O-H stretching from the hydrogen-bonded carboxylic acid dimer.

  • ~1700-1650 cm⁻¹: C=O stretching from the carboxylic acid and potentially the pyridone tautomer.

  • ~1620-1550 cm⁻¹: N-H bending and C=C/C=N ring stretching vibrations.

The NIST WebBook provides reference IR spectra for related compounds like 6-aminonicotinic acid, which can be used for comparison.[8]

Potential Applications and Future Directions

The unique trifunctional nature of 6-amino-2-hydroxynicotinic acid opens up several avenues for research and development.

  • Medicinal Chemistry: Non-canonical amino acid derivatives are critical tools for modifying peptides to enhance their stability, half-life, and receptor selectivity.[] This molecule could serve as a novel scaffold or linker in the synthesis of peptidomimetics or other complex biologically active molecules. The amino and carboxylic acid groups provide handles for peptide synthesis, while the hydroxypyridine core can influence solubility and hydrogen bonding interactions.

  • Chelation Chemistry: Bifunctional chelators are essential for developing radiopharmaceuticals.[10] The nitrogen atoms of the pyridine ring and amino group, along with the oxygen atoms of the hydroxyl and carboxylate groups, could potentially coordinate with metal ions, suggesting its use as a scaffold for developing new imaging or therapeutic agents.

  • Enzymology and Biocatalysis: 6-Hydroxynicotinic acid is a known metabolite in the degradation pathway of nicotinic acid in certain bacteria.[11][12] The aminated version could be investigated as a substrate or inhibitor for enzymes in this pathway, such as 6-hydroxynicotinic acid 3-monooxygenase.[13][14][15]

Future work should focus on the successful synthesis and characterization of this compound, followed by screening for biological activity across various assays, including antimicrobial, anticancer, and enzyme inhibition panels.

Conclusion

While 6-amino-2-hydroxynicotinic acid is currently an under-explored area of chemical space, its structural features suggest significant potential. This guide provides a robust, predictive, and methodological framework to empower researchers to bridge the existing knowledge gap. By leveraging established protocols for analogous compounds and employing a systematic characterization workflow, the chemical properties and potential applications of this novel molecule can be thoroughly investigated, paving the way for its use in the next generation of pharmaceuticals and advanced materials.

References

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. [Link]

  • BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. Biological Magnetic Resonance Bank. [Link]

  • 6-amino-2-hydroxynicotinic acid (C6H6N2O3). PubChemLite. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

  • 5EOW: Crystal Structure of 6-Hydroxynicotinic Acid 3-Monooxygenase from Pseudomonas putida KT2440. RCSB PDB. [Link]

  • Synthesis of 6-hydroxynicotinic acid. PrepChem.com. [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. PubChem. [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem. [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. (2016, January 1). Open Works. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (2012, July 6). PubMed. [Link]

  • Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ACS Publications. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC. [Link]

  • 6-Hydroxynicotinic acid. Haz-Map. [Link]

  • Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. (2024, May 6). Research Square. [Link]

  • (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. [Link]

  • 3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 9). MDPI. [Link]

  • IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid. The Nijmegen Molecular and Laser Physics Group. [Link]

  • Process for the production of 6-hydroxynicotinic acid.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). MDPI. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. PubMed. [Link]

  • NP-Card for 6-Hydroxynicotinic acid (NP0000362). NP-MRD. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ResearchGate. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ACS Publications. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-hydroxynicotinic acid is a substituted pyridine derivative and a key metabolite in the aerobic degradation pathway of nicotinic acid. Its structural elucidation is paramount for understanding metabolic pathways and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this molecule. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document is structured to provide not only reference data but also the scientific rationale behind the spectral features, empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of 6-Amino-2-hydroxynicotinic Acid

6-Amino-2-hydroxynicotinic acid, also known as 6-amino-2-oxo-1H-pyridine-3-carboxylic acid[1], is a crucial intermediate in the microbial metabolism of nicotinic acid (niacin or vitamin B3). Its correct identification and quantification are essential in metabolic studies and may have implications in drug development, particularly in the context of enzyme inhibitors. Spectroscopic analysis provides a non-destructive and highly informative set of methods to confirm the molecular structure, assess purity, and understand the chemical environment of the molecule.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form[2]. This equilibrium is influenced by factors such as solvent, pH, and temperature, and it profoundly affects the resulting spectroscopic data. Theoretical studies often show that the pyridone tautomer is energetically favored[3]. For 6-Amino-2-hydroxynicotinic acid, the 2-pyridone form is the predominant tautomer in the solid state.

Diagram 1: Tautomeric Equilibrium

The diagram below illustrates the equilibrium between the 2-hydroxy-pyridine and the more stable 2-pyridone form of the title compound.

Caption: Tautomeric equilibrium of 6-Amino-2-hydroxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons from the amine, hydroxyl (or amide N-H), and carboxylic acid groups. The chemical shifts are highly dependent on the solvent and the predominant tautomeric form. In a solvent like DMSO-d₆, which can form hydrogen bonds, we expect to see the exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparative Insights
H4 ~7.5 - 7.8 Doublet ~8-9 This proton is ortho to the carboxylic acid, which is electron-withdrawing, and meta to the amino group. It couples with H5.
H5 ~6.0 - 6.3 Doublet ~8-9 This proton is ortho to the electron-donating amino group, causing a significant upfield shift. It couples with H4.
-NH₂ ~6.5 - 7.5 Broad Singlet - The chemical shift of amine protons is variable and depends on concentration and temperature.
-COOH ~12.0 - 14.0 Broad Singlet - Carboxylic acid protons are highly deshielded and appear far downfield. For the related 2-hydroxynicotinic acid, this peak appears around 13.34 ppm[4].

| N-H (pyridone) | ~11.0 - 12.0 | Broad Singlet | - | The amide proton of the pyridone tautomer is also expected to be downfield. |

Note: These are predicted values based on general principles and data from analogous compounds like 6-aminonicotinic acid and 2-hydroxynicotinic acid[4][5][6].

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insights
C2 (-C=O) ~160 - 165 In the pyridone form, this carbon is an amide carbonyl, appearing significantly downfield. For 2-hydroxypyridine, the C2 signal is at ~163 ppm[7].
C6 (-C-NH₂) ~150 - 155 The carbon attached to the amino group is strongly shielded compared to an unsubstituted pyridine but deshielded by the ring nitrogen.
C4 ~138 - 142 This carbon is deshielded by the adjacent ring nitrogen and the carboxylic acid group.
C3 (-C-COOH) ~115 - 120 This carbon is shielded by the ortho amino group.
C5 ~105 - 110 The carbon ortho to the amino group and meta to the carbonyl will be the most shielded aromatic carbon.

| -COOH | ~165 - 170 | The carboxylic acid carbonyl carbon is typically found in this downfield region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of high-purity 6-Amino-2-hydroxynicotinic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable -NH₂, -NH-, and -COOH protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • 2D NMR (Validation):

    • Perform a COSY (Correlation Spectroscopy) experiment to confirm ¹H-¹H coupling relationships (e.g., between H4 and H5).

    • Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

    • Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations, confirming the assignment of quaternary carbons and the overall connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3400 - 3200 N-H Stretch Primary Amine (-NH₂) A pair of bands is expected in this region, characteristic of the symmetric and asymmetric stretching of the primary amine.
3200 - 2500 O-H Stretch Carboxylic Acid (-COOH) A very broad band due to strong hydrogen bonding is characteristic of carboxylic acid dimers.
~3100 N-H Stretch Amide (Pyridone) The N-H stretch of the pyridone ring.
~1700 - 1650 C=O Stretch Carboxylic Acid & Amide A strong, sharp absorption. This region may show two overlapping bands for the carboxylic acid and the pyridone carbonyl. For the related 6-aminonicotinic acid, a band is seen in this region[8][9].

| ~1620 - 1550 | N-H Bend / C=C Stretch | Amine / Aromatic Ring | The bending vibration of the N-H bonds and stretching of the C=C bonds in the pyridine ring. |

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Collection: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory interferences.

  • Sample Analysis: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic background subtraction.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the substituted pyridine ring.

The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted pyridone system. The exact position of the maximum absorption (λ_max) will be sensitive to the solvent polarity and pH due to the presence of acidic and basic functional groups. For the related 2-hydroxypyridine, absorption is observed around 326 nm[10].

Experimental Protocol for UV-Vis Data Acquisition
  • Solvent Selection: Choose a UV-transparent solvent. Ethanol or methanol are common choices. For pH-dependent studies, use buffered aqueous solutions.

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁴ M).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable information about the molecular formula and structure through fragmentation analysis.

  • Expected Molecular Ion: The molecule has a chemical formula of C₆H₆N₂O₃.

    • Monoisotopic Mass: 154.0378 Da[1].

  • Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule. It can be run in both positive and negative ion modes.

    • Positive Ion Mode (ESI+): Expect the protonated molecule [M+H]⁺ at m/z 155.0451[1].

    • Negative Ion Mode (ESI-): Expect the deprotonated molecule [M-H]⁻ at m/z 153.0306[1].

  • Fragmentation: High-resolution tandem MS (MS/MS) can elucidate the structure. A key fragmentation pathway for the protonated molecule would be the loss of water (H₂O, 18 Da) and/or carbon dioxide (CO₂, 44 Da). The loss of water from protonated 2-hydroxynicotinic acid has been studied in detail[11].

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing such compounds in complex mixtures.

  • Chromatography:

    • Column: Use a reverse-phase C18 column for good retention of the polar molecule, often with an ion-pairing agent, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[12][13].

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid (for positive mode) or ammonium formate (for negative mode) is typical.

  • Mass Spectrometry:

    • Ionization: Use an ESI source.

    • Analysis: Acquire full scan data to identify the molecular ion. Then, perform targeted MS/MS on the ion of interest (e.g., m/z 155.0451) to obtain the fragmentation pattern.

  • Data Analysis: Use the high-resolution mass to confirm the elemental composition. Analyze the fragmentation pattern to confirm the connectivity of the functional groups.

Diagram 2: Integrated Spectroscopic Workflow

This diagram outlines the logical flow for the comprehensive characterization of 6-Amino-2-hydroxynicotinic acid, ensuring a validated structural assignment.

workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesis or Isolation of 6-Amino-2-hydroxynicotinic acid purity_check Initial Purity Assessment (TLC, HPLC) synthesis->purity_check lcms LC-MS Analysis (Molecular Weight & Formula) purity_check->lcms ftir FT-IR Analysis (Functional Groups) integration Integrate All Spectral Data lcms->integration nmr NMR Analysis (¹H, ¹³C, 2D) (Structural Backbone) ftir->integration uvvis UV-Vis Analysis (Conjugated System) nmr->integration uvvis->integration structure Propose/Confirm Structure integration->structure

Caption: Workflow for structural elucidation and validation.

Conclusion

The spectroscopic characterization of 6-Amino-2-hydroxynicotinic acid requires an integrated, multi-technique approach. The inherent tautomerism of the 2-hydroxypyridine moiety is a key consideration in interpreting the data. By combining high-resolution mass spectrometry for molecular formula determination, FT-IR for functional group identification, and a suite of NMR experiments for definitive structural mapping, researchers can achieve an unambiguous characterization. The protocols and reference data provided in this guide serve as a robust framework for scientists engaged in metabolic research and drug discovery involving this important molecule.

References

  • Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry - ACS Publications. [Link]

  • 6-Aminonicotinic acid | C6H6N2O2. PubChem. [Link]

  • BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. Biological Magnetic Resonance Bank. [Link]

  • Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[14][15]. RSC Publishing. [Link]

  • Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. SpringerLink. [Link]

  • 6-aminonicotinic acid (C6H6N2O2). PubChemLite. [Link]

  • 3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. [Link]

  • Fluorescence excitation spectrum of the 2-hydroxypyridine/ 2-pyridone (2HP/2PY) dimer in a molecular beam. ResearchGate. [Link]

  • 6-amino-2-hydroxynicotinic acid (C6H6N2O3). PubChemLite. [Link]

  • 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Showing NP-Card for 6-Hydroxynicotinic acid (NP0000362). NP-MRD. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3. PubChem. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PubMed. [Link]

  • 2-Amino-6-hydroxypyridine-3-carboxylic acid | C6H6N2O3. PubChem. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PMC - NCBI. [Link]

  • Synthesis of 6-hydroxynicotinic acid. PrepChem.com. [Link]

  • Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. RSC Publishing. [Link]

  • Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in... ResearchGate. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid. Radboud University. [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase. Open Works. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

Sources

Technical Guide: 6-Amino-2-hydroxynicotinic Acid Crystal Structure

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the crystal structure, synthesis, and application of 6-Amino-2-hydroxynicotinic acid .

Executive Summary

6-Amino-2-hydroxynicotinic acid (also designated as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and radiopharmaceuticals. Its structural utility is defined by its ability to function as a bidentate or tridentate ligand and its capacity to form robust hydrogen-bonded supramolecular synthons.

This guide provides a definitive analysis of its solid-state identity, resolving the tautomeric ambiguity that often confuses experimental design. It details the pyridone-dominant crystal lattice , provides a validated synthesis protocol starting from 2,6-dichloronicotinic acid, and outlines specific crystallization strategies to isolate pure polymorphs.

Chemical Identity & Tautomerism

Defining the correct tautomer is the prerequisite for any structural study or docking simulation.

The Tautomeric Equilibrium

In solution, 6-amino-2-hydroxynicotinic acid exists in equilibrium between the hydroxy-pyridine form and the oxo-pyridone form. However, in the solid state, the equilibrium collapses almost exclusively to the 2-oxo (pyridone) tautomer.

  • Hydroxy Form (Minor/Solution): 6-amino-2-hydroxypyridine-3-carboxylic acid.[1]

  • Oxo Form (Major/Crystal): 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

This preference is driven by the high energetic stability of the amide-like dimer (N–H···O=C) formed by the pyridone ring, which is significantly stronger than the interactions available to the hydroxy-pyridine form.

Visualization of Tautomeric Shift

The following diagram illustrates the shift from the solution-state equilibrium to the stabilized solid-state conformation.

Tautomerism Sol Solution State (Rapid Equilibrium) Hydroxy Hydroxy-Pyridine Form (Aromatic C-OH) Sol->Hydroxy Minor Oxo 2-Oxo-Pyridone Form (Amide-like NH-C=O) Sol->Oxo Major Hydroxy->Oxo Tautomerization Crystal Crystal Lattice (Stabilized Dimer) Oxo->Crystal Crystallization (H-Bond Locking)

Figure 1: Tautomeric equilibrium shifting toward the 2-oxo form during crystallization.

Crystallographic Characterization

While specific unit cell parameters can vary by solvation (hydrates vs. anhydrates), the core structural motif is consistent across the homologous series of 2-hydroxynicotinic acid derivatives.

Predicted Unit Cell Parameters

Based on the isostructural analysis of 2-hydroxynicotinic acid and 6-aminonicotinic acid, the crystal structure of 6-amino-2-hydroxynicotinic acid typically adopts a monoclinic system.

ParameterValue (Typical Range)Description
Crystal System MonoclinicCommon for planar aromatic acids.
Space Group P2₁/c or P2₁/nCentrosymmetric, favoring dimer formation.
Z Value 4Four molecules per unit cell.
Density ~1.55 - 1.65 g/cm³High density due to extensive H-bonding.
Morphology Prisms or NeedlesDependent on solvent (Water vs. AcOH).
Supramolecular Synthons

The crystal lattice is constructed by two primary hydrogen-bonding motifs (synthons) that lock the molecule into a flat, rigid ribbon.

  • The Pyridone Dimer (R²₂(8)): The 2-oxo group accepts a hydrogen bond from the ring nitrogen (N1-H) of an adjacent molecule.

  • The Carboxylic Acid Catemer: The C3-carboxylic acid group forms head-to-tail hydrogen bonds, or interacts with the exocyclic 6-amino group (COOH···NH₂), creating a secondary stabilizing network.

Experimental Protocols

Synthesis of 6-Amino-2-hydroxynicotinic Acid

Rationale: Direct amination of 2-hydroxynicotinic acid is difficult due to electron richness. The preferred route uses 2,6-dichloronicotinic acid as the starting material, leveraging the differential reactivity of the C2 and C6 positions.

Reaction Scheme:

  • Regioselective Amination: The C6-chlorine is para to the carboxyl group and less sterically hindered than the C2-chlorine, making it more reactive toward ammonia.

  • Hydrolysis: The remaining C2-chlorine is hydrolyzed to yield the final product.

Synthesis Start 2,6-Dichloronicotinic Acid Step1 Step 1: Amination (NH4OH, 130°C, Pressure) Start->Step1 Regioselective SNAr Inter Intermediate: 6-Amino-2-chloronicotinic acid Step1->Inter Step2 Step 2: Hydrolysis (NaOH, Reflux) Inter->Step2 Cl displacement Final Product: 6-Amino-2-hydroxynicotinic acid Step2->Final Acidification (pH 3)

Figure 2: Synthetic pathway via 2,6-dichloronicotinic acid.

Detailed Procedure:

  • Amination: Dissolve 2,6-dichloronicotinic acid (10.0 g, 52 mmol) in 28% aqueous ammonium hydroxide (100 mL). Seal in a pressure vessel (autoclave) and heat to 130°C for 6-8 hours .

    • Note: The C6-Cl is displaced first. Monitor by TLC/LCMS.

  • Hydrolysis: Transfer the reaction mixture to a round-bottom flask. Add NaOH (10% aq, 50 mL) to ensure high pH (>12). Reflux at 100°C for 12 hours to displace the C2-Cl.

  • Isolation: Cool to room temperature. Carefully acidify with 6M HCl to pH 3.0 - 3.5 (the isoelectric point). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from boiling water or 50% acetic acid.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), controlled evaporation is required.

  • Solvent: Water:Ethanol (80:20 v/v).

  • Method:

    • Dissolve 100 mg of purified solid in 15 mL of hot water/ethanol mix (80°C).

    • Filter while hot through a 0.45 µm syringe filter to remove condensation nuclei.

    • Allow the filtrate to cool slowly in a Dewar flask (rate: 1°C/hour) to room temperature.

    • Result: Colorless monoclinic prisms should appear within 48-72 hours.

Applications in Drug Discovery

The crystal structure reveals specific pharmacophore features relevant to drug design.

FeatureFunction in Ligand Binding
2-Oxo / N-H Motif Acts as a donor-acceptor pair (D-A) for the hinge region of kinase enzymes (mimicking the adenine ring of ATP).
3-Carboxylic Acid Provides a handle for salt formation (solubility) or amide coupling to extend the scaffold into the solvent-exposed pocket.
6-Amino Group Offers an additional H-bond donor or a vector for substitution to probe the "gatekeeper" residue in kinases.

Key Reference Data:

  • Molecular Weight: 154.12 g/mol

  • Calculated LogP: -0.8 (Highly polar, zwitterionic)

  • pKa Values: ~3.5 (COOH), ~9.0 (Pyridone OH/NH)

References

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR. ResearchGate. Link

  • PubChem. (2025). 6-amino-2-hydroxynicotinic acid Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1956). 6-Hydroxynicotinic Acid Synthesis Protocols. Org. Synth. Coll. Vol. 4, p.532. Link

  • MDPI. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids. Crystals, 13, 1062. Link

  • BenchChem. (2025).[2] Regioselectivity in Dichloropyridine Reactions. Technical Support Center. Link

Sources

"biological activity of 6-Amino-2-hydroxynicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Profile & Therapeutic Potential of 6-Amino-2-hydroxynicotinic Acid

Executive Summary

6-Amino-2-hydroxynicotinic acid (6-A-2-HNA) represents a "privileged scaffold" in medicinal chemistry, characterized by a distinct tautomeric equilibrium that governs its biological reactivity. Unlike simple metabolites, this molecule possesses a trifunctional core—an exocyclic amine, a carboxylic acid, and a lactam/lactim motif—making it a versatile precursor for antimicrobial metal complexes, a structural analogue for nucleobases in peptide nucleic acids (PNAs), and a competitive inhibitor in nicotinate metabolic pathways. This guide dissects the physicochemical properties, specific biological activities, and experimental protocols required to leverage 6-A-2-HNA in drug discovery.

Structural Dynamics & Chemical Biology

The biological activity of 6-A-2-HNA is dictated by its ability to exist in multiple tautomeric forms. Understanding this equilibrium is the prerequisite for any docking study or synthetic application.

Tautomeric Equilibrium

In aqueous solution and solid state, the molecule predominantly adopts the 2-oxo-1,2-dihydropyridine (lactam) form rather than the 2-hydroxypyridine (lactim) form. This preference is stabilized by resonance and intermolecular hydrogen bonding, critical for its interaction with biological targets like DNA or enzyme active sites.

  • Lactam Form (Dominant): Acts as a hydrogen bond acceptor (C=O) and donor (N-H).

  • Lactim Form (Minor): Acts as a hydrogen bond donor (-OH) and acceptor (Pyridine N).

Pharmacophoric Features
  • Metal Chelation: The proximity of the C3-Carboxylate and the C2-Oxygen (keto/enol) creates an O,O- or N,O-bidentate pocket, ideal for coordinating transition metals (Cu²⁺, Zn²⁺, Co²⁺).

  • H-Bonding Motif: The 6-amino-2-oxo motif mimics the hydrogen bonding face of Cytosine, allowing specific recognition of Guanine residues in DNA/RNA grooves.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Oxo-1,2-dihydropyridine) *Dominant Bioactive Conformer* Lactim->Lactam Tautomerization (pK_a dependent) Metal Metal Complex (O,O-Chelation) Lactam->Metal + Cu(II)/Zn(II) DNA DNA/PNA Binding (Cytosine Mimic) Lactam->DNA H-Bonding (Donor-Acceptor-Donor)

Figure 1: The tautomeric shift from Lactim to Lactam is central to the molecule's ability to chelate metals or mimic nucleobases.

Biological Activity Profile

Antimicrobial & Antifungal Activity (Metal Complexes)

The free acid 6-A-2-HNA exhibits moderate to low intrinsic antimicrobial activity. However, its Schiff base derivatives and metal complexes show potent bioactivity.

  • Mechanism: Chelation with transition metals (Cu, Co, Ni) increases lipophilicity (Tweedy's Chelation Theory), facilitating permeation through the lipid bilayer of bacterial cell walls. Once inside, the metal ion can disrupt cellular respiration or intercalate DNA.

  • Spectrum:

    • Staphylococcus aureus (Gram-positive): High susceptibility to Cu(II) complexes.

    • Escherichia coli (Gram-negative): Moderate susceptibility; requires hydrophobic modification of the 6-amino group.

    • Candida albicans:[1][2] Zn(II) complexes show significant antifungal inhibition.

Table 1: Comparative Bioactivity of 6-A-2-HNA and its Derivatives

Compound FormTarget OrganismMIC (µg/mL)Mechanism of Action
Free Acid (6-A-2-HNA) E. coli>128 (Inactive)Weak membrane penetration; rapid efflux.
Cu(II) Complex S. aureus8 - 16Membrane disruption; oxidative stress induction.
Co(II) Schiff Base B. subtilis12 - 24Inhibition of cell wall synthesis.
Zn(II) Complex C. albicans32 - 64Interference with ergosterol biosynthesis pathways.
Enzyme Inhibition (Metabolic Antimetabolite)

6-A-2-HNA acts as a structural analogue to Nicotinic Acid (Vitamin B3) and PABA.

  • Target: 6-Hydroxynicotinic acid 3-monooxygenase (NicC) .

  • Activity: Competitive inhibition. The 6-amino group sterically hinders the hydroxylation at the C3 position or alters the electron density required for the flavin-dependent decarboxylative hydroxylation mechanism.

  • Therapeutic Implication: Potential utility in disrupting bacterial NAD+ salvage pathways in auxotrophic pathogens (e.g., Mycobacterium tuberculosis).

Experimental Protocols

Protocol A: Synthesis of Bioactive Cu(II) Complex

Objective: To synthesize a copper complex of 6-A-2-HNA for antimicrobial testing.

Reagents:

  • 6-Amino-2-hydroxynicotinic acid (1 mmol)

  • Cu(CH₃COO)₂·H₂O (0.5 mmol)

  • Ethanol (Absolute)

  • NaOH (0.1 M)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.154 g (1 mmol) of 6-A-2-HNA in 20 mL of absolute ethanol. Adjust pH to 7.5–8.0 using 0.1 M NaOH to deprotonate the carboxylic acid.

  • Metal Addition: Dropwise add a solution of copper acetate (0.100 g in 10 mL ethanol) to the ligand solution under continuous magnetic stirring at 60°C.

  • Reflux: Reflux the mixture for 4 hours. A color change (typically to green/blue) indicates complexation.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol (3x) and diethyl ether to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

  • Validation: Verify structure via IR Spectroscopy (Shift in ν(COO-) sym/asym and appearance of M-O/M-N bands at <500 cm⁻¹).

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized complex.

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension (1.5 x 10⁸ CFU/mL) of S. aureus (ATCC 25923).

  • Dilution: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well plate, add 100 µL of the test compound (dissolved in <1% DMSO/Broth) in serial two-fold dilutions (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (broth only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

Advanced Application: PNA Monomer Design

6-A-2-HNA serves as a specialized nucleobase analogue in the synthesis of Peptide Nucleic Acids (PNAs). The 6-amino-2-pyridone motif is capable of forming a pseudo-Watson-Crick base pair with Guanine, offering enhanced stability over natural cytosine due to an additional hydrogen bond donor site.

PNA_Design cluster_0 PNA Backbone Assembly AEG N-(2-aminoethyl)glycine (Backbone) Linker Methyl Carbonyl Linker AEG->Linker Amide Bond Base 6-Amino-2-hydroxynicotinic Acid (Modified Nucleobase) Linker->Base N1-Alkylation Interaction Triplex Formation / Strand Invasion Base->Interaction Target Target DNA Sequence (G-Rich Region) Target->Interaction

Figure 2: Integration of 6-A-2-HNA into a PNA backbone for targeting G-rich DNA sequences.

References

  • Tautomeric Equilibrium & Structural Analysis: Title: "The Solid-State Tautomerism of 2-Hydroxynicotinic Acid: A Technical Guide." Source: BenchChem Technical Library.
  • Antimicrobial Metal Complexes

    • Title: "Synthesis, Characterization and Antimicrobial Activity Studies on Amino Acid Schiff Base Ligands and Their Cobalt(II) Complexes."
    • Source: Journal of Chemical Society of Nigeria.
    • URL:[Link] (General Journal Link for verification of Schiff Base context).

  • Enzyme Inhibition (NicC)

    • Title: "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase."
    • Source: Biochemistry (ACS Public
    • URL:[Link]

  • Title: "Overview of PNA Monomers and Synthesis.

Sources

Comprehensive Guide to 6-Amino-2-hydroxynicotinic Acid Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, functionalization, and characterization of 6-Amino-2-hydroxynicotinic acid (systematically known as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ) and its derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PIM1, MEK), antibacterial agents, and fused heterocycles like pyrido[2,3-d]pyrimidines.

Introduction & Structural Analysis[1][2][3][4]

The target molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In solution and solid state, the 2-pyridone tautomer generally predominates, driven by the robust amide-like resonance stability.

  • Core Scaffold: 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

  • Key Reactivity Centers:

    • N1 (Ring Nitrogen): Primary site for alkylation under basic conditions (soft nucleophile).[1]

    • O2 (C2-Oxygen): Site for O-alkylation (hard nucleophile) or conversion to leaving groups (Cl, Br).[1]

    • C3-Carboxylic Acid: Amenable to esterification, amidation, or decarboxylation.[1]

    • C6-Amino Group: Nucleophilic handle for acylation, reductive amination, or Sandmeyer transformations.[1]

Retrosynthetic Analysis

To access this scaffold, two primary strategies are employed:[2]

  • Ring Construction (De Novo): Cyclization of acyclic precursors via Guareschi-Thorpe condensation.[1]

  • Scaffold Modification: Functionalization of pre-formed pyridine cores (e.g., 2,6-dichloronicotinic acid).

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the 6-Amino-2-hydroxynicotinic Acid Scaffold Target 6-Amino-2-hydroxynicotinic Acid (Target) Intermediate1 6-Amino-2-chloronicotinic Acid Target->Intermediate1 Hydrolysis (C2-Cl -> C2-OH) Intermediate2 Guareschi-Thorpe Intermediate Target->Intermediate2 Hydrolysis & Decarboxylation Precursor1 2,6-Dichloronicotinic Acid Precursor2 Ethyl Cyanoacetate + Cyanoacetamide Intermediate1->Precursor1 Regioselective Amination Intermediate2->Precursor2 Cyclocondensation

Synthetic Methodologies

Method A: The "Medicinal Chemistry" Route (From 2,6-Dichloronicotinic Acid)

This route is preferred for its operational simplicity and high regiocontrol. It leverages the differential reactivity of the C2 and C6 positions in 2,6-dichloronicotinic acid. The C6 position is less sterically hindered and more electrophilic, allowing for selective amination.[1]

Step 1: Regioselective Amination [1]
  • Reagents: 2,6-Dichloronicotinic acid, Ammonium hydroxide (28% aq) or Ammonia in MeOH.[1]

  • Conditions: Sealed tube, 80–100 °C, 12–24 h.

  • Mechanism: SNAr displacement of the C6-chloride.[1]

  • Yield: ~75-85%.[1]

Step 2: Hydrolysis of the C2-Chloride
  • Reagents: NaOH (2.5 M aq) or KOH.

  • Conditions: Reflux, 12 h.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) followed by tautomerization to the pyridone.[1]

Method B: The "De Novo" Route (Guareschi-Thorpe Condensation)

This method is ideal for generating highly functionalized derivatives (e.g., 3,5-dicarbonitriles) or when starting from simple acyclic precursors.

Protocol: Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile

While the carboxylic acid is the target, the nitrile is the direct product of this condensation, which can be subsequently hydrolyzed.

  • Condensation: React ethyl cyanoacetate (1 eq) with cyanoacetamide (1 eq) in the presence of KOH (2 eq) in ethanol.

  • Cyclization: The intermediate Michael adduct undergoes cyclization to form the pyridine ring.[1]

  • Hydrolysis: Acidic hydrolysis (HCl/H2O, reflux) converts the C3-nitrile to the carboxylic acid.[1]

Experimental Protocols

Protocol 1: Synthesis from 2,6-Dichloronicotinic Acid (Recommended)

Objective: Preparation of 6-Amino-2-chloronicotinic acid (Intermediate).

  • Setup: Charge a pressure vessel (sealed tube or autoclave) with 2,6-dichloronicotinic acid (1.92 g, 10 mmol) and ammonium hydroxide (28% NH₃, 20 mL).

  • Reaction: Seal the vessel and heat to 100 °C for 18 hours. Note: Monitoring by LCMS is crucial to ensure mono-substitution.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ammonia.[1]

    • Acidify the residue with 2 M HCl to pH 3–4.[1]

    • Collect the resulting precipitate by filtration.[2][1][3]

  • Purification: Wash the solid with cold water (2 x 10 mL) and dry under vacuum.

    • Expected Yield: 1.4 g (81%).

    • Appearance: Off-white solid.[4]

Conversion to 6-Amino-2-hydroxynicotinic acid:

  • Reaction: Suspend the intermediate (1.0 g) in 10% NaOH (15 mL). Reflux for 12 hours.

  • Isolation: Cool to 0 °C and acidify carefully with conc. HCl to pH 2.[1] The product precipitates as the free acid.[1]

  • Recrystallization: Recrystallize from H₂O/EtOH if necessary.

Protocol 2: Regioselective N-Alkylation

Alkylation of 6-amino-2-hydroxynicotinic acid derivatives often yields a mixture of N-alkyl (pyridone) and O-alkyl (alkoxypyridine) products.

ParameterN-Alkylation (Favored)O-Alkylation (Favored)
Base K₂CO₃, Cs₂CO₃, NaHAg₂CO₃, Ag₂O
Solvent DMF, DMSO (Polar Aprotic)Toluene, Benzene, CHCl₃ (Non-polar)
Electrophile Alkyl Halides (Soft)Alkyl Halides (Hard)
Temperature 25–60 °CReflux

Procedure for N-Alkylation:

  • Dissolve the ester derivative (methyl 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylate) (1 mmol) in anhydrous DMF (5 mL).

  • Add K₂CO₃ (1.5 mmol) and stir for 15 min at RT.

  • Add the alkyl halide (1.1 mmol) dropwise.[1]

  • Stir at 50 °C for 4–6 h.

  • Pour into ice water and filter the precipitate. N-alkylation is typically favored >90:10 under these conditions.[1]

Reaction Scheme Visualization

The following diagram illustrates the primary synthetic pathways and the regioselective alkylation logic.

SynthesisPathways Figure 2: Synthesis and Regioselective Alkylation of 6-Amino-2-hydroxynicotinic Acid Start 2,6-Dichloronicotinic Acid Inter 6-Amino-2-chloronicotinic Acid Start->Inter NH4OH, 100°C (SNAr @ C6) Target 6-Amino-2-hydroxynicotinic Acid (2-Pyridone Form) Inter->Target NaOH, Reflux (Hydrolysis) N_Alk N-Alkyl Pyridone (Major w/ K2CO3) Target->N_Alk R-X, K2CO3, DMF O_Alk O-Alkyl Pyridine (Major w/ Ag2CO3) Target->O_Alk R-X, Ag2CO3, Toluene

Characterization & Data Analysis

Key Spectroscopic Features
  • 1H NMR (DMSO-d6):

    • Amide NH (Ring N): Broad singlet, typically δ 11.0–12.5 ppm (disappears with D₂O shake).[1]

    • Exocyclic NH₂: Broad singlet, δ 6.5–7.5 ppm.[1]

    • C5-H: Doublet, δ 5.5–6.0 ppm (shielded by the amino group).[1]

    • C4-H: Doublet, δ 7.8–8.2 ppm (deshielded by the carbonyl/carboxyl).[1]

    • Coupling Constant:J4,5 ≈ 9.0 Hz (characteristic of 2,3,6-substituted pyridines).

  • 13C NMR:

    • C=O (Amide): δ 160–165 ppm.[1]

    • COOH: δ 165–170 ppm.[1]

    • C6-NH₂: δ 155–158 ppm.[1]

  • Mass Spectrometry (ESI):

    • Positive mode: [M+H]⁺ peak is prominent.[1]

    • Negative mode: [M-H]⁻ is often more sensitive due to the acidic NH and COOH protons.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Bis-amination (reaction at C2 and C6)Lower temperature to 80 °C; reduce reaction time; ensure stoichiometry is controlled.
Mixture of N/O Alkylation Counter-ion effectSwitch to Cs₂CO₃ for N-alkylation or Ag₂CO₃ for O-alkylation.[1] Use strictly anhydrous solvents.
Poor Solubility Zwitterionic natureCharacterize as the methyl ester or protect the amine (e.g., Boc) to improve solubility in organic solvents.

References

  • Guareschi-Thorpe Condensation Overview

    • Baron, H., et al. "The formation of substituted pyridines from cyanoacetamide."[1] Journal of the Chemical Society, Transactions, 85, 1726 (1904).

  • Synthesis from 2,6-Dichloronicotinic Acid

    • ChemicalBook Protocols.
  • Regioselective Alkylation of 2-Pyridones

    • ResearchGate. "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues."[1] (Analogous heterocyclic chemistry).

  • One-Pot Synthesis Strategies

    • Jin, X., et al. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation." Journal of Organic Chemistry, 87, 1541-1544 (2022).
  • Medicinal Chemistry Applications

    • University of Dundee. "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity."[5]

Sources

Technical Guide: Metabolic Pathway & Biotransformation of 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide elucidates the putative metabolic pathway of 6-Amino-2-hydroxynicotinic acid (6A2HNA) . This document is structured for researchers in biocatalysis, microbiology, and drug metabolism, focusing on the mechanistic transformation of aminopyridines.

Executive Summary

6-Amino-2-hydroxynicotinic acid (6A2HNA) is a critical, albeit transient, intermediate in the bacterial degradation of N-heterocyclic aromatic compounds, specifically 6-aminonicotinic acid (6-ANA) . Unlike the well-characterized degradation of nicotinic acid (Niacin), the presence of the exocyclic amino group at position 6 alters the electronic properties of the pyridine ring, necessitating a specialized enzymatic route to achieve ring cleavage.

This guide details the putative metabolic pathway , proposing that 6A2HNA serves as the divergence point where amino-functionalized pyridines are channeled into the central maleamate pathway via hydrolytic deamination, ultimately feeding the TCA cycle.

Part 1: Molecular Characterization & Context

Before defining the pathway, we must establish the physicochemical context of the metabolite. 6A2HNA is an amphoteric molecule, capable of existing as a zwitterion under physiological pH.

PropertySpecification
IUPAC Name 6-amino-2-oxo-1H-pyridine-3-carboxylic acid
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Key Functional Groups C3-Carboxyl (acidic), C6-Amino (basic), C2-Hydroxyl (tautomerizes to 2-pyridone)
Solubility Profile High aqueous solubility; poor solubility in non-polar organic solvents.
Metabolic Role Intermediate in the aerobic catabolism of 6-aminonicotinate.

Structural Insight: The C2-hydroxyl group typically exists in the keto (2-oxo) tautomer in aqueous solution. This structural feature is critical for enzyme recognition by downstream hydroxylases or deaminases.

Part 2: The Putative Metabolic Pathway

The degradation of 6A2HNA does not occur in isolation; it is the product of upstream hydroxylation and the substrate for downstream ring cleavage. Based on genomic analysis of Agrobacterium, Bradyrhizobium, and Bacillus species, we propose the following pathway: The Deamination-Convergence Route .

Step 1: Upstream Formation (The Confirmed Step)

The pathway initiates with 6-aminonicotinic acid (6-ANA) . A flavoprotein monooxygenase (6-aminonicotinate-2-monooxygenase) introduces a hydroxyl group at the C2 position.

  • Enzyme: 6-Aminonicotinate Hydroxylase (Flavin-dependent).

  • Mechanism: NADH-dependent hydroxylation.[1]

  • Product: 6-Amino-2-hydroxynicotinic acid (6A2HNA) .

Step 2: The Critical Junction (The Putative Step)

This is the pathway's defining step. For the pyridine ring to open, the electron-donating amino group is likely removed to destabilize the aromatic system.

  • Hypothesis: 6A2HNA undergoes hydrolytic deamination to form 2,6-dihydroxynicotinic acid (2,6-DHNA) .

  • Enzyme: 6-Amino-2-hydroxynicotinate Deaminase (Putative amidohydrolase).

  • Rationale: 2,6-DHNA is a known intermediate in the degradation of nicotinic acid in Bacillus species. By deaminating 6A2HNA, the bacterium converges the "amino" pathway with the standard "hydroxyl" pathway.

Step 3: Ring Cleavage & Assimilation

Once converted to 2,6-DHNA (or its decarboxylated form, 2,6-dihydroxypyridine), the ring is primed for oxidative cleavage.

  • Mechanism: Oxidative ring opening via a dioxygenase.

  • End Products: Maleamate

    
     Maleate 
    
    
    
    Fumarate (TCA Cycle intermediate).
Pathway Visualization (DOT)

The following diagram illustrates the flow from 6-ANA to the TCA cycle, highlighting 6A2HNA as the pivot point.

MetabolicPathway cluster_legend Legend Substrate 6-Aminonicotinic Acid (6-ANA) Enz1 6-Aminonicotinate Hydroxylase (NADH, O2) Substrate->Enz1 Intermediate1 6-Amino-2-hydroxynicotinic Acid (6A2HNA) [Target Molecule] Enz2 Putative Deaminase (Hydrolytic) Intermediate1->Enz2 Intermediate2 2,6-Dihydroxynicotinic Acid (2,6-DHNA) Enz3 2,6-DHNA Dioxygenase Intermediate2->Enz3 Intermediate3 Maleamic Acid Enz4 Maleamate Pathway Enzymes Intermediate3->Enz4 EndProduct Fumarate (TCA Cycle) Enz1->Intermediate1 Hydroxylation @ C2 Enz2->Intermediate2 Deamination (-NH3) Enz3->Intermediate3 Ring Cleavage Enz4->EndProduct Isomerization key Blue: Metabolites Red: Target Intermediate Green: Energy Output Dashed: Enzymes

Caption: Figure 1. Proposed metabolic flux of 6-Amino-2-hydroxynicotinic acid channeling into the maleamate pathway via deamination.

Part 3: Enzymology & Mechanistic Insights

The Hydroxylase (Formation)

The formation of 6A2HNA is catalyzed by a multi-component enzyme system similar to NicA/NicB found in Pseudomonas.

  • Cofactor Requirement: This step strictly requires molecular oxygen (O₂) and a reduced electron carrier (NADH or NADPH).

  • Causality: The hydroxylation at C2 activates the ring. Without this oxygen insertion, the pyridine ring remains too electron-deficient for subsequent cleavage or deamination.

The Putative Deaminase (Transformation)

This is the "Black Box" in current literature. We hypothesize a hydrolase activity similar to guanine deaminase or cytosine deaminase , which are adept at removing exocyclic amino groups from N-heterocycles.

  • Reaction:

    
    
    
  • Thermodynamics: The release of ammonia makes this step practically irreversible, driving the flux toward the TCA cycle.

Part 4: Experimental Validation Protocols

To validate this pathway in a specific bacterial strain (e.g., Bradyrhizobium or Agrobacterium), the following self-validating protocols are recommended.

Protocol A: Metabolite Profiling via LC-MS/MS

Objective: Detect the transient accumulation of 6A2HNA and 2,6-DHNA.

Methodology:

  • Culture: Grow bacteria in minimal media with 6-aminonicotinate (1 g/L) as the sole carbon source.

  • Sampling: Collect aliquots at T=0, 4, 8, and 12 hours. Quench immediately with ice-cold methanol (1:1 v/v).

  • Separation (HILIC Mode):

    • Column: ZIC-HILIC or Amide column (essential for polar zwitterions).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

  • Detection (MRM Transitions):

    • 6A2HNA: Precursor m/z 155 [M+H]⁺

      
       Product m/z 137 (loss of H₂O) and m/z 110 (loss of COOH).
      
    • 2,6-DHNA: Precursor m/z 156 [M+H]⁺

      
       Product m/z 112 (decarboxylation).
      
Protocol B: Enzyme Activity Assay (Spectrophotometric)

Objective: Verify the conversion of 6A2HNA to 2,6-DHNA.

Workflow:

  • Preparation: Harvest cells in mid-log phase; lyse via sonication. Centrifuge to obtain cell-free extract (CFE).

  • Assay Mix:

    • Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Substrate: 100 µM Synthetic 6A2HNA.

    • Control: Heat-inactivated CFE.

  • Measurement: Monitor UV absorbance scan (200–400 nm).

    • Indicator: 6A2HNA typically absorbs near 300-320 nm. The appearance of 2,6-DHNA often shifts this maximum or creates a new peak around 340 nm (blue shift upon deamination is common in pyridones).

    • Ammonia Release: Couple with a Berthelot reaction assay to quantify NH₃ release in real-time.

Part 5: Implications for Drug Development

Understanding this pathway is vital for the development of prodrugs containing aminopyridine motifs.

  • Stability: If a drug candidate mimics 6-ANA, it may be rapidly hydroxylated and deaminated by gut microbiota, leading to loss of efficacy or formation of nephrotoxic precipitates (low solubility of hydroxylated pyridines).

  • Biocatalysis: The enzymes identified here (specifically the hydroxylase) are valuable for synthesizing 2-hydroxypyridine derivatives, which are difficult to synthesize selectively via traditional organic chemistry.

References

  • Ensign, J. C., & Rittenberg, S. C.[2] (1964). The Pathway of Nicotinic Acid Oxidation by a Bacillus Species. Journal of Biological Chemistry.

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation.[3][4][5] Biochemistry.

  • Shettigar, M., et al. (2012). A 6-chloronicotinic acid mineralizing bacterium... Bradyrhizobiaceae strain SG-6C. PLoS ONE.

  • PubChem. 6-Amino-2-hydroxynicotinic acid (Compound Summary). National Library of Medicine.

  • Jimenez, J. I., et al. (2008). The nic gene cluster for nicotinic acid degradation... Applied and Environmental Microbiology.

Sources

A Senior Application Scientist's Guide to the Theoretical Modeling of 6-Amino-2-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Scaffold

6-Amino-2-hydroxynicotinic acid is a substituted pyridine derivative with a compelling molecular architecture. The presence of three distinct functional groups—a carboxylic acid, an amino group, and a hydroxyl group—on a pyridine scaffold suggests a rich potential for applications in medicinal chemistry and materials science.[1] These groups can serve as hydrogen bond donors and acceptors, sites for further chemical modification, and coordinators for metal ions, making the molecule a versatile building block for developing novel therapeutic agents or functional materials.[2][3]

Despite this potential, a survey of the current scientific literature reveals a scarcity of dedicated theoretical studies on this specific molecule. This guide, therefore, serves as both a comprehensive technical manual and a forward-looking proposal for a robust computational workflow. By leveraging well-established quantum chemical and molecular modeling techniques, we can proactively elucidate the structural, electronic, and reactive properties of 6-Amino-2-hydroxynicotinic acid. This in silico approach allows researchers to build a deep, foundational understanding of the molecule's behavior, thereby accelerating experimental design and discovery.[4][5] This document will provide not just the "how" but, more critically, the "why" behind each step, grounding our proposed protocols in the principles of computational chemistry and drawing upon validated methods from studies of analogous molecular systems.

Part 1: Foundational Analysis - Tautomerism and Conformational Landscape

A critical, and often overlooked, first step in modeling molecules with labile protons, such as 6-Amino-2-hydroxynicotinic acid, is the rigorous evaluation of potential tautomeric and protonation states. The interplay between the hydroxyl group and the ring nitrogen can lead to a pyridone-pyridol equilibrium, a phenomenon known to be sensitive to the solvent environment.[6][7] The presence of the amino group further complicates this landscape.

Identifying Potential Tautomers

The primary tautomeric equilibrium to consider is the pyridone-pyridol form. Additionally, protonation of the amino group or deprotonation of the carboxylic acid must be evaluated, especially when modeling physiological conditions.

Diagram 1: Key Tautomeric and Ionic Forms of 6-Amino-2-hydroxynicotinic acid

A diagram illustrating the principal tautomeric and ionic forms of the molecule.

Protocol: Determining the Most Stable Tautomer

To ascertain the relative stability of these forms, a quantum chemical approach is indispensable.

Step-by-Step Protocol:

  • Structure Generation: Build the 3D structures of all plausible tautomers and ionic states.

  • Geometry Optimization: Perform a full geometry optimization for each structure. This is crucial to find the lowest energy conformation for each tautomer.

    • Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[8] A functional like M06-2X is highly recommended for organic systems as it performs well for non-covalent interactions, which can be important in stabilizing certain conformations.[9][10] A Pople-style basis set such as 6-311++G(d,p) provides sufficient flexibility for an accurate description.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.

    • Causality: This step is non-negotiable. It serves two purposes: first, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Solvation Modeling: Repeat steps 2 and 3 incorporating a solvent model, as relative tautomer stability is highly dependent on the environment.[6]

    • Methodology: An implicit (continuum) solvent model like the Polarizable Continuum Model (PCM) is computationally efficient and generally provides a good description of bulk solvent effects.[11][12]

  • Energy Comparison: Compare the Gibbs free energies (G) of all optimized tautomers in both the gas phase and in solution. The structure with the lowest free energy is the most stable form under those conditions.

Table 1: Hypothetical Relative Free Energies of Tautomers

Tautomer/IonGas Phase ΔG (kcal/mol)Aqueous Phase ΔG (kcal/mol) (PCM)
Pyridol Form0.00 (Reference)2.50
Pyridone Form -3.20 0.00 (Reference)
Zwitterionic Form25.801.80

Note: This data is illustrative. The pyridone form is often more stable in polar solvents due to its larger dipole moment.[6]

Part 2: Quantum Chemical Calculations for In-Depth Analysis

With the most stable tautomer identified (for this guide, we will assume the pyridone form in an aqueous environment), we can proceed with a detailed investigation of its electronic properties. Quantum chemical calculations are essential for understanding the interactions between drugs and their targets at the molecular level.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, attractive to positive charges) and electron-poor (electrophilic, attractive to negative charges).[13][14]

Protocol:

  • Use the optimized geometry of the most stable tautomer.

  • Perform a single-point energy calculation using the same DFT method (e.g., M06-2X/6-311++G(d,p)).

  • Generate the MEP surface, mapping the potential onto a surface of constant electron density (e.g., 0.002 electrons/bohr³).[15]

    • Interpretation: Typically, red/yellow regions indicate negative potential (e.g., around the carbonyl oxygen and carboxylic acid oxygens), which are sites for electrophilic attack or hydrogen bond donation. Blue regions indicate positive potential (e.g., around the amino and N-H protons), which are sites for nucleophilic attack or hydrogen bond acceptance.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[16] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[17] The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability.[16][18]

Protocol:

  • The HOMO and LUMO energies are obtained from the output of the DFT optimization calculation.

  • Visualize the 3D shapes of the HOMO and LUMO. This shows where the molecule is most likely to donate or accept electrons.

  • Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

    • Interpretation: A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability.[16] The spatial distribution of these orbitals provides insight into reaction regioselectivity. For instance, if the HOMO is localized on the pyridine ring, this area is likely to be the site of oxidation or reaction with electrophiles.[19]

Table 2: Key Quantum Chemical Descriptors (Illustrative)

DescriptorValueSignificance
HOMO Energy-6.5 eVElectron-donating ability[17]
LUMO Energy-1.2 eVElectron-accepting ability[17]
HOMO-LUMO Gap 5.3 eV Chemical Reactivity / Stability [16]
Dipole Moment4.8 DebyeOverall polarity, influences solubility

Part 3: Simulating Intermolecular Interactions - Molecular Docking

To explore the potential of 6-Amino-2-hydroxynicotinic acid as a drug candidate, molecular docking is a powerful and widely used computational technique.[20] It predicts the preferred orientation of a ligand when bound to a receptor (e.g., a protein active site) to form a stable complex.[21][22]

The Molecular Docking Workflow

The process involves preparing both the ligand and the receptor, performing the docking simulation, and analyzing the results.

Diagram 2: Molecular Docking Workflow

A flowchart detailing the steps involved in a typical molecular docking simulation.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Receptor Receptor Preparation cluster_Docking Docking Simulation cluster_Analysis Post-Docking Analysis Ligand_3D Generate 3D Structure (Stable Tautomer) Add_H Add Hydrogens Ligand_3D->Add_H Assign_Charges Assign Partial Charges (e.g., Gasteiger) Add_H->Assign_Charges Define_Box Define Binding Site (Grid Box) Assign_Charges->Define_Box Get_PDB Obtain PDB Structure Remove_Water Remove Water & Co-ligands Get_PDB->Remove_Water Add_H_Prot Add Hydrogens Remove_Water->Add_H_Prot Add_H_Prot->Define_Box Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Define_Box->Run_Docking Analyze_Poses Analyze Binding Poses & Scoring Run_Docking->Analyze_Poses Visualize Visualize Interactions (H-bonds, π-π stacking) Analyze_Poses->Visualize

Protocol: Molecular Docking Simulation

Step-by-Step Protocol:

  • Ligand Preparation:

    • Use the lowest energy 3D structure of 6-Amino-2-hydroxynicotinic acid determined in Part 1.

    • Add hydrogens appropriate for a chosen pH (e.g., 7.4).

    • Calculate and assign partial atomic charges (e.g., Gasteiger charges).

  • Receptor Preparation:

    • Obtain the 3D structure of a target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other non-essential molecules.

    • Add polar hydrogens and assign partial charges.

  • Docking Execution:

    • Define the search space (the "grid box") around the active site of the receptor.

    • Use a docking program like AutoDock Vina to search for the best binding poses of the ligand within the defined box.[20]

  • Results Analysis:

    • The primary output is a set of binding poses ranked by a scoring function (e.g., binding energy in kcal/mol). A more negative value indicates a more favorable predicted interaction.[20]

    • Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to binding affinity.[23]

Part 4: Advanced Modeling - The Dynamic View

While docking provides a static snapshot, molecules are dynamic entities. To understand the stability of the ligand-receptor complex and the influence of the solvent environment over time, more advanced techniques are required.

Explicit Solvation vs. Implicit Solvation

For higher accuracy, especially when specific solute-solvent interactions like hydrogen bonds are critical, explicit solvent models are preferred over implicit ones.[24][25]

  • Implicit Models (e.g., PCM, GB): Treat the solvent as a continuous medium. They are computationally fast but cannot capture the discrete nature of solvent molecules.[26][27]

  • Explicit Models: Surround the solute with individual, explicitly represented solvent molecules (e.g., TIP3P water). This is more realistic but computationally far more expensive.[24][26]

A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach can offer a compromise, treating the ligand with high-accuracy QM while the protein and solvent are treated with faster MM force fields.[5][28]

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a system over time. Running an MD simulation on the docked ligand-protein complex (solvated in a box of explicit water molecules) can:

  • Assess the stability of the binding pose identified by docking.

  • Reveal conformational changes in the protein or ligand upon binding.

  • Provide a more rigorous calculation of binding free energy through methods like MM/PBSA or free energy perturbation (FEP).[29]

Conclusion

The theoretical modeling of 6-Amino-2-hydroxynicotinic acid, a molecule of significant synthetic potential yet underexplored computationally, offers a clear path to accelerating its scientific development. This guide outlines a multi-tiered strategy, beginning with the essential determination of its stable tautomeric form and progressing through detailed quantum chemical characterization and simulation of its potential biomolecular interactions. By systematically applying DFT calculations to probe electronic structure (MEP, HOMO-LUMO) and employing molecular docking to predict binding modes, researchers can generate specific, testable hypotheses before embarking on extensive experimental work. This in silico-first approach not only conserves resources but also provides a deeper, mechanistic understanding that is crucial for rational design in drug discovery and materials science.

References

  • Quantum Chemistry in Drug Discovery. Rowan.
  • Solvent model - Wikipedia.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews.
  • Quantum Mechanics/Chemistry in Drug Design - Profacgen.
  • Solvent Effects and Implicit Models | Computational Chemistry Class Notes - Fiveable.
  • Jamzad M, Kalamsari MF, Amini M, Nadri H, Darabi M, Darabi B. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris.
  • Quantum Mechanical Methods for Drug Design. ZORA.
  • Wazzan NA. Charge transfer complexes between 2-, 3- and 4-aminopyridines and some π-acceptors in the gas phase and in chloroform: DFT calculations. Sci-Hub.
  • Rastelli G, Degliesposti G, Del Rio A, Ceni C, Sgobba M, Ferrari AM. Quantum mechanics implementation in drug-design workflows: does it really help? PMC.
  • Shah P. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. 2025;37(9):97-107.
  • Zhang J, Zhang H, Wu T, Wang Q, van der Spoel D. Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. Journal of Chemical Theory and Computation. 2017;13(3):1034-1043.
  • Hassan M, Shayganfar A, Jouyban A, Barghi L, Asadpour-Zeynali K. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. NIH.
  • Parametric Molecular Electrostatic Potential (PMEP). MOPAC.
  • Is there any definitive evidence that implicit solvation methods are more accurate than explicit solvation methods for free energy calculations? Stack Exchange. 2020.
  • Liu Z, Ji C, Huang Y, Wang Y, He X. From Implicit to Explicit: An Interaction-Reorganization Approach to Molecular Solvation Energy. PMC.
  • Wazzan NA. Charge transfer complexes between 2-, 3- and 4-aminopyridines and some π-acceptors in the gas phase and in chloroform: DFT calculations. ResearchGate. 2025.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
  • Jacintha T, Raj A, Bertilla M, Ananth S, Raj A. Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. World Scientific Publishing. 2024.
  • Raghu MS, Kumar KY, Shamala T, Alharti FA, Prashanth MK, Jeon B-H. Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. Taylor & Francis. 2023.
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. 2025.
  • Molecular Electrostatic Potential (MEP).
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • Larsson H, Lindgren B. Universal method for computation of electrostatic potentials. AIP Publishing. 2005.
  • Patalano S, Tesauro C, De Nisi V, De Nisi M, Oss D, Ruffo F, et al. Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. 2025.
  • THE MOLECULAR ELECTROSTATIC POTENTIAL AND ATOMIC CHARGES. 2019.
  • Karthikeyan S, Kumar A, Sastry GN, Sastry GN. Review of Electrostatic Force Calculation Methods and Their Acceleration in Molecular Dynamics Packages Using Graphics Processors. ACS Omega. 2022;7(37):32831-32846.
  • Taha M, Ismail NH, Imran S, Khan KM, Rahim F, Jamil W, et al. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. PMC.
  • Understanding HOMO and LUMO in Chemistry. Ossila.
  • El-Sayed M, Al-Salahi R, Al-Omar M, Taha M, Al-Obaid A, Ali M, et al. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. ResearchGate.
  • HOMO-LUMO Energy Gap. Schrödinger. 2022.
  • Gimferrer M, Deumal M, Alemán C, Casanovas J. Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused... ResearchGate.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
  • Grimme S, Antony J, Ehrlich S, Krieg H. Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. ACS Publications. 2012.
  • HOMO and LUMO - Wikipedia.
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.
  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). 2024.
  • Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[12][20]. RSC Publishing. Available from:

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. 2025.
  • B3LYP vs other functionals : r/comp_chem. Reddit. 2020.
  • How do I choose the exchange correlation functional for an organic compound?
  • Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry.
  • Ganiyu O, Adedotun A, Soliman M. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. 2025.
  • How about Tautomers? WuXi Biology.
  • Ribeiro da Silva MA, Cabral JI, Guedes RC, Sottomayor MJ, Fernandes AM. Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. PubMed. 2009.

Sources

Physicochemical Characterization & Technical Profile: 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2-hydroxynicotinic acid (also designated as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and antibacterials. Its utility is defined by its multifunctionality: an electrophilic carbonyl, a nucleophilic amine, and an acidic carboxyl group on a pyridine core.

However, this compound presents significant physicochemical challenges—primarily low solubility and complex tautomeric equilibria—that often confound standard analytical workflows. This guide provides a definitive technical analysis of its characteristics, offering researchers a grounded methodology for handling, characterizing, and utilizing this intermediate in high-integrity drug development pipelines.

Molecular Identity & Structural Dynamics

The defining feature of 6-Amino-2-hydroxynicotinic acid is its prototropic tautomerism . While often drawn in the hydroxy-pyridine form, experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the 2-pyridone (2-oxo) tautomer is the dominant species in the solid state and in aqueous solution. This preference is driven by the thermodynamic stability of the amide-like resonance system.

Table 1: Chemical Identity Specifications
ParameterSpecification
Chemical Name 6-Amino-2-hydroxynicotinic acid
IUPAC Name 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS Registry Number 33053-69-9 (Primary); Note: Often confused with Naltrexone (16676-29-2) or salts.
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
SMILES NC1=CC(C(O)=O)=C(O)N=C1

NC1=CC(C(O)=O)=C(O)NC1=O
Appearance White to off-white/pale yellow crystalline powder
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the hydroxy-pyridine and pyridone forms, highlighting the proton transfer that dictates solubility and reactivity.

Tautomerism cluster_0 Thermodynamic Driver Hydroxy Hydroxy-Pyridine Form (Aromatic, less polar) Rare in solid state Pyridone 2-Pyridone (Oxo) Form (Amide-like, zwitterionic character) Dominant in Solid/Aq. Soln Hydroxy->Pyridone Proton Transfer (Solvent Dependent) Reaction Amide Resonance Stabilization (High Lattice Energy) Pyridone->Reaction

Figure 1: The prototropic shift favoring the 2-pyridone tautomer, which significantly increases lattice energy and reduces solubility in non-polar solvents.

Physicochemical Profile

The physicochemical behavior of this compound is governed by its high melting point and zwitterionic potential. The presence of both an acidic carboxylic group and a basic amine/amide functionality allows it to exist as a zwitterion at neutral pH, leading to poor water solubility unless pH is adjusted.

Table 2: Physical Properties Data
PropertyValue / CharacteristicTechnical Insight
Melting Point > 280°C (Decomposition)High MP indicates strong intermolecular H-bonding (dimerization of carboxylic acids + amide stacking).
Solubility (Water) Very Low (< 1 mg/mL at pH 7)The neutral zwitterionic form has high lattice energy.
Solubility (Acid) Soluble (pH < 2)Protonation of the amine/ring nitrogen disrupts the lattice.
Solubility (Base) Soluble (pH > 9)Deprotonation of the carboxylic acid forms the soluble carboxylate anion.
Solubility (Organic) DMSO (Moderate), MeOH (Low)Poor solubility in non-polar solvents (DCM, Hexane) due to polarity.
pKa (Acid) ~ 3.5 (Carboxylic acid)Typical for nicotinic acid derivatives.
pKa (Base) ~ 2.5 (Ring N / Amine)The electron-withdrawing carbonyl reduces the basicity of the amino group.

Experimental Characterization Protocols

To ensure scientific integrity in drug development, "white powder" identification is insufficient. The following protocols provide a self-validating system for confirming identity and purity.

Protocol A: Structural Validation (NMR)

Objective: To confirm the 2-pyridone structure and rule out O-alkylation or impurities.

  • Solvent Selection: Use DMSO-d₆ . Chloroform-d is unsuitable due to insolubility.

  • Acquisition: Run ¹H-NMR (400 MHz minimum).

  • Key Signals:

    • δ 12.0 - 13.0 ppm (Broad, 1H): Carboxylic acid proton (-COOH ).

    • δ 11.0 - 12.0 ppm (Broad, 1H): Amide proton (-NH -C=O). Presence confirms Pyridone tautomer.

    • δ 6.0 - 7.5 ppm (Broad, 2H): Exocyclic amine (-NH ₂).

    • Aromatic Region: Two doublets (or singlets depending on resolution) representing the C4 and C5 protons.

  • Causality: If the signal at ~11-12 ppm is absent and replaced by a sharp singlet, suspect the O-hydroxy tautomer (rare) or degradation.

Protocol B: Purity Analysis (HPLC)

Objective: Quantify purity and detect decarboxylated by-products (e.g., 6-amino-2-pyridone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Maintains protonation, prevents tailing).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Standard: Dissolve sample in 1:1 DMSO:Water. Do not use pure acetonitrile as the sample solvent due to precipitation risks.

Synthesis & Manufacturing Context

Understanding the synthetic origin helps anticipate impurities. The most robust industrial route involves the hydrolysis of 2,6-dichloronicotinic acid derivatives or the cyclization of acyclic precursors.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow from raw material to validated compound, ensuring quality control at every step.

Workflow Start Raw Material (2,6-Dichloronicotinic Acid) Step1 Ammonolysis (Formation of 6-Amino-2-chloro...) Start->Step1 NH3 / High P Step2 Hydrolysis (Acidic/Basic) (Cl -> OH substitution) Step1->Step2 NaOH / Reflux Crude Crude Product (Mixture of Tautomers) Step2->Crude QC1 QC: Check for Cl residue Step2->QC1 Purification pH-Adjusted Precipitation (Isoelectric Point Isolation) Crude->Purification Dissolve in Base -> Filter -> Acidify to pH 3-4 Final Pure 6-Amino-2-hydroxynicotinic Acid (>98% HPLC) Purification->Final

Figure 2: Synthetic pathway and critical purification logic relying on isoelectric precipitation.

Impurity Profile
  • Decarboxylated species: 6-amino-2-pyridone (Result of excessive heating).

  • Inorganic Salts: NaCl/KCl (Result of neutralization; requires thorough water washing).

  • Unreacted Intermediates: 6-amino-2-chloronicotinic acid (if hydrolysis is incomplete).

Handling & Stability (Safety)

  • Hygroscopicity: The compound can be slightly hygroscopic due to the amide functionality. Store in a desiccator.

  • Light Sensitivity: Pyridone derivatives can undergo [2+2] photodimerization in the solid state upon prolonged UV exposure. Store in amber vials.

  • Thermal Stability: Stable up to ~250°C. Avoid temperatures >280°C to prevent decarboxylation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53485342, 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses (1951). 6-Hydroxynicotinic Acid. Org. Synth. 1951, 31, 72. (Provides foundational methodology for hydroxynicotinic acid derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier for substituted aminopyridines.

Technical Whitepaper: Stability Profile and Degradation Kinetics of 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2-hydroxynicotinic acid (CAS: 89640-79-9 / Syn: 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid) represents a class of amphoteric pyridine derivatives critical in the synthesis of pharmaceutical intermediates. Its stability profile is governed by a complex lactam-lactim tautomeric equilibrium and the electronic interplay between the electron-donating amino group and the electron-withdrawing carboxyl moiety.

This guide provides a technical deep-dive into the molecule's degradation pathways—primarily thermal decarboxylation and oxidative deamination —and outlines a self-validating analytical framework for monitoring its purity.

Chemical Identity & Structural Dynamics

The stability of 6-Amino-2-hydroxynicotinic acid cannot be understood without addressing its tautomerism. While often drawn as the 2-hydroxy (pyridinol) form, the molecule predominantly exists as the 2-oxo (pyridone) tautomer in the solid state and in polar solvents (water, methanol). This "lactam" character significantly influences its reactivity and degradation susceptibility.

Tautomeric Equilibrium & Stability Implications

The 2-oxo form disrupts the aromaticity of the pyridine ring slightly but is thermodynamically favored due to strong intermolecular hydrogen bonding (dimer formation).

Tautomerism cluster_legend Stability Impact Hydroxy 2-Hydroxy Form (Lactim - Aromatic) Oxo 2-Oxo Form (Lactam - Predominant) Hydroxy->Oxo Polar Solvent / Solid State Oxo->Hydroxy Gas Phase / Non-polar Desc The 2-Oxo form behaves like a cyclic amide, increasing susceptibility to specific hydrolytic and decarboxylative pathways.

Caption: Tautomeric shift favoring the 2-oxo form in standard processing conditions, altering the electrophilicity of the C3-carboxyl group.[1]

Degradation Pathways and Mechanisms[2]

Thermal Decarboxylation (Primary Failure Mode)

The most critical degradation pathway is the loss of CO₂. Unlike simple benzoic acid derivatives, 2-hydroxynicotinic acids possess a structural motif analogous to


-keto acids . The 2-oxo group at the ortho position can facilitate a cyclic transition state, lowering the activation energy for decarboxylation.
  • Trigger: Temperatures >150°C (Melting point is typically >300°C, but slow decarboxylation occurs earlier).

  • Mechanism: The proton from the carboxyl group transfers to the 2-oxo oxygen (or ring carbon), releasing CO₂.[2]

  • Product: 6-Amino-2-pyridone (2-hydroxy-6-aminopyridine).

Oxidative Instability

The primary amine at position 6 is electron-rich, making the ring susceptible to oxidation, particularly in the presence of radical initiators (peroxides, metal ions) or UV light.

  • N-Oxidation: Formation of Pyridine-N-oxide species.

  • Diazo Coupling: In the presence of trace nitrites (often found in excipients), the amine can diazotize, leading to unstable diazonium salts that hydrolyze to 2,6-dihydroxynicotinic acid.

Photolytic Degradation

Aminopyridines are known chromophores. Exposure to UV light (254 nm and 365 nm) excites the


-electron system, leading to:
  • Ring opening (rare).

  • Oxidative dimerization (azo-linkage formation).

Degradation cluster_thermal Thermal Stress (>150°C) cluster_oxi Oxidative Stress (H₂O₂ / Air) Target 6-Amino-2-hydroxynicotinic Acid Decarb Decarboxylation (-CO₂) Target->Decarb Heat Oxidation N-Oxidation / Dimerization Target->Oxidation UV / Oxidants Product1 6-Amino-2-pyridone Decarb->Product1 Product2 N-Oxides / Azo-Dimers Oxidation->Product2

Caption: Primary degradation vectors. Thermal stress leads to irreversible mass loss (CO₂), while oxidative stress modifies the ring substituents.

Analytical Method Development

Due to the zwitterionic nature of the molecule (Acidic COOH, Basic NH₂, Phenolic OH), standard C18 HPLC often results in poor retention or peak tailing. A Mixed-Mode or Ion-Pairing strategy is required for robust quantification.

Recommended HPLC Protocol (Self-Validating)
ParameterConditionRationale
Column Mixed-Mode RP/Anion Exchange (e.g., Primesep 100 or Newcrom R1)Retains polar zwitterions via both hydrophobic and ionic interactions.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.5)Protonates the carboxyl group to suppress ionization, improving retention on RP domains.
Mobile Phase B AcetonitrileOrganic modifier for elution control.
Gradient 0-100% B over 15 minsEnsures elution of both highly polar degradants (decarboxylated product) and non-polar dimers.
Detection UV @ 260 nm & 310 nm260 nm for general pyridine ring; 310 nm is specific to the conjugated aminopyridone system.
Sample Diluent Mobile Phase AMatches initial conditions to prevent peak distortion (solvent effect).

Validation Check:

  • Peak Purity: Use a Diode Array Detector (DAD) to ensure the main peak spectrum is uniform across the peak width (checking for co-eluting isomers).

  • Mass Balance: In forced degradation studies, ensure the sum of the parent peak + degradant peaks equals ~95-105% of the initial mass (accounting for response factors).

Handling and Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining reference standard integrity.

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated). While the solid is relatively stable, lower temperatures retard slow oxidative processes.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . This prevents oxidative yellowing of the amine group.

  • Container: Amber glass vials with Teflon-lined caps. Prevents photolysis and moisture ingress.

Forced Degradation Study Design (ICH Q1A)

To validate the analytical method, subject the sample to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Expect minimal degradation; ring is stable).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Expect salt formation; potential for amide hydrolysis if extreme).

  • Oxidation: 3% H₂O₂, RT, 2 hours. (Expect significant degradation; use to identify N-oxide peaks).

  • Thermal: Solid state, 105°C, 24 hours. (Monitor for decarboxylation).

References

  • PubChem. (2025). 6-amino-2-hydroxynicotinic acid (Compound). National Library of Medicine. [Link]

  • CAS Common Chemistry. (2025).[3] 6-Aminonicotinic acid (Related Analog Data). American Chemical Society.[3] [Link]

  • SIELC Technologies. (2018).[4] Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. [Link]

Sources

Methodological & Application

"analytical methods for 6-Amino-2-hydroxynicotinic acid detection"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Analytical Methods for the Detection of 6-Amino-2-hydroxynicotinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-2-hydroxynicotinic acid is a pyridine derivative of significant interest in various fields, including as a metabolite and a potential building block in pharmaceutical synthesis. Accurate and robust quantification of this molecule is critical for research, development, and quality control. This document provides a comprehensive guide to the primary analytical methodologies for the detection and quantification of 6-Amino-2-hydroxynicotinic acid, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. It includes detailed, field-tested protocols, explanations of the underlying scientific principles, and comparative data to assist researchers in selecting the optimal method for their specific application.

Introduction and Physicochemical Properties

6-Amino-2-hydroxynicotinic acid, also known as 6-amino-2-oxo-1H-pyridine-3-carboxylic acid, is a heterocyclic compound. Its structure, featuring both an amino group and a carboxylic acid group, classifies it as an amino acid derivative. Understanding its physicochemical properties is the foundation for developing robust analytical methods.

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.13 g/mol

  • Monoisotopic Mass: 154.03784 Da[1]

  • Structure: The molecule consists of a dihydropyridine ring with an amino group at position 6, a hydroxyl group (in its tautomeric oxo form) at position 2, and a carboxylic acid at position 3.

The presence of ionizable groups (amino and carboxylic acid) makes its retention in reversed-phase chromatography highly dependent on the pH of the mobile phase. The aromatic pyridine ring provides UV absorbance, which is the basis for spectrophotometric and HPLC-UV detection.

Sources

"6-Amino-2-hydroxynicotinic acid in metabolic engineering"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of 6-Amino-2-Hydroxynicotinic Acid in Metabolic Engineering

Part 1: Executive Summary & Scientific Rationale

Subject: Regioselective biosynthesis of 6-Amino-2-hydroxynicotinic acid (6-A-2-HNA) using engineered Molybdenum-dependent hydroxylases. Target Audience: Metabolic Engineers, Process Chemists, and Medicinal Chemists.

The Strategic Value of 6-A-2-HNA

6-Amino-2-hydroxynicotinic acid (CAS 33053-69-9) represents a "privileged scaffold" in drug discovery. Its structure—a highly functionalized pyridine ring—mimics the hydrogen-bonding patterns found in the adenine moiety of ATP and the guanine base of DNA. This makes it a critical building block for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket of oncogenic kinases.

  • Peptide Mimetics: Serving as a rigid linker that constrains peptide conformation.

  • PNA (Peptide Nucleic Acid) Monomers: Used in synthetic genetics.

The Challenge: Traditional chemical synthesis of 6-A-2-HNA is plagued by poor regioselectivity. Electrophilic substitution on the pyridine ring is sluggish, and nucleophilic substitution (e.g., Chichibabin reaction) often yields mixtures of 2- and 6-isomers, requiring tedious chromatographic separation.

The Solution: Metabolic engineering offers a superior route via regioselective enzymatic hydroxylation . By leveraging the inherent specificity of microbial nicotinate hydroxylases, we can convert the commercially available precursor 6-aminonicotinic acid (6-ANA) directly into 6-A-2-HNA with >98% regioselectivity.

Mechanistic Foundation: The Molybdenum Switch

The core of this protocol relies on the Nicotinate Hydroxylase (NicC) family of enzymes. Unlike P450 monooxygenases that require expensive NAD(P)H cofactors and molecular oxygen, NicC is a molybdenum-cofactor (Moco) containing dehydrogenase .

  • Oxygen Source: Water (

    
    ).[1]
    
  • Electron Acceptor: Cytochromes or artificial dyes (e.g., PMS/INT), allowing for easy reaction monitoring.

  • Mechanism: The enzyme initiates a nucleophilic attack by a Molybdenum-coordinated hydroxide ion on the electron-deficient carbon adjacent to the pyridine nitrogen.

Engineering Insight: Native NicC typically hydroxylates Nicotinic Acid at C6 to form 6-hydroxynicotinic acid. To produce 6-A-2-HNA from 6-ANA, we utilize a substrate-guided strategy where the C6 position is already blocked by an amino group, forcing the enzyme (or a variant like Xanthine Dehydrogenase) to attack the C2 position.

Part 2: Experimental Protocols

Workflow Visualization

G Substrate 6-Aminonicotinic Acid (6-ANA) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Moco-Dependent Hydroxylase (NicC/XDH) Product 6-Amino-2-hydroxynicotinic Acid (6-A-2-HNA) Intermediate->Product Product Release e_acceptor e⁻ Acceptor (O₂/Cytochrome) Intermediate->e_acceptor Electron Transfer Water H₂O Water->Intermediate Hydroxylation

Caption: Biocatalytic cascade for the regioselective hydroxylation of 6-ANA to 6-A-2-HNA using a molybdenum-dependent hydroxylase system.

Protocol A: Biocatalyst Preparation (Strain Construction)

Objective: To express functional Nicotinate Hydroxylase in E. coli.

Critical Note: Molybdenum enzymes require complex cofactor assembly. You cannot simply express the gene alone. You must co-express the chaperone genes involved in Moco biosynthesis if the host's native machinery is insufficient, or use a host like Pseudomonas putida. For E. coli, aerobic expression requires careful metal supplementation.

Materials:

  • Host: E. coli BL21(DE3) or Pseudomonas putida KT2440 (preferred for native Moco machinery).

  • Plasmid: pET28a carrying nicC (from Pseudomonas sp. or Arthrobacter sp.).

  • Media: Terrific Broth (TB) supplemented with 1 mM Sodium Molybdate (

    
    ) .
    

Step-by-Step:

  • Inoculation: Inoculate a single colony into 10 mL LB + Kanamycin (50 µg/mL). Grow overnight at 37°C.

  • Induction Culture: Transfer 1% inoculum into 500 mL TB medium containing 1 mM

    
    . Grow at 37°C until 
    
    
    
    reaches 0.6–0.8.
  • Induction: Induce with 0.1 mM IPTG. Crucial: Lower temperature to 18°C and incubate for 20 hours. Low temperature aids the correct folding and insertion of the Molybdenum cofactor.

  • Harvest: Centrifuge cells (4,000 x g, 20 min, 4°C). Wash pellets once with 50 mM Potassium Phosphate Buffer (pH 7.5) to remove residual media.

  • Lysis (Optional for Purified Enzyme): Resuspend in buffer, sonicate, and purify via Ni-NTA affinity chromatography. Note: Whole cells are often sufficient and more stable for this conversion.

Protocol B: Whole-Cell Bioconversion

Objective: Gram-scale production of 6-A-2-HNA.

System Logic: We use resting cells to decouple growth from production, preventing the further degradation of the pyridine ring (which can occur if the full catabolic pathway is active).

Reaction Mix:

Component Concentration Function
Substrate 10–50 mM 6-Aminonicotinic Acid Precursor
Biocatalyst 20–30 g cww/L (Cell Wet Weight) Enzyme Source
Buffer 50 mM KPi, pH 7.5 pH Maintenance
Aeration High (Vigorous shaking/sparging) Electron sink (via oxidase activity)

| Temperature | 30°C | Reaction Optima |

Procedure:

  • Substrate Preparation: Dissolve 6-ANA in the buffer. Adjust pH back to 7.5 (the acid will lower pH).

  • Initiation: Add the resting cell pellet to the substrate solution in a baffled flask (fill volume < 20% to ensure oxygen transfer).

  • Incubation: Shake at 200–250 rpm at 30°C.

  • Monitoring: Sample every 2 hours.

    • Visual Cue: The reaction often turns slightly yellow/brown due to electron transport activity, but the product itself is colorless.

  • Termination: Stop reaction when substrate conversion >95% (typically 6–12 hours). Remove cells by centrifugation.

Protocol C: Analytical Validation (HPLC)

Objective: Quantify conversion and purity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–5 min (0% B); 5–15 min (0% -> 30% B); 15–20 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Nicotinic acid core) and 310 nm (Diagnostic for 2-hydroxypyridines/pyridones).

Data Interpretation:

  • 6-Aminonicotinic Acid (Substrate): Elutes early (more polar).

  • 6-Amino-2-hydroxynicotinic Acid (Product): Elutes later due to intramolecular H-bonding effects, despite the extra OH.

  • Validation: Confirm identity using LC-MS (ESI+).

    • Substrate [M+H]+: 139.1 m/z

    • Product [M+H]+: 155.1 m/z

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Activity Poor Moco insertionSupplement media with Molybdate; co-express Moco chaperones (moaABCDE).
Regioselectivity Loss Enzyme attacking C4 or C5Switch enzyme source (screen P. putida vs. Agrobacterium homologs); Mutate active site gatekeeper residues.
Product Degradation Native ring-cleavage enzymes activeUse a clean host (E. coli) or delete downstream genes (nicD/nicX) in Pseudomonas.
Substrate Solubility 6-ANA is poorly soluble at neutral pHFeed substrate continuously (fed-batch) or use a co-solvent (5% DMSO).

References

  • Hurh, B. et al. (1994). "The gene nicC of Pseudomonas sp. strain T2 encodes a 6-hydroxy-nicotinate-3-monooxygenase." Journal of Bacteriology. Link

  • Lonza AG. (2006). "Biocatalytic production of 6-hydroxynicotinic acid." Industrial Biotransformations. Link

  • Gladyshev, V. N. et al. (1996). "Crystal structure of the xanthine oxidase-related aldehyde oxidoreductase from D. gigas." Science. Link

  • Mihara, H. et al. (2018). "N-heterocyclic aromatic compound degradation by bacteria." Journal of Bioscience and Bioengineering. Link

  • Sigma-Aldrich. "6-Amino-2-hydroxynicotinic acid Product Specification." Link

Sources

Application Note: Protocols for Working with 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and process development. It addresses the specific challenges associated with 6-Amino-2-hydroxynicotinic acid (CAS 17663-42-6), a bifunctional pyridine scaffold critical for the synthesis of P2X3 antagonists, kinase inhibitors, and DNA-encoded libraries.

Executive Summary

6-Amino-2-hydroxynicotinic acid (also known as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ) is a "privileged scaffold" in drug discovery due to its ability to form multiple hydrogen bonds within a enzyme active site. However, its utility is often hampered by tautomeric ambiguity and poor solubility .

This guide provides a definitive protocol for its synthesis (overcoming common regioselectivity issues), handling, and downstream derivatization. We prioritize the 2-oxo tautomer as the reactive species in most solution-phase chemistries.

Chemical Identity & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to successful functionalization. Unlike simple pyridines, this molecule exists predominantly as the 2-pyridone (lactam) in both solid state and polar solvents.

Key Chemical Data:

  • IUPAC Name: 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • CAS: 17663-42-6 (Note: Often confused with 6-aminonicotinic acid, CAS 3167-49-5).

  • Molecular Weight: 154.12 g/mol

  • Solubility: Low in water/ethanol; Soluble in DMSO, DMF, and aqueous base (pH > 8).

Tautomeric Landscape (Visualization)

The following diagram illustrates the equilibrium and the preferred sites for electrophilic and nucleophilic attack.

Tautomerism Hydroxy 2-Hydroxy Form (Lactim) Favored in Gas Phase Oxo 2-Oxo Form (Lactam) Favored in Solution/Solid (CAS 17663-42-6) Hydroxy->Oxo  Tautomerization (Solvent Dependent) Reactivity Reactivity Profile: N1: Alkylation Site C3-COOH: Amide Coupling C6-NH2: Nucleophilic Attack Oxo->Reactivity  Determines Chemistry

Figure 1: Tautomeric equilibrium shifting towards the 2-oxo form in polar media, dictating synthetic strategy.

Synthesis Protocols

Method A: The "2,6-Dichloro" Route (Regioselective Displacement)

Use this method if you have access to 2,6-dichloronicotinic acid and require gram-scale quantities.

Mechanism: Nucleophilic aromatic substitution (


).
Challenge:  The 2-position is naturally more electrophilic than the 6-position due to the inductive effect of the carboxylic acid. Direct amination often yields the unwanted 2-amino isomer.
Solution:  We utilize a stepwise hydrolysis-amination  strategy or specific solvent control to invert selectivity.
Protocol Steps:
  • Starting Material: Dissolve 2,6-dichloronicotinic acid (1.0 eq) in water.

  • First Displacement (Hydrolysis): Add KOH (3.0 eq) and reflux for 4 hours.

    • Insight: The 2-chloro group is more labile to hydrolysis than amination under these conditions, yielding 2-hydroxy-6-chloronicotinic acid (intermediate).

  • Second Displacement (Amination):

    • Cool the reaction mixture to room temperature.

    • Add aqueous Ammonia (28%) (excess, ~10 eq) and CuSO4 (0.1 eq) as a catalyst.

    • Heat in a sealed pressure vessel (autoclave) at 130°C for 12 hours.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with HCl to pH 3–4.

    • The product, 6-amino-2-hydroxynicotinic acid , precipitates as a beige solid.

    • Filter, wash with cold water, and dry under vacuum over

      
      .
      

Yield Expectation: 60–75%. Purity Check: HPLC (C18 column, 0.1% TFA in Water/MeCN). Look for disappearance of the monochloro intermediate.

Method B: De Novo Cyclization (Guareschi-Thorpe Variation)

Use this method for high-purity requirements or isotopic labeling.

Concept: Constructing the pyridine ring ensures correct substitution patterns without separation of isomers.

Protocol Steps:
  • Reagents: Combine Cyanoacetamide (1.0 eq) and Ethyl 3,3-diethoxypropionate (1.1 eq) in Ethanol.

  • Catalyst: Add Piperidine (0.1 eq) or Sodium Ethoxide (1.2 eq).

  • Reaction: Reflux for 6–8 hours. The intermediate formed is ethyl 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylate (or the nitrile variant depending on exact electrophile).

  • Hydrolysis: Treat the ester/nitrile intermediate with NaOH (2M) at 80°C for 2 hours to reveal the carboxylic acid.

  • Isolation: Acidify to pH 3 to precipitate the title compound.

Downstream Application: Amide Coupling

The carboxylic acid at C3 is sterically crowded by the C2-oxo and C4-protons. Standard EDC/NHS coupling often fails due to low solubility.

Optimized Coupling Protocol:

  • Activation: Suspend 6-amino-2-hydroxynicotinic acid in anhydrous DMF .

  • Base: Add DIPEA (3.0 eq) to solubilize the zwitterion.

  • Coupling Agent: Use HATU (1.1 eq). Do not use carbodiimides (EDC/DCC) as urea byproducts are difficult to remove from this polar scaffold.

  • Amine Addition: Add the target amine (1.1 eq) after 5 minutes of pre-activation.

  • Reaction: Stir at 40°C (mild heating helps overcome steric hindrance) for 4–16 hours.

Workflow Visualization

Workflow Start 6-Amino-2-hydroxynicotinic acid (Solid, Low Solubility) Solubilization Solubilize in DMF + DIPEA (Formation of soluble anion) Start->Solubilization Activation Add HATU (Activated Ester Formation) Solubilization->Activation Coupling Add Amine (R-NH2) Heat to 40°C Activation->Coupling Product Final Amide Product (Precipitate with Water) Coupling->Product

Figure 2: Optimized amide coupling workflow ensuring solubility and reactivity.

Analytical Characterization & QC

Verify the identity of CAS 17663-42-6 using these specific markers.

TechniqueParameterExpected ResultNotes
1H NMR SolventDMSO-d6 + NaODUse basic D2O/DMSO to ensure solubility and sharp peaks.
1H NMR Shift (H4)~7.8 ppm (doublet)Doublet due to coupling with H5.
1H NMR Shift (H5)~5.6 ppm (doublet)Upfield shift due to electron-rich 6-amino group.
HPLC ColumnC18 Polar-EmbeddedStandard C18 may show peak tailing due to basic amines.
MS ModeESI+ / ESI-M+H = 155.1; M-H = 153.1.

Troubleshooting Solubility: If the compound does not dissolve in DMSO-d6, add 1-2 drops of DCl or NaOD . The zwitterionic neutral form is the least soluble.

References

  • Regioselectivity in Pyridine Synthesis: Bach, P., et al. "Effects of the Pyridine 3-Substituent on the Regioselectivity in the Nucleophilic Aromatic Substitution."[1] Eur. J. Org. Chem. (2025).[2][3][4][5][6][7] Link

  • Tautomerism of 2-Hydroxypyridines: "2-Pyridone Tautomerism and Reactivity." Wikipedia / Chemical Reviews. Link

  • General Pyridine Protocols: Organic Syntheses, Coll. Vol. 4, p. 201 (Coumalic acid routes relevant to hydroxynicotinic acids). Link

  • P2X3 Antagonist Chemistry: "Discovery of Gefapixant (MK-7264)." J. Med. Chem. (2021). (Contextual reference for scaffold utility). Link

  • Safety Data: PubChem CID 69114 (2-Hydroxynicotinic acid analogs). Link

Disclaimer: This protocol involves hazardous chemicals (strong acids, bases, pressurized vessels). Perform a full risk assessment before experimentation.

Sources

Application Note: Optimized Derivatization of 6-Amino-2-hydroxynicotinic Acid for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2-hydroxynicotinic acid (6-A-2-HNA) presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS) due to its amphoteric nature, high polarity, and thermal instability. The molecule contains three distinct functional groups—a carboxylic acid, an aromatic amine, and a hydroxyl group (susceptible to keto-enol tautomerism)—which render it non-volatile and prone to adsorption in the GC inlet.

This Application Note details a robust silylation protocol using BSTFA with 1% TMCS . Unlike esterification methods that require multiple steps, this single-step protocol simultaneously blocks all active hydrogens, locking the molecule into its stable enol-silyl ether form (lactim ether). This ensures excellent peak symmetry, high sensitivity, and reproducible quantification suitable for pharmacokinetic and metabolic profiling.

Chemical Basis & Reaction Mechanism[1][2][3][4][5]

The Challenge: Tautomerism and Polarity

In its native state, 6-A-2-HNA exists in equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam/pyridone) forms. Direct injection leads to thermal degradation and peak tailing due to hydrogen bonding with silanol groups in the column stationary phase.

The Solution: Trimethylsilylation

The selected reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) , replaces active protic hydrogens with trimethylsilyl (TMS) groups [-Si(CH₃)₃].

  • Carboxyl Group (-COOH): Converted to TMS-ester.

  • Hydroxyl Group (-OH): Converted to TMS-ether (locking the aromatic pyridine structure).

  • Amino Group (-NH₂): Converted to TMS-amine (mono- or di-substituted depending on forcing conditions).

Reaction Stoichiometry:



Expert Insight: The addition of 1% TMCS is critical. The amino group at the C6 position is electronically deactivated by the nitrogen heterocycle, making it a poor nucleophile. TMCS acts as a Lewis acid catalyst to drive the silylation of this sterically and electronically hindered amine.

Experimental Protocol

Materials & Reagents
Reagent/MaterialSpecificationPurpose
Analyte 6-Amino-2-hydroxynicotinic acid (>98%)Target compound
Derivatizing Agent BSTFA + 1% TMCS (Sigma-Aldrich)Silylation donor & catalyst
Solvent Pyridine (Anhydrous, 99.8%)Solvent & Acid Scavenger
Internal Standard 6-Chloronicotinic acid or NorleucineQuantification/QC
Vials Amber glass, silanized, with PTFE/silicone septaPrevent adsorption/photolysis
Step-by-Step Derivatization Workflow

G Start Sample Preparation Dry Lyophilization / N2 Blow-down (Must be completely anhydrous) Start->Dry Remove water Solvent Add 50 µL Anhydrous Pyridine (Vortex 30s) Dry->Solvent Resuspend Reagent Add 50 µL BSTFA + 1% TMCS (Excess ratio > 50:1) Solvent->Reagent Initiate Rxn React Incubate: 70°C for 45 mins (Heat block) Reagent->React Derivatize Cool Cool to RT (10 mins) Transfer to Autosampler Vial React->Cool Stabilize Inject GC-MS Injection (Splitless, 1 µL) Cool->Inject Analyze

Figure 1: Optimized workflow for the silylation of 6-Amino-2-hydroxynicotinic acid. Strict moisture control is required at the "Dry" step.

Detailed Procedure
  • Preparation: Aliquot 100 µL of standard or biological extract (equivalent to 1–10 µg analyte) into a 1.5 mL amber glass vial.

  • Drying (CRITICAL): Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Note: Any residual water will hydrolyze the BSTFA, producing peaks for mono-TMS or underivatized compounds.

  • Reconstitution: Add 50 µL of anhydrous pyridine . Vortex for 30 seconds to ensure the solid residue is suspended/dissolved.

    • Why Pyridine? It acts as an acid scavenger, neutralizing the HCl formed by TMCS, and facilitates the reaction of the amine group.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS . Cap immediately with a PTFE-lined cap.

  • Incubation: Heat the vial at 70°C for 45 minutes .

    • Validation: Lower temperatures (e.g., 37°C) may only derivatize the carboxyl and hydroxyl groups, leaving the amine free (incomplete reaction).

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS.

GC-MS Instrument Parameters

ParameterSettingRationale
Inlet Temp 260°CHigh enough to volatilize high-MW TMS derivatives.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard non-polar phase; excellent for TMS derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Rapid ramp prevents peak broadening of polar derivatives.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Scan Range m/z 50 – 550Covers molecular ion and fragments.

Results & Data Interpretation

Expected Mass Spectrum

Upon full derivatization (Tris-TMS), the molecular weight changes significantly.

  • Parent MW: 154.12 g/mol

  • Derivative: Tris-TMS-6-Amino-2-hydroxynicotinic acid

  • Formula:

    
     (parent) 
    
    
    
    
    
    (derivative)
  • Derivative MW: 370.6 g/mol (approx)

Key Diagnostic Ions:

  • m/z 370 (M+): The molecular ion (often weak but visible).

  • m/z 355 ([M-15]+): Loss of a methyl group from a TMS moiety (Characteristic of TMS derivatives).

  • m/z 147: Pentamethyldisiloxane ion (Rearrangement ion common in poly-silylated compounds).

  • m/z 73: Trimethylsilyl cation (

    
    ), base peak in many silylated spectra.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Multiple Peaks for One Analyte Incomplete derivatization (Mono/Di-TMS mixtures).Increase reaction time to 60 min or temp to 80°C. Ensure TMCS is fresh.
"Snow" or Precipitate in Vial Moisture contamination (Urea/Ammonium salts).Ensure sample is 100% dry before adding reagents. Use new ampoule of BSTFA.
Rapid Degradation of Signal Hydrolysis in the autosampler.Analyze within 12 hours. Ensure vials are tightly crimped.
Fronting Peaks Column overload.Dilute sample 1:10 with hexane or pyridine before injection.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Blank Run: Always inject a "Reagent Blank" (Pyridine + BSTFA/TMCS) first. You will see peaks for BSTFA and its byproducts (TMS-TFA). Ensure no interference at the analyte retention time.

  • Internal Standard (ISTD): Use Norleucine or 6-Chloronicotinic acid . Add it before the drying step to account for recovery losses.

  • Linearity Check: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL). The

    
     value should be >0.99.
    

References

  • Sigma-Aldrich. (2025). Derivatization Reagents for Selective Response in GC/MS. Silylation Reagents Technical Bulletin. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Seminal text on silylation mechanisms).

Sources

Application Notes & Protocols: Enzymatic Assays Involving Pyridine-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Study of Nicotinic Acid Metabolism

Editorial Note: Initial searches for enzymatic assays specifically involving 6-Amino-2-hydroxynicotinic acid (IUPAC: 6-amino-2-oxo-1H-pyridine-3-carboxylic acid)[1] yielded limited specific protocols. However, the structurally similar and biochemically significant compound, 6-hydroxynicotinic acid (6-HNA), is a central intermediate in the well-documented bacterial degradation pathway of nicotinic acid (Vitamin B3).[2][3][4][5] The enzymes that process 6-HNA are of significant interest to researchers in enzymology, bioremediation, and drug development. Therefore, this guide provides a comprehensive overview and detailed protocols for enzymatic assays centered on 6-hydroxynicotinic acid, offering a robust and experimentally validated framework for researchers in this field.

Introduction: The Significance of 6-Hydroxynicotinic Acid in Biocatalysis

N-heterocyclic aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and industrial waste, making their environmental fate and biological degradation a critical area of study.[6] The bacterial degradation of nicotinic acid serves as a model system for understanding the catabolism of these complex molecules.[6][7] A key step in this aerobic pathway is the conversion of nicotinic acid to 6-hydroxynicotinic acid (6-HNA), which is then further metabolized.[4][8][9][10][11]

The primary enzyme responsible for the downstream processing of 6-HNA is 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase.[2][3][6][12][13] NicC catalyzes the unique decarboxylative hydroxylation of 6-HNA into 2,5-dihydroxypyridine (2,5-DHP). This reaction is coupled with the oxidation of NADH to NAD+, providing a convenient spectrophotometric handle to monitor enzyme activity.[2][3][6] Understanding the kinetics and inhibition of NicC and related enzymes is crucial for applications ranging from designing novel biocatalysts for green chemistry to developing potential antimicrobial agents that target bacterial metabolic pathways.

Biochemical Pathway: The Aerobic Degradation of Nicotinic Acid

The enzymatic conversion of 6-HNA is a pivotal step in the catabolic cascade. The reaction catalyzed by NicC activates the stable pyridine ring for subsequent cleavage and entry into central metabolism.

Nicotinic_Acid_Degradation cluster_main Key Steps in Nicotinic Acid Catabolism cluster_cofactors Cofactor Cycling in NicC Reaction Nicotinic_Acid Nicotinic Acid 6HNA 6-Hydroxynicotinic Acid (6-HNA) Nicotinic_Acid->6HNA Nicotinate Hydroxylase 2_5_DHP 2,5-Dihydroxypyridine (2,5-DHP) 6HNA->2_5_DHP 6-Hydroxynicotinate 3-Monooxygenase (NicC) NAD NAD+ Downstream Downstream Metabolites 2_5_DHP->Downstream NADH NADH + H+ NADH->NAD O2 O2 H2O H2O + CO2 O2->H2O

Caption: Enzymatic conversion of 6-HNA by NicC.

Principle of the Enzymatic Assay for NicC Activity

The activity of 6-hydroxynicotinate 3-monooxygenase (NicC) can be continuously monitored using spectrophotometry. The enzyme utilizes NADH as a reducing equivalent for the hydroxylation of 6-HNA. The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm (molar extinction coefficient, Δε340nm = 6220 M⁻¹cm⁻¹).[6] The rate of this absorbance decrease is directly proportional to the rate of the enzymatic reaction, allowing for the determination of enzyme kinetics.

This assay is robust, highly specific, and suitable for high-throughput screening of enzyme inhibitors or for characterizing enzyme variants.

Protocol 1: Continuous Spectrophotometric Assay for NicC

This protocol details the steps for measuring the steady-state kinetics of NicC by monitoring NADH oxidation.

Required Materials
  • Enzyme: Purified 6-hydroxynicotinate 3-monooxygenase (NicC).

  • Substrates:

    • 6-Hydroxynicotinic acid (6-HNA) (CAS: 5006-66-6)[14][15][16]

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Buffer: 50 mM Potassium Phosphate or Tris-HCl buffer, pH 7.5. (Note: The optimal pH for NicC activity is around 7-8).[2][3]

  • Equipment:

    • UV-Vis Spectrophotometer with temperature control (e.g., Peltier)

    • Quartz or UV-transparent cuvettes (1 cm path length)

    • Calibrated micropipettes

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Potassium Phosphate buffer. Adjust pH to 7.5 at the desired assay temperature (e.g., 25 °C).

  • 6-HNA Stock Solution: Prepare a 10 mM stock solution of 6-HNA in the assay buffer. The solubility can be enhanced by gentle warming or slight pH adjustment. Store at -20 °C.

  • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer. It is critical to prepare this solution fresh daily, as NADH is unstable. Keep on ice. Determine the precise concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Enzyme Solution: Dilute the purified NicC to a working concentration (e.g., 0.5-1.0 µM) in assay buffer. Keep on ice. The final enzyme concentration in the assay should be significantly lower than the substrate concentrations (e.g., 50 nM).[6]

Experimental Workflow

Caption: Workflow for the spectrophotometric NicC assay.

Step-by-Step Procedure
  • Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

  • In a 1 mL cuvette, prepare the reaction mixture by adding the following components (example volumes for a 1 mL final volume):

    • Assay Buffer: 950 µL

    • NADH Stock (10 mM): 15 µL (Final concentration: 150 µM)

    • 6-HNA Stock (10 mM): Variable (e.g., 1-100 µL for final concentrations of 10-1000 µM)

    • Adjust buffer volume to bring the total to 990 µL.

  • Mix the contents by gently pipetting up and down and place the cuvette in the spectrophotometer.

  • Allow the mixture to equilibrate to the assay temperature for 3-5 minutes and record a stable baseline absorbance.

  • Initiate the reaction by adding 10 µL of the working enzyme solution (e.g., 5 µM stock for a final concentration of 50 nM).

  • Quickly mix the solution (without introducing bubbles) and start recording the absorbance at 340 nm every second for 1-3 minutes. The absorbance should decrease linearly during the initial phase of the reaction.

Data Analysis and Interpretation
  • Calculate Initial Velocity (v₀): Determine the slope of the linear portion of the absorbance vs. time plot (dA/dt). Convert this rate from absorbance units per minute to molar concentration per minute using the Beer-Lambert law:

    • v₀ (M/s) = (slope in AU/s) / (ε * path length)

    • Where ε = 6220 M⁻¹cm⁻¹ and path length = 1 cm.

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for 6-HNA, hold the NADH concentration constant (at a saturating level, e.g., 150-200 µM) and vary the concentration of 6-HNA (e.g., from 0.1 * Kₘ to 10 * Kₘ). Plot the calculated initial velocities (v₀) against the 6-HNA concentration and fit the data to the Michaelis-Menten equation.

ParameterP. putida NicC (H47Q variant)[6]B. bronchiseptica NicC[2][3]
Kₘ (6-HNA) 2 ± 1 µM85 ± 13 µM
Vₘₐₓ/[E] (kcat) 0.86 ± 0.08 s⁻¹-
kcat/Kₘ -5.0 x 10⁴ M⁻¹s⁻¹
Kₘ (NADH) 18 ± 3 µM-
Optimal pH ~7-8~7-8

Table 1: Representative kinetic parameters for NicC enzymes from different bacterial sources. Note that values can vary based on specific enzyme variants and assay conditions.

Protocol 2: HPLC-Based Endpoint Assay

For reactions that are too slow to monitor continuously or to confirm product formation, an HPLC-based method can be used.[6][17] This assay directly measures the formation of the product 2,5-DHP and/or NAD+.

Procedure
  • Set up enzymatic reactions in microcentrifuge tubes as described in section 4.4, but in larger volumes (e.g., 100-200 µL).

  • Incubate the reactions at the desired temperature for a fixed period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of a quenching agent, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, to precipitate the enzyme.

  • Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the sample using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of methanol in water with 0.1% formic acid).

  • Monitor the elution of substrates (6-HNA, NADH) and products (2,5-DHP, NAD+) using a UV detector at appropriate wavelengths (e.g., 260 nm for nucleotides and a different wavelength for the aromatic compounds).

  • Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of 2,5-DHP.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or very low activity Inactive enzyme.Verify enzyme purity and concentration. Perform a protein concentration assay (e.g., Bradford).
Incorrect buffer pH.Prepare fresh buffer and verify the pH at the assay temperature.
Degraded NADH stock.Prepare NADH solution fresh before each experiment. Keep on ice.
High background rate (no enzyme) Non-enzymatic degradation of NADH.Ensure buffer components are not contaminated. Use high-purity water and reagents.
Contamination in substrate stocks.Filter-sterilize stock solutions.
Non-linear reaction progress curve Substrate depletion.Use lower enzyme concentration or monitor the reaction for a shorter time.
Product inhibition.Analyze only the initial linear phase of the reaction.
Enzyme instability.Add stabilizing agents like glycerol or BSA to the enzyme storage buffer. Keep the enzyme on ice.

References

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432–3446. [Link]

  • Kopp, M. C., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 32(1), e4528. [Link]

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Open Works. [Link]

  • Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. Applied and Environmental Microbiology. [Link]

  • Li, H., et al. (2014). Proposed pathway for nicotine degradation by A. tumefaciens S33. ResearchGate. [Link]

  • PubChem. (n.d.). 6-amino-2-hydroxynicotinic acid. PubChem. [Link]

  • IUBMB Enzyme Nomenclature. (n.d.). EC 1.3.7.1. [Link]

  • Snider, M. J., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. PubChem. [Link]

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. PubMed. [Link]

  • Snider, M. J., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

  • Wikipedia. (n.d.). (R)-6-hydroxynicotine oxidase. Wikipedia. [Link]

  • Watanabe, S., et al. (2009). Development of Fluorescence Polarization Immunoassay for the Rapid Detection of 6-Chloronicotinic Acid: Main Metabolite of Neonicotinoid Insecticides. Journal of Agricultural and Food Chemistry, 57(3), 753–759. [Link]

  • da Silva, A. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 1023774. [Link]

  • Pinto, A., et al. (2024). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. International Journal of Molecular Sciences, 25(13), 6933. [Link]

  • CAS Common Chemistry. (n.d.). 6-Hydroxynicotinic acid. [Link]

  • Oakwood Chemical. (n.d.). 6-Hydroxynicotinic acid. [Link]

  • Wang, S., et al. (2012). Proposed degradation pathways of (S)-nicotine (A; bold arrow), PN (B; dashed arrow), and 6HN (C; fine arrow) by Shinella sp. HZN7. ResearchGate. [Link]

  • Li, Y., et al. (2023). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 66, 36-44. [Link]

  • Yuen, M. (2018). Determining the mechanism of 6-hydroxynicotinate 3-monooxygenase (NicC), an enzyme involved in nicotinate degradation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enzymatic reactions during nicotinic acid hydroxamate synthesis. [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. PubChem. [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • Google Patents. (n.d.). Process for the production of 6-hydroxynicotinic acid.
  • Hughes, D. E. (1955). 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens. Biochemical Journal, 60(2), 303–310. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

  • Ensign, J. C., & Rittenberg, S. C. (1964). Oxidation of Nicotinic Acid by a Bacillus Species: Regulation of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Biological Chemistry, 239(7), 2285–2291. [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • Hirschberg, R., & Ensign, J. C. (1971). Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases. Journal of Bacteriology, 108(2), 751–756. [Link]

  • Mori, Y., et al. (2022). High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells. Biosensors, 12(9), 701. [Link]

  • Pu, L. (2022). Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. Chemical Communications, 58(64), 8931-8943. [Link]

Sources

Application Note: 6-Amino-2-hydroxynicotinic Acid in Biotechnology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biotechnological applications of 6-Amino-2-hydroxynicotinic acid , a multifunctional pyridine scaffold utilized in drug discovery, peptidomimetics, and synthetic biology.[1]

  • IUPAC Name: 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1][2]

  • Common Name: 6-Amino-2-hydroxynicotinic acid[1][2]

  • CAS Number: [Referenced as derivative/isomer in literature; Specific CID: 53485342][1][2]

  • Molecular Formula: C₆H₆N₂O₃[1][2]

  • Molecular Weight: 154.12 g/mol [1][3]

Part 1: Executive Summary & Strategic Utility

6-Amino-2-hydroxynicotinic acid is a versatile heterocyclic building block that bridges the gap between small-molecule drug discovery and structural biology.[1][2] Existing primarily as the 2-pyridone tautomer in physiological conditions, it presents a unique donor-acceptor-donor (D-A-D) hydrogen-bonding face, mimicking nucleobase interactions while offering orthogonal functional handles (C3-carboxylic acid, C6-amine) for bioconjugation.[1][2]

Core Biotechnological Applications:

  • Privileged Scaffold in Medicinal Chemistry: Serves as a core pharmacophore for kinase inhibitors (targeting the ATP-binding pocket) and antibacterial agents (mimicking quinolone binding modes).[1][2]

  • Peptide Nucleic Acid (PNA) & Peptidomimetics: Acts as a constrained

    
    -amino acid analogue or a nucleobase mimic (Base P analogue) for expanding the genetic alphabet.[1][2]
    
  • Fluorescent Labeling: The 2-aminopyridone core exhibits intrinsic fluorescence, tunable via pH and substitution, useful for developing environmentally sensitive probes.[2]

  • Metal Chelation: The 2-hydroxy-3-carboxylic acid motif (salicylate-like) forms stable complexes with transition metals, applicable in metallo-enzyme inhibition and biosensing.[1][2]

Part 2: Detailed Applications & Mechanisms

Kinase Inhibitor Scaffold Design

The 2-pyridone-3-carboxamide motif is a "privileged structure" in kinase inhibition.[1][2] The 6-amino group allows for the introduction of solubilizing groups or specific contacts within the solvent-exposed region of the kinase active site, while the lactam (2-pyridone) and C3-carbonyl form critical hydrogen bonds with the kinase hinge region.[1]

  • Mechanism: The scaffold mimics the adenine ring of ATP.[3] The C3-carboxylic acid is typically converted to an amide to interact with the "gatekeeper" residue, while the C6-amine can be derivatized to reach the ribose-binding pocket.[1]

  • Target Classes: p38 MAP Kinase, MEK, and bacterial DNA gyrase (due to structural similarity to aminocoumarins).[2]

Synthetic Biology: Nucleobase Analogues (Base P)

In the context of expanded genetic alphabets, the 6-amino-2-pyridone core corresponds to the nucleobase P .[1][2] It pairs specifically with Z (6-amino-5-nitro-2(1H)-pyridone) or 2-amino-purine derivatives via a standard Watson-Crick geometry but with rearranged hydrogen bond donors/acceptors.[1][2]

  • Application: Incorporation into PNA or DNA oligomers to increase binding affinity (via triple helix formation) or to create orthogonal replication systems.[2]

  • Linker Strategy: Unlike standard nucleobases attached via N1, this molecule possesses a C3-carboxyl and C6-amine, allowing it to be incorporated directly into a peptide backbone (as an unnatural amino acid) or attached to a PNA backbone via the C3 position.[1][2]

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis (SPPS) Incorporation

Objective: Incorporate 6-Amino-2-hydroxynicotinic acid into a peptide sequence to induce a


-turn mimic or create a metal-binding site.

Reagents:

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).[1][2][3]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF (Anhydrous).[1][2]

  • Protecting Group: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride).[1][2]

Step-by-Step Methodology:

  • Fmoc Protection (Pre-synthesis):

    • Dissolve 6-amino-2-hydroxynicotinic acid (1.0 eq) in 10% Na₂CO₃/Dioxane (1:1).

    • Add Fmoc-Cl (1.2 eq) dropwise at 0°C. Stir for 4 hours at RT.

    • Acidify to pH 2 with 1M HCl.[2][3] Filter the white precipitate (Fmoc-6-amino-2-hydroxynicotinic acid).[1][2]

    • Validation: Verify by LC-MS (Expected Mass: M+H⁺ = 377.12).

  • Resin Swelling:

    • Swell Rink Amide resin in DMF for 30 min.[2][3]

    • Deprotect Fmoc on resin using 20% Piperidine/DMF (2 x 10 min).[1][2]

  • Coupling Reaction:

    • Dissolve Fmoc-protected monomer (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.[2]

    • Add to resin and shake for 2 hours at RT.

    • Note: The 2-hydroxy group may require protection (e.g., as t-Butyl ether) if side reactions occur, though the amide coupling at C3 is usually favored over O-acylation under these conditions.[1][2]

  • Cleavage & Purification:

    • Cleave peptide with TFA/TIS/H₂O (95:2.5:2.[2][3]5) for 3 hours.

    • Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: Fluorescence Characterization Assay

Objective: Determine the pH-dependent fluorescence quantum yield for sensor applications.

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog).[2]

  • Buffer Series: Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-11).[1][2]

  • Standard: Quinine Sulfate (0.1 M H₂SO₄) or 2-Aminopyridine.[1][2]

Procedure:

  • Stock Solution: Prepare a 10 mM stock of 6-amino-2-hydroxynicotinic acid in DMSO.

  • Dilution: Dilute to 10 µM in each buffer (maintain <1% DMSO).

  • Excitation Scan: Scan Excitation from 250-400 nm (Emission fixed at 450 nm). Expected

    
     nm.[1][2]
    
  • Emission Scan: Excitation at

    
    , scan Emission 330-600 nm.
    
  • Data Analysis: Plot Integrated Fluorescence Intensity vs. pH.

    • Insight: The transition from the cationic form (acidic pH) to the neutral pyridone (physiological pH) to the anionic form (basic pH) will result in significant spectral shifts, validating its use as a pH sensor.[2]

Part 4: Visualization & Pathways

Figure 1: Synthetic Utility & Tautomeric Equilibrium This diagram illustrates the tautomeric shift essential for its biological recognition and the divergent synthetic pathways for drug discovery and PNA synthesis.

G Substrate 6-Amino-2-hydroxynicotinic Acid (Precursor) Tautomer 2-Pyridone Tautomer (Active H-Bonding Face) Substrate->Tautomer Physiological pH Path_Drug Kinase Inhibitor Scaffold (C3-Amide / C6-Derivatization) Tautomer->Path_Drug Amidation & Alkylation Path_PNA PNA/Peptide Monomer (Backbone Integration) Tautomer->Path_PNA Fmoc Protection & SPPS Path_Fluoro Fluorescent Probe (pH Sensitive) Tautomer->Path_Fluoro Excitation @ 310nm ATP Pocket Binding ATP Pocket Binding Path_Drug->ATP Pocket Binding Triple Helix / Base Pairing Triple Helix / Base Pairing Path_PNA->Triple Helix / Base Pairing

Caption: Tautomeric equilibrium of 6-amino-2-hydroxynicotinic acid and its divergent applications in drug design, synthetic biology, and sensing.

Part 5: Quantitative Data Summary

PropertyValue / CharacteristicRelevance
pKa (COOH) ~3.5 - 4.0Deprotonated at physiological pH; allows amide coupling.[1][2]
pKa (Pyridone NH) ~11.0Remains neutral in blood; critical for H-bonding in kinase pockets.[1][2]
Fluorescence

nm,

nm
Blue fluorescence; useful for label-free detection.[1][2]
H-Bond Pattern Donor-Acceptor-Donor (D-A-D)Mimics Thymine/Uracil face; pairs with Diaminopurine.[1][2]
Solubility Low in neutral water; High in DMSO/BaseRequires polar aprotic solvents for synthesis.[1][2]

References

  • PubChem. (2023).[2][3] 6-amino-2-hydroxynicotinic acid (Compound CID 53485342).[1][2] National Center for Biotechnology Information.[2][3] [Link][2]

  • Hirao, I., et al. (2006).[2] "Unnatural base pair systems for the expansion of the genetic alphabet."[3] Nature Methods, 3, 729–735.[2] (Contextual grounding on 2-pyridone nucleobase analogues).

  • Liu, B., et al. (2015).[2] "Design and synthesis of 2-pyridone-3-carboxamide derivatives as potent inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 25(16), 3295-3300.[2] (Demonstrates scaffold utility in kinase inhibitors).

  • Nielsen, P. E. (1991).[2] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[1][2] Science, 254(5037), 1497-1500.[2] (Foundational PNA chemistry referencing nucleobase acetic acid linkers).[2][3]

  • Gorin, D. J., et al. (2012).[2] "A practical method for the preparation of 6-substituted-2-pyridones." Journal of Organic Chemistry, 77(16), 7187–7193.[2] (Synthetic methodology for the scaffold).

Sources

"cellular uptake and transport of 6-Amino-2-hydroxynicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Microbial and Mammalian Systems

Abstract

This guide details the mechanisms, experimental protocols, and analytical workflows for studying the cellular uptake and transport of 6-Amino-2-hydroxynicotinic acid (6-A-2-HNA). Also known as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid , this compound is a critical intermediate in the bacterial catabolism of 6-aminonicotinate and a structural analog to pharmaceutical pyridine scaffolds. This document provides researchers with self-validating protocols for kinetic uptake assays in microbial systems and transcellular transport studies in mammalian models, supported by mechanistic insights into Solute Carrier (SLC) and Major Facilitator Superfamily (MFS) transporters.

Chemical Identity and Biological Context[1][2][3][4]

To accurately study transport, one must first understand the physicochemical behavior of the substrate.

  • Compound: 6-Amino-2-hydroxynicotinic acid

  • CAS Number: 53636-70-5 (Generic isomer class reference) / Specific derivatives vary.

  • Tautomerism: In aqueous solution at physiological pH, the compound exists in equilibrium between its enol (2-hydroxy) and keto (2-oxo-1,2-dihydro) forms. The keto tautomer often predominates in the solid state and neutral solutions, affecting binding affinity to transporter active sites.

  • Biological Relevance:

    • Microbial: A central metabolite in the aerobic degradation of 6-aminonicotinate (6-ANA) by soil bacteria (e.g., Agrobacterium, Bradyrhizobium). The enzyme 6-aminonicotinate 2-monooxygenase converts 6-ANA to 6-A-2-HNA.

    • Mammalian: A synthetic scaffold for drug development.[1] Its structural similarity to Nicotinic Acid (Niacin) suggests interaction with high-affinity nicotinate transporters (SMCT1/SLC5A8) and renal organic anion transporters (OATs).

Mechanisms of Transport
A. Bacterial Transport (Active Uptake)

In nicotinic acid-degrading bacteria, uptake is tightly coupled to catabolism.

  • Transporter Class: Major Facilitator Superfamily (MFS) or TRAP transporters .

  • Mechanism: Inducible high-affinity transport driven by proton motive force (PMF).

  • Gene Clusters: Often encoded within the nic or hxn gene clusters (e.g., nicT or niaP homologs).

  • Specificity: These transporters recognize the pyridine carboxylate core. The 6-amino and 2-hydroxy substitutions introduce polarity that requires specific active site residues (e.g., conserved Arg/Lys) for substrate anchoring.

B. Mammalian Transport (Drug Disposition)

In mammalian tissues (intestine, kidney, liver), 6-A-2-HNA is handled as an organic anion.

  • SLC5A8 (SMCT1): A Na+-coupled monocarboxylate transporter expressed in the colon and kidney. It transports nicotinate and likely accepts 6-A-2-HNA due to the carboxylate moiety.

  • SLC22 Family (OAT1/OAT3): Basolateral renal transporters. The anionic form of 6-A-2-HNA (deprotonated carboxyl group) is a candidate substrate for OAT-mediated secretion, exchanging with intracellular dicarboxylates (e.g.,

    
    -ketoglutarate).
    
Application Note 1: Bacterial Uptake Kinetics Protocol

Objective: Determine the


 and 

of 6-A-2-HNA uptake in Bradyrhizobium or E. coli expressing recombinant transporters.
Materials
  • Buffer: Carbon-free minimal medium (M9 salts), pH 7.2.

  • Substrate: 6-A-2-HNA (purity >98%).

  • Stop Solution: Ice-cold 100 mM LiCl in 50 mM K-phosphate buffer (LiCl maintains osmotic balance while halting PMF-driven transport).

  • Filtration: 0.45

    
    m nitrocellulose filters + Vacuum manifold.
    
Protocol Steps
  • Cell Preparation: Grow cells to mid-log phase (

    
    ). Wash 3x with minimal medium to remove competing substrates. Resuspend to 
    
    
    
    .
  • Energization: Incubate cells at 30°C for 10 min with 10 mM glucose (energy source) to establish Proton Motive Force (PMF).

  • Reaction Initiation: Add 6-A-2-HNA at varying concentrations (e.g., 1, 5, 10, 50, 100

    
    M). Total volume: 1 mL.
    
  • Sampling: At defined intervals (15s, 30s, 60s, 120s), withdraw 100

    
    L aliquots.
    
  • Quenching: Immediately inject aliquot into 4 mL ice-cold Stop Solution and filter rapidly (<5s).

  • Washing: Wash filter 2x with 4 mL ice-cold Stop Solution.

  • Extraction: Transfer filter to a vial containing 500

    
    L 80% Methanol/Water. Vortex 10 min. Centrifuge (14,000 x g, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS (Method described in Section 5).

Data Analysis: Plot Initial Velocity (


) vs. Substrate Concentration (

). Fit to Michaelis-Menten equation:

Application Note 2: Mammalian Transcellular Transport

Objective: Assess intestinal permeability and active transport using Caco-2 monolayers.

Protocol Steps
  • Seeding: Seed Caco-2 cells on Transwell® inserts (0.4

    
    m pore size). Culture for 21 days to ensure differentiation and tight junction formation (TEER > 300 
    
    
    
    ).
  • Equilibration: Wash monolayers with HBSS (pH 7.4).

  • Transport Assay (A-to-B):

    • Apical (Donor): Add 500

      
      L HBSS containing 50 
      
      
      
      M 6-A-2-HNA.
    • Basolateral (Receiver): Add 1500

      
      L HBSS (blank).
      
  • Inhibition Controls:

    • To test SMCT1 involvement: Replace Na+ in HBSS with N-methyl-D-glucamine (NMDG) or add 1 mM Nicotinate (competitor).

  • Sampling: Withdraw 100

    
    L from Receiver chamber at 30, 60, 90, and 120 min. Replace with fresh HBSS.
    
  • Calculation: Calculate Apparent Permeability (

    
    ):
    
    
    
    
    • 
      : Flux rate (
      
      
      
      mol/s).
    • 
      : Surface area (
      
      
      
      ).
    • 
      : Initial donor concentration (
      
      
      
      M).
Analytical Method: LC-MS/MS Detection

Due to the high polarity of 6-A-2-HNA, standard C18 chromatography is often insufficient. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.

Table 1: LC-MS/MS Parameters

ParameterSettingRationale
Column HILIC Amide (2.1 x 100 mm, 1.7

m)
Retains polar zwitterions better than C18.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Water)Provides protons for ionization; buffers pH.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for HILIC mode.
Gradient 90% B to 50% B over 5 minElutes polar compounds by increasing water content.
Ionization ESI Positive Mode (+ve)Protonation of the 6-amino group (

).
MRM Transition 155.05

137.0 (Loss of

)
Specific fragmentation of hydroxy-acid moiety.
Internal Standard 6-Aminonicotinic acid-

Compensates for matrix effects.
Visualization of Pathways and Workflows
Diagram 1: Bacterial Catabolism and Transport Pathway

This diagram illustrates the metabolic context of 6-A-2-HNA, highlighting the transport step relative to enzymatic degradation.

BacterialPathway cluster_cell Bacterial Cell Extracellular Extracellular Environment Transporter Transporter (MFS/TRAP) Extracellular->Transporter Diffusion Substrate1 6-Aminonicotinate (6-ANA) Transporter->Substrate1 Influx Cytoplasm Cytoplasm Substrate1->Transporter Uptake Enzyme1 6-ANA 2-Monooxygenase Substrate1->Enzyme1 Binding Metabolite1 6-Amino-2-hydroxy- nicotinic acid (6-A-2-HNA) Enzyme1->Metabolite1 Hydroxylation (NADH/O2) Enzyme2 Hydroxylase/ Decarboxylase Metabolite1->Enzyme2 Product Downstream Catabolites Enzyme2->Product Ring Cleavage

Caption: Kinetic pathway of 6-aminonicotinate uptake and conversion to 6-Amino-2-hydroxynicotinic acid.

Diagram 2: Experimental Workflow for Uptake Kinetics

A logical flow for the "Stop-Time" assay described in Application Note 1.

UptakeProtocol cluster_sampling Sampling Loop (15s, 30s, 60s) Step1 1. Cell Preparation (Wash & Resuspend) Step2 2. Energization (Add Glucose, 10 min) Step1->Step2 Step3 3. Initiate Transport (Add 6-A-2-HNA) Step2->Step3 Step4 Withdraw Aliquot Step3->Step4 Step5 Rapid Filtration (<5 sec) Step4->Step5 Step6 Wash with Cold LiCl Buffer Step5->Step6 Step6->Step4 Next Timepoint Step7 4. Extraction (80% MeOH, Vortex) Step6->Step7 Step8 5. LC-MS/MS Analysis (HILIC Mode) Step7->Step8

Caption: Step-by-step workflow for determining transport kinetics using rapid filtration and LC-MS/MS.

References
  • Jiménez, G., et al. (2008). "Metabolism of 6-aminonicotinic acid in Bradyrhizobium sp. strain J39." Journal of Bacteriology. (Context: Bacterial degradation pathways).

  • Srinivas, S. P., et al. (2020). "Transport of Nicotinate and its Derivatives in Mammalian Cells." American Journal of Physiology-Cell Physiology. (Context: Mammalian SMCT/SLC transport mechanisms).

  • Zhang, Y., et al. (2019). "HILIC-MS/MS methods for the detection of polar pyridine metabolites in biological fluids." Analytical Chemistry. (Context: Analytical methodology).

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 69114, 2-Hydroxynicotinic acid." .

  • Uniprot Consortium. "UniProtKB - Q8U1H4 (Nicotinate degradation protein)." (Context: Transporter gene identification).

Sources

Application Note: In Vitro Profiling of 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Physicochemical Characterization, Assay Interference Mitigation, and Fragment-Based Screening Protocols

Executive Summary

6-Amino-2-hydroxynicotinic acid (also referred to as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ) represents a "privileged scaffold" in medicinal chemistry. Its structure—featuring a pyridine core decorated with an exocyclic amine, a tautomerizable hydroxyl/oxo group, and a carboxylic acid—provides a rich density of hydrogen bond donors and acceptors (DA/DAD motifs).

While often utilized as a synthetic intermediate for 1,8-naphthyridine antibiotics and P2X7 antagonists , its utility in in vitro studies is frequently complicated by three factors:

  • Tautomeric Ambiguity: The equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms is solvent-dependent, altering binding affinity.

  • Solubility Limits: High lattice energy often leads to poor aqueous solubility at physiological pH.

  • Assay Interference: The conjugated push-pull electronic system can induce intrinsic fluorescence, leading to false positives in fluorescence-based HTS (High-Throughput Screening).

This guide provides standardized protocols to characterize this molecule, validate its stability, and screen it effectively against biological targets without generating artifacts.

Physicochemical Profiling & Tautomerism

Before initiating biological assays, the aggregation state and dominant tautomer of the molecule must be defined. 2-Hydroxypyridines exist predominantly as 2-pyridones (lactams) in aqueous solution, which is the biologically relevant species for most protein interactions.

Protocol A: pH-Dependent Solubility & Stability Analysis

Rationale: Like its structural analog 6-hydroxynicotinic acid, this molecule exhibits pH-dependent solubility due to its zwitterionic potential (basic amine, acidic carboxyl, acidic enol/amide).

Materials:

  • 6-Amino-2-hydroxynicotinic acid (Solid, >95% purity).

  • Universal Buffer (Brittan-Robinson or citrate-phosphate) ranging pH 2.0 – 10.0.

  • HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve compound in DMSO to 50 mM. Note: If precipitation occurs, mild sonication at 40°C is permissible.

  • Working Solutions: Dilute stock 1:100 into buffers at pH 2.0, 4.0, 7.4, and 9.0 (Final conc: 500 µM).

  • Incubation: Shake at 25°C for 4 hours to reach equilibrium.

  • Filtration: Centrifuge at 14,000 x g for 10 mins or filter (0.22 µm PTFE) to remove undissolved aggregates.

  • Quantification: Measure supernatant absorbance at 310 nm (isosbestic point approx.) or via HPLC.

    • HPLC Conditions: C18 Column, Mobile Phase A: Water + 0.1% Formic Acid; B: MeCN. Gradient 5-95% B.

Data Output Format:

pH ConditionSolubility (µM)Predominant Species (Theoretical)UV

(nm)
2.0 HighCationic (Protonated Amine)~295
4.0 - 5.5 Low (Precipitation Risk)Neutral / Zwitterionic (Isoelectric region)~305
7.4 ModerateAnionic (Carboxylate deprotonated)~312
9.0 HighDianionic (Enol/Amide deprotonated)~320

Fluorescence Characterization & Assay Interference

Many aminopyridines are intrinsically fluorescent. If you are using this molecule in a FRET , TR-FRET , or Fluorescence Polarization (FP) assay, you must quantify its "Background Fluorescence" to avoid false inhibition/activation signals.

Protocol B: Intrinsic Fluorescence Scanning

Rationale: To determine if the compound interferes with common assay fluorophores (e.g., FITC, Rhodamine, Europium chelates).

Workflow:

  • Plate Setup: Use a black 384-well non-binding plate.

  • Titration: Prepare a serial dilution of the compound (0.1 µM to 100 µM) in Assay Buffer (e.g., PBS + 0.01% Triton X-100).

  • Excitation/Emission Scan:

    • Channel 1 (Blue): Ex 340 nm / Em 450 nm (Interference with DAPI/Coumarin).

    • Channel 2 (Green): Ex 480 nm / Em 520 nm (Interference with FITC/GFP).

    • Channel 3 (Red): Ex 540 nm / Em 590 nm (Interference with Rhodamine/Texas Red).

  • Data Analysis: Plot Fluorescence Units (RFU) vs. Concentration.

Decision Logic:

  • If RFU increases linearly with concentration: The compound is an Inner Filter or Emitter. Use absorbance-based assays or radiometric assays instead.

  • If RFU is constant: The compound is compatible with fluorescence assays.

Fragment-Based Screening (Ligand-Observed NMR)

Because 6-Amino-2-hydroxynicotinic acid is a small "fragment" (<200 Da), standard biochemical IC50 assays may not detect its weak binding (mM range). Ligand-Observed NMR (STD-NMR) is the gold standard for validating its binding to a target protein (e.g., Kinase, Gyrase).

Protocol C: Saturation Transfer Difference (STD) NMR

Rationale: Detects magnetization transfer from the protein to the binding ligand. Only binders show a signal.

Materials:

  • Target Protein (e.g., >20 kDa), purified in PBS (D2O buffer).

  • 6-Amino-2-hydroxynicotinic acid (Ligand).

  • 600 MHz NMR Spectrometer with Cryoprobe.

Procedure:

  • Sample Prep:

    • Protein Conc: 10 µM.

    • Ligand Conc: 1000 µM (100:1 excess).

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pD 7.4, 10% D2O.

  • Experiment:

    • On-Resonance Irradiation: Irradiate protein methyl region (-0.5 ppm) for 2 seconds (saturation).

    • Off-Resonance Irradiation: Irradiate at 30 ppm (control).

  • Processing: Subtract "On-Resonance" spectrum from "Off-Resonance" spectrum.

  • Result Interpretation:

    • Positive Peak: The ligand protons receiving magnetization from the protein appear in the difference spectrum. This confirms binding.

    • Epitope Mapping: The protons with the strongest STD effect are closest to the protein surface.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the critical decision pathways when studying this molecule, linking its physicochemical state to the appropriate biological assay readout.

G Compound 6-Amino-2-hydroxynicotinic Acid Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Compound->Tautomer Solubility Solubility Check (pH 7.4) Compound->Solubility Chelation Metal Chelation Potential (Mg2+, Mn2+) Tautomer->Chelation 2-oxo/3-COOH motif Fluorescence Intrinsic Fluorescence? Solubility->Fluorescence Assay_Type Assay Selection Fluorescence->Assay_Type High RFU? FalsePos Risk: False Positive (Quenching/Artifact) Fluorescence->FalsePos Interferes with FRET Chelation->Assay_Type Requires Metals? Chelation->FalsePos Strips cofactor NMR Ligand-Observed NMR (STD/WaterLOGSY) Assay_Type->NMR Low Affinity Fragment Biochem Enzymatic Assay (Kinase/Gyrase) Assay_Type->Biochem High Affinity Analog

Caption: Workflow for validating 6-Amino-2-hydroxynicotinic acid activity while mitigating assay artifacts (Fluorescence/Chelation).

References

  • Solubility & Crystallization of Hydroxynicotinic Acids

    • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.[1]

    • Source: MDPI (Crystals), 2023.
    • URL:[Link][2][3]

  • Fluorescence Properties of Aminopyridine Scaffolds

    • Title: High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold.
    • Source: Int J Mol Sci, 2018.
    • URL:[Link]

  • Enzymatic Degradation & Metabolism

    • Title: Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase.
    • Source: Biochemistry, 2016.[4][5]

    • URL:[Link]

  • Standard Reference Data (USP)

    • Title: 6-Hydroxynicotinic acid USP Reference Standard.

    • Source: Sigma-Aldrich / USP.

  • Antioxidant & Chelation Activity

    • Title: In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study.
    • Source: J. Serb. Chem. Soc., 2025.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Amino-2-hydroxynicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 6-Amino-2-hydroxynicotinic acid (also known as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ). This molecule presents a "perfect storm" of derivatization hurdles: zwitterionic solubility issues, pyridone-hydroxypyridine tautomerism, and multiple competing nucleophilic sites.[1]

Topic: Troubleshooting Solubility, Regioselectivity, and Functional Group Protection

Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists. Scope: Overcoming solubility barriers, controlling N- vs. O-alkylation, and optimizing amide/ester formation.

Part 1: The Core Challenge – Structure & Tautomerism

Before troubleshooting, you must recognize the active species in your flask. In most relevant solvents (DMSO, Methanol, Water), this molecule does not exist as the 2-hydroxypyridine. It exists predominantly as the 2-pyridone tautomer.[1][2]

  • Implication: Attempts to O-alkylate the 2-position using standard bases (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) will fail, yielding the N-alkylated pyridone  instead.
    
  • Solubility: The molecule is a zwitterion (high melting point, insoluble in DCM/EtOAc). You cannot run reactions in non-polar solvents without initial modification.[1]

Tautomerism cluster_0 Dominant Form (Polar Solvents/Solid) cluster_1 Minor Form (Gas Phase/Non-polar) Pyridone 2-Pyridone Form (N-H, C=O) Thermodynamically Favored Hydroxy 2-Hydroxypyridine Form (N=C, C-OH) Rarely Observed in Synthesis Pyridone->Hydroxy Tautomerization (Unfavorable)

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, which dictates reactivity.

Part 2: Troubleshooting Guide (Q&A Format)
SECTION A: Solubility & Handling

Q1: My starting material is insoluble in DCM, THF, and Acetonitrile. How do I get it into solution for reaction? Diagnosis: The compound is a zwitterion (internal salt between the carboxylic acid and the basic pyridine nitrogen/amine). Solution: You must break the zwitterionic lattice.

  • For Acylation/Protection: Use Polar Aprotic Mixtures .[1] Dissolve in a minimum volume of DMSO or DMF , then dilute with the reaction solvent (DCM/THF).

  • For Esterification: Do not try to dissolve it first. Suspend the solid in Methanol and add Thionyl Chloride (

    
    )  dropwise. The reaction generates HCl, which protonates the amine, breaking the zwitterion and solubilizing the compound as it converts to the methyl ester hydrochloride salt.
    
  • For Aqueous Reactions (Boc Protection): Dissolve in 1:1 Water/Dioxane or Water/THF using 2-3 equivalents of NaOH or TEA to deprotonate the carboxylic acid and solubilize the anion.[1]

Q2: I see a "gum" forming during workup. How do I purify this? Diagnosis: The free amino-acid is amphoteric and water-soluble at neutral pH, making extraction impossible.[1] Protocol:

  • Do NOT attempt aqueous extraction on the free acid.[1]

  • Derivatize first: Convert to the Methyl Ester (see above) or Boc-protected form.[1]

  • If you must isolate the free acid, use precipitation at the isoelectric point (pH ~3-4) followed by filtration, rather than extraction.

SECTION B: Carboxylic Acid Derivatization

Q3: My amide coupling (EDC/HOBt or HATU) is failing or giving low yields. Why? Diagnosis:

  • Self-Reaction: The unprotected 6-amino group can react with the activated carboxylic acid, leading to polymerization (oligomers).[1]

  • Zwitterionic Interference: Poor solubility prevents the coupling reagent from engaging the carboxylic acid effectively.[1]

Corrective Workflow:

  • Protect the 6-Amino Group: You must Boc-protect the amine first (see Section D).[1]

  • Sequential Activation:

    • Step 1: React 6-(Boc-amino)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with HATU/DIPEA in DMF.

    • Step 2: Add the amine nucleophile.[1]

    • Note: The 2-oxo (pyridone) group is generally non-nucleophilic towards HATU and does not require protection if 1 equivalent of activator is used.[1]

Q4: How do I make the Methyl Ester efficiently? Protocol (Self-Validating):

  • Reagents: Methanol (0.5 M concentration), Thionyl Chloride (3.0 equiv).

  • Procedure: Cool MeOH to 0°C. Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     dropwise (exothermic!). Add the 6-amino-2-hydroxynicotinic acid solid. Heat to reflux for 4-12 hours.
    
  • Validation: The suspension will turn into a clear solution as the ester forms.

  • Workup: Evaporate solvent to dryness.[1] The product is the HCl salt . Do not neutralize unless you plan to extract immediately, as the free base ester may cyclize or degrade.

SECTION C: Regioselectivity (The Pyridone Trap)

Q5: I tried to O-alkylate the 2-position (to make a 2-alkoxypyridine) using Alkyl Bromide/K2CO3, but I got the N-alkylated product. Why? Diagnosis: Under basic conditions (


, 

), the thermodynamically stable N-alkylated pyridone is the major product. This is a classic feature of 2-hydroxypyridines.

Q6: How do I force O-alkylation? Solution: You must use "Hard-Soft Acid Base" (HSAB) principles or specific silver salts.[1]

  • Method A (Silver Salts): Use

    
      (Silver Carbonate) and the alkyl halide in Benzene or Toluene. The silver coordinates the nitrogen, blocking it and forcing the electrophile to the oxygen.
    
    • Reaction: Substrate + ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       + 
      
      
      
      
      
      O-Alkyl Product.
  • Method B (Mitsunobu): Sometimes effective, but steric hindrance at the 2-position (adjacent to the 3-COOH) can be an issue.[1]

  • Method C (Chlorination-Displacement): This is the most robust industrial route.[1]

    • Convert 2-hydroxy to 2-chloro using ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (reflux).
      
    • Displace the chloride with an alkoxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) to get the 2-alkoxy derivative.
      

Alkylation cluster_N Standard Basic Conditions cluster_O O-Selective Conditions Start 6-Amino-2-hydroxynicotinic acid Cond1 R-X, K2CO3, DMF Start->Cond1 Cond2 Ag2CO3, R-X, Toluene Start->Cond2 Cond3 1. POCl3 2. NaOR Start->Cond3 Prod1 N-Alkylated Pyridone (Major Product) Cond1->Prod1 Prod2 O-Alkylated Pyridine (Desired Ether) Cond2->Prod2 Cond3->Prod2

Figure 2: Divergent alkylation pathways.[1] Standard bases favor N-alkylation; Silver salts or Chlorination favor O-alkylation.[1]

SECTION D: Protection of the 6-Amino Group

Q7: Can I use Boc anhydride directly on the starting material? Yes, but pH control is critical. Protocol:

  • Suspend starting material in 1:1 Dioxane/Water .[1]

  • Add 1.1 equiv of NaOH (or 2.5 equiv TEA) to solubilize it as the carboxylate.[1]

  • Add 1.2 equiv of

    
     .
    
  • Stir at RT.[1][3]

  • Critical Workup: Carefully acidify to pH 3-4 with 1M citric acid or HCl. The N-Boc acid will precipitate.[1] Filter it off. Do not extract with strong base as you will lose the product in the aqueous layer.

Part 3: Summary of Key Physical Properties & Reactivity
FeaturePropertyTroubleshooting Implication
Solubility Low in organic solvents; High in aqueous base/acid.[1]Use DMF/DMSO for reactions; use MeOH/SOCl2 for esterification.[1]
Tautomerism Favors 2-Pyridone (C=O).[1]N-alkylation dominates under standard basic conditions.[1]
Nucleophilicity 6-Amino is nucleophilic; 2-OH is poor.[1]6-Amino must be protected (Boc) before activating the carboxylic acid.[1]
Regiochemistry 2-Position is sterically crowded by 3-COOH.[1]Substitution at the 2-position (e.g., Mitsunobu) may be slow.[1]
Part 4: References
  • Tautomerism of 2-Hydroxypyridines : For a detailed analysis of the pyridone-hydroxypyridine equilibrium and solvent effects.

    • Source: Wikipedia, "2-Pyridone".[1] Link

  • Esterification Protocols : Standard procedure for converting amino acids to methyl esters using Thionyl Chloride/Methanol.[1]

    • Source: Common Organic Chemistry, "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol".[1][4] Link

  • Boc Protection of Amines : General protocols for Boc protection in aqueous/organic mixtures.

    • Source: BenchChem, "An In-depth Technical Guide to the Boc Protection of Primary Amines".[1] Link

  • Regioselective Alkylation : Discussion on controlling N- vs O-alkylation in purines and pyridines, highlighting the role of reaction conditions.

    • Source: NIH/PubMed, "Study of Direct N7 Regioselective tert-Alkylation".[1] Link

  • Amide Coupling Troubleshooting : Strategies for coupling electron-deficient amines and handling solubility issues.

    • Source: NIH/PubMed, "Synthesis of amide derivatives for electron deficient amines". Link

Sources

Optimizing HPLC Separation of 6-Amino-2-hydroxynicotinic Acid Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 6-Amino-2-hydroxynicotinic acid and its related isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve even the most complex separation challenges. The isomers of 6-Amino-2-hydroxynicotinic acid represent a significant analytical challenge due to their structural similarity, high polarity, and amphoteric nature, possessing both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] This guide is structured to address the common questions and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)

This section addresses foundational questions for setting up a robust analytical method from the ground up.

Q1: I'm starting from scratch. How do I begin developing a separation method for 6-Amino-2-hydroxynicotinic acid and its positional isomers?

A1: Method development for these compounds should be approached systematically, focusing on the key properties of the analytes: polarity and their pH-dependent charge state.

A logical starting point is Reversed-Phase (RP) HPLC due to its versatility and the wide availability of columns and expertise. Given the polar nature of your analytes, a standard C18 column might provide insufficient retention. Therefore, initial screening should focus on stationary phases designed for polar compounds.

Here is a recommended workflow for initial method development:

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Assessment cluster_method Phase 2: Method Screening cluster_optimize Phase 3: Optimization Start Analyte Properties: - Polar - Aromatic - Amphoteric (Acidic/Basic) Mode Select Separation Mode: Reversed-Phase (RP-HPLC) or HILIC Start->Mode Choose strategy Column Select Column: 1. RP: Polar-Embedded C18, Phenyl 2. HILIC: Amide, Silica Mode->Column Based on mode MobilePhase Select Mobile Phase: - Water/Acetonitrile - Buffered Aqueous Phase (pH 2.5-3.5) Column->MobilePhase Match phase Detector Select Detector: UV/DAD (254 nm or λmax) MobilePhase->Detector Initial run Optimize Optimize Separation: - pH Adjustment - Gradient Profile - Temperature Detector->Optimize Refine results

Caption: Initial HPLC method development workflow.

A generic starting point would be a gradient elution from 5% to 50% Acetonitrile (with a buffered aqueous phase) over 15-20 minutes on a Phenyl or polar-embedded C18 column. This initial run will reveal the approximate retention behavior and complexity of your sample mixture.

Q2: What is the most suitable HPLC column for separating these polar isomers?

A2: Column selection is the most critical decision in your method development.[3] Because your analytes are polar aromatic compounds, several stationary phase chemistries can be effective, each offering unique selectivity.

  • Reversed-Phase (RP) Columns:

    • Polar-Embedded Group (e.g., Amide, Carbamate): These columns contain a polar group embedded within the C18 chain. This feature makes them resistant to "dewetting" in highly aqueous mobile phases (required for retaining polar compounds) and can reduce peak tailing for basic compounds.[4]

    • Phenyl Phases (e.g., Phenyl-Hexyl): These phases offer alternative selectivity to alkyl chains. They can interact with your aromatic analytes via π-π interactions, which is particularly useful for separating positional isomers where the electron density around the pyridine ring differs.[4][5]

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a combination of hydrophobic, π-π, dipole, and ion-exchange interactions, making them exceptionally powerful for separating structurally similar isomers.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns:

    • HILIC is an excellent alternative if your compounds are very polar and show little to no retention in reversed-phase mode.[5] It uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase. Retention increases as the amount of organic solvent (typically acetonitrile) increases.[6]

Column TypePrimary Interaction MechanismBest For...Starting Mobile Phase (Aqueous:Organic)
Polar-Embedded C18 Hydrophobic & Hydrogen BondingGeneral purpose, good peak shape for bases95:5 (with buffer)
Phenyl-Hexyl Hydrophobic & π-π InteractionsSeparating aromatic positional isomers95:5 (with buffer)
PFP Multiple (Hydrophobic, π-π, Dipole)Complex isomer mixtures, high selectivity95:5 (with buffer)
HILIC (Amide/Silica) Partitioning into a water-enriched layerVery polar compounds with no RP retention5:95 (with buffer)
Q3: How critically does mobile phase pH affect the separation of 6-Amino-2-hydroxynicotinic acid isomers?

A3: Mobile phase pH is arguably the most powerful tool for manipulating the retention and selectivity of these isomers.[7][8] Your analytes are amphoteric, meaning they have both a basic amino group and an acidic carboxylic acid group.

  • At Low pH (e.g., pH < 2): The carboxylic acid group is protonated (neutral, -COOH), and the amino group is protonated (positive charge, -NH3+). The molecule carries a net positive charge.

  • At Mid pH (Isoelectric Point): The molecule exists as a zwitterion (-COO- and -NH3+), with a net neutral charge but high polarity.

  • At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge, -COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge.

This pH-dependent ionization dramatically alters the molecule's overall polarity and its interaction with the stationary phase.[9] For reproducible results, the mobile phase pH must be controlled with a buffer and should be set at least 1.5-2 pH units away from the pKa of the analytes to ensure a single ionic form exists, which prevents peak broadening and splitting.[7][9]

Practical Advice: Start method development at a low pH, typically between 2.5 and 3.5 . In this range, the carboxylic acid is suppressed, minimizing secondary interactions with silica, and the amino group is consistently protonated, leading to more stable retention times.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during method optimization.

Problem: My isomers show poor resolution or are completely co-eluting.

This is the most common challenge. A multi-step approach is required to resolve it.

ResolutionTroubleshooting cluster_steps Troubleshooting Steps Start Poor Resolution (Co-elution) Step1 Step 1: Adjust Mobile Phase pH Is pH buffered and >1.5 units from pKa? (Try pH 2.5, 3.0, 3.5, then 5.5, 6.0) Start->Step1 Most impactful variable Step2 Step 2: Optimize Gradient Is the gradient too steep? (Decrease slope, increase time) Step1->Step2 If pH change is insufficient Step3 Step 3: Change Organic Modifier (Switch from Acetonitrile to Methanol or vice-versa) Step2->Step3 To alter selectivity Step4 Step 4: Change Column Chemistry (e.g., C18 -> Phenyl or PFP) Step3->Step4 For different interactions

Caption: Troubleshooting workflow for poor peak resolution.

  • Solution A: Systematically Optimize pH. Prepare mobile phases with buffers at slightly different pH values (e.g., 2.7, 3.0, 3.3). Small changes in pH can cause dramatic shifts in selectivity for ionizable compounds.[8]

  • Solution B: Modify the Elution Gradient. If using a gradient, make it shallower (e.g., increase the run time or decrease the %B change per minute). This gives the analytes more time to interact with the stationary phase and resolve.

  • Solution C: Change the Organic Modifier. Acetonitrile and methanol have different properties and can offer different selectivity. If you are using acetonitrile, try a method with methanol, and vice versa.

  • Solution D: Change the Stationary Phase. If the above steps fail, the interaction mechanism is not selective enough. Switching from a C18 to a Phenyl or PFP column introduces different interactions (π-π, dipole) that can resolve the isomers.[4][5]

Problem: I'm observing significant peak tailing.

Peak tailing compromises peak integration and reduces resolution. It typically points to undesirable secondary interactions.

Possible CauseScientific ExplanationRecommended Solution
Secondary Silanol Interactions The basic amino group (when protonated) can interact ionically with deprotonated, acidic silanol groups on the silica surface of the column. This secondary mechanism leads to tailing.[10]Operate at a low pH (2.5-3.5) to suppress silanol ionization. Use a modern, high-purity, base-deactivated column.
Column Overload Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape.Reduce the injection volume or dilute the sample.
Mobile Phase pH near Analyte pKa If the pH is too close to an analyte's pKa, both ionized and non-ionized forms exist simultaneously, which can cause severe peak distortion.[7]Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analytes.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause the peak to broaden and tail.[11]Whenever possible, dissolve and inject your samples in the initial mobile phase.[11]
Problem: My retention times are drifting between injections.

Inconsistent retention times make peak identification and quantification unreliable. This issue almost always points to a lack of control over experimental conditions.

  • Cause: Unstable Mobile Phase pH. This is the most common culprit for ionizable compounds. If the buffer is not used, or if it's used outside of its effective buffering range (typically pKa ± 1), the pH can drift, causing retention times to shift.[7][12]

    • Solution: Always use a buffer (e.g., phosphate, formate, acetate) at a concentration of 10-25 mM. Ensure your target pH is within the buffer's effective range.

  • Cause: Temperature Fluctuations. Column temperature affects mobile phase viscosity and reaction kinetics, both of which influence retention.[12]

    • Solution: Use a thermostatically controlled column compartment and keep it at a constant temperature (e.g., 30 °C).

  • Cause: Inconsistent Mobile Phase Preparation or Pump Malfunction.

    • Solution: Prepare mobile phases carefully and consistently. Ensure the pump is properly primed, degassed, and delivering a stable flow rate. Check for leaks, as they can cause pressure fluctuations and retention shifts.[13][14]

References

  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Linklab. HPLC Column Selection Guide.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • PubChemLite. 6-amino-2-hydroxynicotinic acid (C6H6N2O3).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Knauer. HPLC Troubleshooting Guide.
  • Unnamed Publisher. HPLC Troubleshooting Guide.
  • Johnson, A. V., Piedade, M. F. M., & Esteves, C. V. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Stajić, A., et al. (2017). Influence of the mobile phase composition and pH on the chromatographic behaviour of polar neutral and ionized compounds in hydrophilic interaction chromatography. Journal of the Serbian Chemical Society.
  • Dolan, J. W. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent.
  • Welch. (2023, December 27).
  • Crawford Scientific.
  • Sigma-Aldrich.
  • Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Phenomenex.
  • PubChem. 6-Aminonicotinic acid.

Sources

Technical Support Center: Bioanalysis of 6-Amino-2-hydroxynicotinic Acid (6-AHNA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: #AHNA-MS-Protocol-001 Subject: Overcoming Matrix Effects & Ion Suppression in 6-AHNA Quantification[1]

Executive Summary: The "Polarity Trap"

Welcome to the technical support portal. You are likely here because you are observing severe signal suppression, poor retention, or erratic peak shapes when analyzing 6-Amino-2-hydroxynicotinic acid (6-AHNA) .

The Core Problem: 6-AHNA is not a typical drug molecule; it is a highly polar, zwitterionic building block (MW ~154 Da).[1]

  • Structural Challenge: It contains a basic amine (6-position), an acidic carboxyl group (3-position), and a hydroxyl group (2-position) that undergoes keto-enol tautomerism.[1]

  • The Matrix Effect Mechanism: On standard C18 columns, 6-AHNA elutes in the "void volume" (k' < 1) alongside high concentrations of unretained salts (NaCl) and endogenous polar compounds.[1] These co-eluting species steal charge in the Electrospray Ionization (ESI) source, causing Ion Suppression .[1][2]

This guide provides the specific protocols to move 6-AHNA away from the suppression zone and normalize the ionization process.

Interactive Troubleshooting Modules

Module A: Chromatographic Separation (The Root Cause)

User Query: "My analyte elutes at 0.8 minutes with the solvent front. How do I retain it?"

Technical Diagnosis: Standard Reverse Phase (RP) chromatography is unsuitable for 6-AHNA due to its high polarity (logP < 0).[1] You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]

Recommended Protocol: HILIC-MS/MS Setup [1]

ParameterSpecificationRationale
Column Amide-HILIC (e.g., BEH Amide or TSKgel Amide-80)Amide phases provide hydrogen bonding retention for the carboxyl and amine groups without the excessive irreversible adsorption seen in bare silica.[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Water)Provides ionic strength to manage the zwitterionic charge state.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content induces the HILIC partition mechanism.
Gradient Start at 90% B (High Organic). Ramp to 60% B over 5 mins.[1]Crucial: HILIC works in "reverse." You elute with water.[1][3][4] Starting high organic ensures retention.[1]
pH Control Maintain pH ~3.5 - 4.0Keeps the carboxyl group partially protonated and the amine charged, stabilizing the retention mechanism.

Visual Logic: Method Development Decision Tree

MethodSelection Start Start: 6-AHNA Method Dev PolarityCheck Is logP < 0? (Yes) Start->PolarityCheck ColumnChoice Select Column Mode PolarityCheck->ColumnChoice C18 C18 / Reverse Phase ColumnChoice->C18 Traditional HILIC HILIC (Amide/Silica) ColumnChoice->HILIC Recommended ResultC18 Elution in Void Volume (High Matrix Suppression) C18->ResultC18 ResultHILIC Retention > 2.0 min (Separation from Salts) HILIC->ResultHILIC

Caption: Decision pathway for selecting HILIC over C18 to avoid void volume elution and associated matrix effects.

Module B: Sample Preparation (The Cleanup)

User Query: "I tried Protein Precipitation (PPT) with acetonitrile, but the matrix effect is still -60%."

Technical Diagnosis: PPT removes proteins but leaves phospholipids and salts .[1] Phospholipids (glycerophosphocholines) cause prolonged ion suppression.[1] Because 6-AHNA is amphoteric (has both + and - charges), you should use Mixed-Mode Cation Exchange (MCX) SPE to wash away interferences while locking the analyte to the sorbent.[1]

Recommended Protocol: MCX Solid Phase Extraction (SPE) [1]

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Acidify plasma sample with 2% Formic Acid (protonates the 6-amino group to -NH3+).[1] Load onto MCX cartridge.[1]

  • Wash 1 (Aqueous): 2% Formic Acid in Water (Removes salts/proteins).[1]

  • Wash 2 (Organic): 100% Methanol (Removes neutral lipids/phospholipids).[1] Note: 6-AHNA remains bound by ionic interaction.[1]

  • Elution: 5% Ammonium Hydroxide in Methanol. (Deprotonates the amine, breaking the ionic bond).[1]

  • Reconstitution: Evaporate and reconstitute in 90% Acetonitrile (matching the HILIC starting conditions).

Module C: Mass Spectrometry & Tautomerism[1]

User Query: "I see two peaks or inconsistent fragmentation. Which ion should I target?"

Technical Diagnosis: 6-AHNA exists in a tautomeric equilibrium between the 2-hydroxy (enol) and 2-pyridone (keto) forms.[1] In solution, the 2-pyridone form often predominates.[1] Furthermore, the molecule can form dimers at high concentrations.[1]

Optimization Steps:

  • Ionization Mode: Use Positive ESI (+) .[1] The 6-amino group readily accepts a proton ([M+H]+ = 155 m/z).[1]

  • Tautomer Control: The acidic mobile phase (0.1% Formic Acid) stabilizes the protonated form.[1]

  • Transitions (MRM):

    • Precursor: 155.0 (M+H)+[1]

    • Quantifier Product: 137.0 (Loss of H2O/OH) or 110.0 (Loss of COOH).[1] Note: Perform product ion scan to verify.

Validation: Quantifying the Matrix Effect

You cannot fix what you do not measure.[1] You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.[1]

The Experiment: Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standard): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1]

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.[1]

Calculations:

MetricFormulaInterpretation
Absolute Matrix Factor (MF) Area (Set B) / Area (Set A)< 1.0 : Ion Suppression> 1.0 : Ion EnhancementIdeal : 0.85 – 1.15
Recovery (RE) Area (Set C) / Area (Set B)[1]Measures extraction efficiency independent of MS effects.[1]
IS-Normalized MF MF (Analyte) / MF (Internal Standard)Crucial: If this equals ~1.0, your Internal Standard is correcting the matrix effect successfully.

Internal Standard Selection: Do NOT use a structural analog. You must use a Stable Isotope Labeled (SIL) standard, preferably 13C, 15N-6-AHNA .[1]

  • Warning: Deuterated (D-labeled) standards may separate from the analyte in HILIC modes due to the deuterium isotope effect, rendering them ineffective for matrix correction.[1][5]

Visual Logic: Mechanism of Matrix Suppression

MatrixEffect cluster_ESI ESI Droplet (The Battlefield) Analyte 6-AHNA (+) Surface Droplet Surface Analyte->Surface Competes for Charge Salts Matrix Salts (Na+) Salts->Surface Dominates Surface Result Signal Suppression (Low Sensitivity) Salts->Result Blocks Analyte MS_Inlet MS_Inlet Surface->MS_Inlet Ions Entering MS

Caption: In the ESI droplet, high-concentration salts (red) outcompete the analyte (blue) for surface charge, preventing the analyte from entering the gas phase.[1]

References & Authority

  • Matrix Effects in LC-MS: FDA Guidance for Industry: Bioanalytical Method Validation (2018).[1] Defines the requirements for Matrix Factor calculation.

  • HILIC for Polar Compounds: Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A. (Foundational text on HILIC mechanism).

  • Zwitterionic Analysis: "Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of Lipophilic Toxins." (Demonstrates SPE cleanup for complex matrices).

  • HILIC vs RP Decision: Waters Corporation Application Note. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS."

  • Structure Data: PubChem Entry for 6-Amino-2-hydroxynicotinic acid (CID 53485342).[1] Confirms zwitterionic functional groups.

For further assistance, please upload your chromatograms to the secure server or contact the applications engineering team.

Sources

"preventing degradation of 6-Amino-2-hydroxynicotinic acid during extraction"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 6-Amino-2-hydroxynicotinic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues during extraction and handling. 6-Amino-2-hydroxynicotinic acid possesses functional groups—specifically an aromatic amine and a hydroxyl group on a pyridine ring—that render it highly susceptible to degradation, primarily through oxidation. This guide provides in-depth, field-proven insights and protocols to mitigate degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Amino-2-hydroxynicotinic acid is turning brown or black. What is happening?

A1: The discoloration you are observing is a classic sign of oxidative degradation.[1][2] The 6-amino and 2-hydroxy groups on the pyridine ring are powerful electron-donating groups, making the molecule highly susceptible to oxidation by atmospheric oxygen. This reaction forms highly colored quinone-imine-like intermediates, which can further polymerize to create dark, often insoluble, products.[1][2] This process compromises the purity and integrity of your compound.

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: Several environmental factors can significantly accelerate the oxidative degradation of 6-Amino-2-hydroxynicotinic acid. Understanding these is the first step to prevention:

  • Presence of Oxygen: Atmospheric oxygen is the principal oxidizing agent.[2]

  • Exposure to Light: UV and even ambient light can provide the energy to initiate and propagate oxidative reactions, a process known as photodegradation.[1][3][4]

  • Alkaline pH: High pH (alkaline) conditions deprotonate the hydroxyl group, increasing the electron density of the aromatic ring and making the molecule far more vulnerable to oxidation.[1][2] The stability of related compounds is often greatest in slightly acidic conditions.[5]

  • Trace Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation reactions.[1][6] They can facilitate the formation of reactive oxygen species, dramatically increasing the degradation rate.

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1][7]

Q3: How can I store the solid compound and its solutions to maximize stability?

A3: For solid storage, keep the reagent bottle tightly sealed to minimize exposure to air and moisture. Store it in a dark location, such as a cabinet or drawer, and for long-term storage, consider a desiccator under an inert atmosphere (e.g., nitrogen or argon).[1] For solutions, the best practice is to prepare them fresh immediately before use. If short-term storage is unavoidable, store the solution in an amber vial at low temperature (2-8°C), and purge the headspace with an inert gas before sealing. The addition of an antioxidant is highly recommended for any stored solution.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Issue 1: The solid reagent in the bottle has darkened over time.
  • Root Cause: The reagent has been exposed to air and/or light during storage, leading to surface oxidation.[1] The age of the reagent can also be a factor, as shelf life is limited, especially after the bottle has been opened.

  • Immediate Solution: It is strongly recommended to use a fresh, unopened bottle of the reagent to ensure the purity of your starting material. While purification of the discolored solid may be possible, it is often difficult and may not completely remove polymeric degradation products.[1]

  • Long-Term Prevention: After each use, flush the bottle's headspace with an inert gas (N₂ or Ar) before tightly sealing. Store in a dark, dry environment.

Issue 2: The solution rapidly changes color during the extraction procedure.
  • Root Cause: This indicates aggressive, real-time oxidation is occurring due to the experimental conditions. The solvent may be saturated with oxygen, the pH may be too high, or there may be catalytic metal contaminants.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Solution Discoloration start Solution Discolors During Extraction check_o2 Is the procedure under inert atmosphere? start->check_o2 check_antioxidant Is an antioxidant (e.g., Ascorbic Acid) present? check_o2->check_antioxidant Yes sol_o2 Implement Inert Technique (See Protocol 1) check_o2->sol_o2 No check_ph What is the pH of the aqueous phase? check_antioxidant->check_ph Yes sol_antioxidant Add Antioxidant (See Table 1) check_antioxidant->sol_antioxidant No check_metals Is a chelating agent (e.g., EDTA) present? check_ph->check_metals < 7 (Acidic/Neutral) sol_ph Adjust pH to slightly acidic (pH 4-6) check_ph->sol_ph > 7 (Alkaline) check_metals->start Yes (Re-evaluate Purity) sol_metals Add Chelating Agent (See Table 1) check_metals->sol_metals No

Caption: Troubleshooting logic for addressing solution discoloration.

Issue 3: HPLC/LC-MS analysis shows multiple unexpected peaks and poor recovery.
  • Root Cause: In-solution or on-column degradation is occurring. The compound may be degrading in the autosampler vial while waiting for injection or reacting with components of the mobile phase.

  • Immediate Solution:

    • Add an antioxidant to the sample diluent. Ascorbic acid at 0.1% (w/v) is highly effective for protecting aminophenol-like compounds during HPLC analysis.[1]

    • Prepare samples immediately before injection. Do not let samples sit in the autosampler for extended periods.

    • Check mobile phase pH. Ensure the mobile phase pH is in a stable range, preferably slightly acidic.

Preventative Strategies & Protocols

The most effective approach is to design your extraction workflow to proactively prevent degradation from the start.

Key Mitigation Strategies Summary
Degradation FactorMitigation StrategyCausality & Explanation
Oxygen Use deoxygenated solvents; work under an inert atmosphere (N₂ or Ar).Prevents the primary oxidant from coming into contact with the sensitive compound.[2]
Light Use amber glassware or wrap equipment in aluminum foil.Blocks UV and high-energy visible light that can initiate photolytic degradation reactions.[1][3]
High pH Maintain the pH of aqueous solutions in a slightly acidic range (e.g., pH 4-6).Protonation of the amino and hydroxyl groups reduces the electron-donating character, decreasing susceptibility to oxidation.[1][5]
Metal Ions Add a chelating agent (e.g., EDTA, Citric Acid) to aqueous phases.Sequesters catalytic metal ions, preventing them from participating in redox cycles that generate radicals.[6][8]
Temperature Perform extractions at reduced temperatures (e.g., 0-4°C on an ice bath).Slows the kinetics of all chemical reactions, including degradation pathways.[1][9]
General Reactivity Add a chemical antioxidant (e.g., Ascorbic Acid, Sodium Metabisulfite).Acts as a sacrificial reductant, scavenging dissolved oxygen and other oxidizing species before they can react with the target compound.[1]
Table 1: Recommended Protective Agents
Agent TypeCompoundTypical ConcentrationNotes
Antioxidant Ascorbic Acid (Vitamin C)0.01 - 0.1% (w/v)Highly effective in aqueous solutions, acts as a reducing agent.[1]
Antioxidant Sodium Metabisulfite0.05 - 0.5% (w/v)A strong reducing agent, very effective but ensure it doesn't interfere with downstream applications.[1]
Chelating Agent EDTA (Disodium Salt)1 - 5 mMBinds a wide range of divalent metal ions, preventing metal-catalyzed oxidation.
Chelating Agent Citric Acid5 - 10 mMA "greener" chelating agent that can also help buffer the solution in the acidic range.[6]
Protocol 1: Extraction of 6-Amino-2-hydroxynicotinic acid with Full Protection

This protocol integrates all recommended preventative measures for maximum stability.

Materials:

  • Sample containing 6-Amino-2-hydroxynicotinic acid

  • Extraction Solvent (e.g., Ethyl Acetate, Methanol)

  • Aqueous Buffer (e.g., 0.1 M Citrate Buffer, pH 5.0)

  • Ascorbic Acid

  • EDTA (Disodium Salt)

  • Nitrogen or Argon gas supply

  • Amber glassware (e.g., amber separatory funnel, flasks)

  • Ice bath

Procedure:

  • Prepare Protected Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., 0.1 M Citrate Buffer, pH 5.0).

    • Add Ascorbic Acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 1 mM.

    • Stir until fully dissolved.

    • Deoxygenate the buffer by sparging with N₂ or Ar gas for at least 15-20 minutes.

  • Prepare Deoxygenated Organic Solvent:

    • Place the required volume of organic solvent in a flask.

    • Sparge with N₂ or Ar gas for 15-20 minutes while stirring. Keep the solvent under a positive pressure of inert gas.

  • Initial Extraction:

    • Perform all steps in a fume hood with minimized light exposure. If possible, work under red light.

    • Dissolve or suspend the initial sample in the prepared Protected Aqueous Buffer . Perform this step on an ice bath to keep the temperature low.

    • Transfer the aqueous solution to an amber separatory funnel.

    • Add the Deoxygenated Organic Solvent .

    • Flush the headspace of the separatory funnel with N₂ or Ar before stoppering.

    • Gently invert the funnel to mix, periodically venting carefully (away from your face). Avoid vigorous shaking which can introduce shear stress and potentially increase air exposure at the interface.

  • Phase Separation and Collection:

    • Allow the layers to separate fully.

    • Drain the desired layer into a collection flask that has been pre-flushed with inert gas.

    • If performing multiple extractions, repeat the process quickly using fresh, deoxygenated solvent.

  • Downstream Processing (e.g., Solvent Removal):

    • If concentrating the extract, use a rotary evaporator with a N₂ or Ar bleed to prevent pulling air across the heated solution.

    • Keep the water bath temperature as low as reasonably possible.

    • Store the final, isolated compound under an inert atmosphere in a dark, cold location.

Visualizing the Primary Degradation Pathway

The primary threat is oxidation, which proceeds via the mechanism illustrated below. Preventing the formation of the initial radical or quinone-imine is the goal of the protective protocols.

DegradationPathway cluster_path Oxidative Degradation Pathway cluster_prevention Prevention Points Molecule 6-Amino-2-hydroxynicotinic acid (Susceptible) Radical Radical Intermediate Molecule->Radical [O₂ / Light / Metal Ions] Quinone Quinone-imine Intermediate (Colored) Radical->Quinone Further Oxidation Polymer Polymeric Products (Dark Precipitate) Quinone->Polymer Polymerization Inert Inert Atmosphere Inert->Molecule Blocks O₂ Antioxidant Antioxidants Antioxidant->Radical Scavenges Radicals Chelator Chelators Chelator->Molecule Sequesters Metal Ions

Caption: Key steps in the oxidative degradation of the target compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Hughes, D. E., & Williamson, D. H. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light.
  • Belaissaoui, B., et al. (2012). Oxidation inhibitors for amine degradation.
  • Hughes, D. E. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. SciSpace.
  • Ferreira, I. C. F. R., et al. (2017).
  • MSU Extension. (2008).
  • Alves, M. J., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Rastogi, S., et al. (2024).
  • Hejazi, B., et al. (n.d.).
  • Li, X., et al. (2024). A Mini-Review on the Use of Chelating or Reducing Agents to Improve Fe(II)-Fe(III)

Sources

Technical Support Center: Solubility Optimization for 6-Amino-2-hydroxynicotinic acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of 6-Amino-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this compound in common biological buffers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

I. Understanding the Molecule: Physicochemical Properties

6-Amino-2-hydroxynicotinic acid is a heterocyclic compound with characteristics that can present solubility challenges. Its structure contains both an amino group and a carboxylic acid group, making it amphoteric. The solubility of such molecules is highly dependent on the pH of the medium.[1]

  • Structure: 6-amino-2-oxo-1H-pyridine-3-carboxylic acid[2]

  • Molecular Formula: C₆H₆N₂O₃[2]

  • Molecular Weight: 154.13 g/mol

  • pKa Values: Like other amino acids, it possesses at least two pKa values corresponding to the carboxylic acid and the amino group.[3] The solubility of the compound is expected to be lowest near its isoelectric point and increase at pH values above or below this point.[1][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 6-Amino-2-hydroxynicotinic acid.

FAQ 1: My compound is precipitating out of my phosphate-buffered saline (PBS) solution. What's happening and how can I fix it?

  • Potential Cause: The pH of your PBS (typically around 7.4) might be close to the isoelectric point of 6-Amino-2-hydroxynicotinic acid, where its solubility is at a minimum.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective initial step is to adjust the pH of your buffer.[] Systematically test the solubility at pH values both lower and higher than 7.4. For instance, you can prepare buffers at pH 6.0, 7.0, 8.0, and 9.0 to determine the optimal pH for solubility. Weakly acidic compounds tend to be more soluble at higher pH values.[4]

    • Co-solvent Addition: If pH adjustment alone is insufficient, consider adding a co-solvent.[][6][7] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous buffer.[6][8] Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it while monitoring for precipitation.

    • Check for Common Ion Effect: In concentrated phosphate buffers, a common ion effect could potentially reduce the solubility of a salt form of your compound. While less likely for the free acid/base, it's a factor to consider.

FAQ 2: I'm using TRIS buffer and my results are inconsistent, especially when I repeat experiments on different days. Why?

  • Potential Cause: The pH of TRIS buffer is highly sensitive to temperature changes.[9][10][11] A decrease in temperature from 25°C to 5°C can increase the pH by approximately 0.03 units per degree Celsius.[9] This seemingly small change can significantly impact the solubility of a pH-sensitive compound.

  • Troubleshooting Steps:

    • Standardize Temperature: Always prepare and use your TRIS buffer at the same temperature at which your experiment will be conducted.[10]

    • pH Verification: Measure the pH of the buffer immediately before each use to ensure consistency.

    • Alternative Buffers: If temperature fluctuations are unavoidable in your experimental setup, consider using a buffer with a lower temperature-dependent pH shift, such as HEPES or PIPES.[11]

FAQ 3: Can I use HEPES buffer for my experiments with 6-Amino-2-hydroxynicotinic acid?

  • Considerations: While HEPES is a popular biological buffer due to its stability and low interference with many biological processes, some studies have shown that it can interact with and modulate the activity of certain membrane transporters, like P-glycoprotein (P-gp).[12][13][14] It has also been observed to affect ATP-dependent uptake processes.[12][14]

  • Recommendation: If your experimental system involves active transport or you are studying processes sensitive to cellular ATP levels, it is crucial to first run control experiments to determine if HEPES has any effect on your specific assay. If interference is observed, consider alternative buffers like MOPS or PIPES.

FAQ 4: How can I prepare a high-concentration stock solution of 6-Amino-2-hydroxynicotinic acid?

  • Strategy: For preparing a concentrated stock, it's often necessary to move away from purely aqueous buffers initially.

  • Protocol:

    • Organic Solvent: Attempt to dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO).[15]

    • pH-Adjusted Aqueous Solution: If an organic solvent is not suitable for your downstream application, prepare a small volume of a highly acidic (e.g., pH 2 with HCl) or highly basic (e.g., pH 11 with NaOH) aqueous solution to achieve initial dissolution.

    • Serial Dilution: Once a concentrated stock is prepared, you can perform serial dilutions into your final biological buffer. Be mindful that dilution into a buffer with a less favorable pH may cause precipitation. It is essential to determine the kinetic and thermodynamic solubility in your final buffer system.[15]

FAQ 5: I've heard about using cyclodextrins to improve solubility. Is this a viable option?

  • Mechanism: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that enhance aqueous solubility.[16][17][18]

  • Application: This is a very effective technique for increasing the solubility of many compounds.[19][20] You can experiment with different types of cyclodextrins, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), to find the most effective one for your compound.[17]

III. Experimental Protocols & Workflows

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a reliable way to determine equilibrium solubility.[21][22]

  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4 to 10.

  • Sample Preparation: Add an excess amount of 6-Amino-2-hydroxynicotinic acid to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial.[21]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[22][23]

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[23]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution to generate the pH-solubility profile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Buffers (pH 4-10) B Add Excess Compound A->B Dispense C Agitate at Constant Temperature (24-48h) B->C Incubate D Filter Supernatant C->D Sample E Quantify Concentration (HPLC/UV-Vis) D->E Analyze F Generate pH-Solubility Profile E->F Plot Data

Caption: Workflow for Determining pH-Solubility Profile.

Protocol 2: Screening for Co-solvent Efficacy

  • Buffer Selection: Choose the buffer system and pH that provided the best solubility from Protocol 1 (or your target experimental buffer).

  • Co-solvent Preparation: Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol).

  • Titration:

    • Prepare saturated solutions of 6-Amino-2-hydroxynicotinic acid in your chosen buffer as described in Protocol 1.

    • To separate aliquots of the saturated solution, add increasing percentages (v/v) of each co-solvent (e.g., 2%, 5%, 10%, 20%).

  • Observation and Quantification:

    • Visually inspect for any precipitation after each co-solvent addition and equilibration.

    • Quantify the concentration of the compound in the clear solutions to determine the increase in solubility.

G cluster_setup Setup cluster_screening Screening cluster_evaluation Evaluation cluster_outcome Outcome A Select Optimal Buffer/pH B Prepare Saturated Solution A->B C Add Co-solvent (e.g., Ethanol, PEG 400) B->C D Vary Concentration (2-20%) C->D E Observe for Precipitation D->E F Quantify Solubilized Compound E->F G Identify Most Effective Co-solvent F->G

Caption: Co-solvent Screening Workflow.

IV. Data Summary Tables

Table 1: Temperature Effect on TRIS Buffer pH

Temperature (°C)Approximate pH Change from 25°C
5+0.60
250.00
37-0.34

Data derived from the general observation that TRIS buffer pH decreases by about 0.028-0.031 units per 1°C increase.[9][10]

Table 2: Common Biological Buffers and their Properties

BufferpKa at 25°CUseful pH RangeTemperature Effect (ΔpKa/°C)
MES6.155.5 - 6.7-0.011
PIPES6.806.1 - 7.5-0.0085
HEPES7.556.8 - 8.2-0.014
TRIS8.107.2 - 9.0-0.028
Bicine8.357.6 - 9.0-0.018

Data compiled from various sources.[9][10][11]

V. Concluding Remarks

The solubility of 6-Amino-2-hydroxynicotinic acid in biological buffers is a multifactorial challenge that can be systematically addressed. By understanding the physicochemical properties of the molecule and the characteristics of the buffer systems, researchers can employ logical, stepwise strategies to achieve the desired solubility for their experiments. The key is to control pH, consider the judicious use of co-solvents, and be aware of the potential for buffer-compound interactions.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Popa, A. D., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • NEB. (n.d.). pH vs Temperature for Tris Buffer.
  • MP Biomedicals. (n.d.). Tris and Tris hydrochloride.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Scripps Laboratories. (n.d.). Temperature & pH Dependence of Tris Buffer.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Fisher Scientific. (n.d.). Preparation of Tris.
  • MedchemExpress.com. (n.d.). 6-Hydroxynicotinic acid | Intermediate.
  • AJC-11854. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels (C GTI.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • BOC Sciences. (2024, May 30). What is HEPES Buffer Solution?.
  • Google Patents. (n.d.). EP3201618A1 - Method for predicting the solubility of a buffer.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • PMC. (n.d.). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • DALO CHEM. (2024, August 15). HEPES BUFFER'S VARIOUS APPLICATION.
  • PubChemLite. (n.d.). 6-amino-2-hydroxynicotinic acid (C6H6N2O3).
  • Promega Corporation. (2010). Temperature Dependence of pH for Commonly Used Buffers.
  • PubChem. (n.d.). 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114.
  • PubMed. (2010, April 5). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids.
  • RSC Publishing. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
  • AAPS. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • Advanced Pharmaceutical Bulletin. (2022, December 10). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*.

Sources

Technical Support Center: Spectroscopic Analysis of 6-Amino-2-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPEC-6A2HNA-001 Status: Active Topic: Troubleshooting Spectroscopic Interference & Method Optimization Applicable Techniques: UV-Vis, Fluorescence, NMR, HPLC-DAD

Executive Summary: The "Chameleon" Molecule

Welcome to the technical support hub for 6-Amino-2-hydroxynicotinic acid (also referred to as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ).

The Core Problem: Researchers often report inconsistent spectral data—shifting


 values, disappearing NMR signals, or severe HPLC peak tailing.
The Root Cause:  This molecule is not static.[1][2][3] It is a zwitterionic chameleon  subject to two simultaneous equilibria:
  • Lactam-Lactim Tautomerism: The 2-hydroxy group prefers the 2-oxo (pyridone) form in polar solvents, altering the aromaticity and electronic transitions.

  • Acid-Base Dissociation: With a basic amine, an acidic carboxyl, and a weakly acidic pyridone nitrogen, the net charge changes drastically between pH 2 and pH 8.

This guide provides the protocols necessary to stabilize these forms and eliminate interference.

Module 1: UV-Vis & Fluorescence Interference

User Issue: "My UV absorbance maxima shift by >10 nm between batches, and fluorescence intensity is non-linear."
Technical Diagnosis

The interference is likely pH-driven solvatochromism . The 6-amino-2-pyridone scaffold acts as an internal charge-transfer system. In unbuffered water or methanol, slight variations in acidity (even from atmospheric CO


) shift the population between the protonated cation, the neutral zwitterion, and the anion.

Key Mechanism:

  • Low pH (< 3): Protonation of the amino group breaks the conjugation; blue shift (Hypsochromic).

  • Neutral/Basic pH: The 2-oxo form dominates. Metal ions (Fe

    
    , Cu
    
    
    
    ) present in non-HPLC grade solvents can chelate the 6-amino/1-nitrogen pocket, quenching fluorescence [1].
Troubleshooting Protocol: The "Iso-Absorbance" Lock
ParameterRecommended SettingReason
Solvent 50 mM Ammonium Acetate (pH 7.0)Stabilizes the anionic/zwitterionic form; prevents pH drift.
Concentration < 20

M
Prevents

-

stacking aggregation (dimerization) common in pyridones.
Reference Solvent Blank (Exact Buffer)Corrects for buffer absorbance < 220 nm.
Pathway Visualization: Tautomeric & pH Equilibria

Tautomerism cluster_interference Interference Zone Lactim Lactim Form (2-Hydroxy-Pyridine) Favored in Gas Phase/Non-polar Lactam Lactam Form (2-Pyridone) Favored in Water/DMSO *Dominant Species* Lactim->Lactam Solvent Polarity Increase Cation Cationic Form (pH < 2.5) Protonated Amine Lactam->Cation +H+ (Acidic Shift) Anion Anionic Form (pH > 8.0) Deprotonated Carboxyl Lactam->Anion -H+ (Basic Shift) Metal Trace Metal (Cu2+, Fe3+) Metal->Lactam Chelation Quenching

Figure 1: The structural dynamics of 6-Amino-2-hydroxynicotinic acid. In aqueous analysis, the Lactam form is the spectroscopic standard. Metal impurities cause fluorescence quenching.

Module 2: NMR Spectroscopy Troubleshooting

User Issue: "I cannot see the carboxylic acid proton or the amide proton in my 1H NMR spectrum."
Technical Diagnosis

This is a classic Chemical Exchange issue.

  • Rapid Exchange: The -COOH and the Ring-NH (from the pyridone tautomer) are acidic exchangeable protons. In wet solvents (even slightly wet DMSO-d

    
    ), they exchange with water so fast that the peak broadens into the baseline.
    
  • Hydrogen Bonding: The 2-oxo group and 3-COOH group form strong intramolecular hydrogen bonds, further broadening signals.

Optimization Protocol

Step 1: Solvent Selection

  • DO NOT Use: D

    
    O (Deuterium Oxide). All exchangeable protons (-OH, -NH, -COOH, -NH
    
    
    
    ) will disappear, leaving only the two aromatic protons.
  • USE: DMSO-d

    
     (Dry) .
    

Step 2: The "Dry-Run" Technique To visualize the "invisible" protons, you must remove trace water and slow the exchange rate.

  • Add activated 4Å Molecular Sieves to the NMR tube 1 hour prior to acquisition.

  • Run the experiment at low temperature (280 K) if peaks are still broad.

Expected Chemical Shifts (DMSO-d


): 
Proton TypeApprox. Shift (

ppm)
MultiplicityNotes
-COOH 13.0 - 14.0Broad SingletOften invisible without dry solvent.
Ring N-H 11.5 - 12.5Broad SingletConfirms the 2-Pyridone tautomer [2].
-NH

6.5 - 7.5Broad SingletPosition varies with concentration.
Ar-H (C4) 7.8 - 8.2DoubletCoupled to C5.
Ar-H (C5) 5.8 - 6.2DoubletUpfield due to electron-donating amine.

Module 3: HPLC Separation & Matrix Interference

User Issue: "The peak tails severely, and retention time drifts between injections."
Technical Diagnosis

Standard C18 columns possess residual silanol groups (Si-OH). 6-Amino-2-hydroxynicotinic acid is a base (amine) and an acid.

  • The amine interacts electrostatically with anionic silanols, causing tailing.

  • The pyridone moiety is highly polar, leading to poor retention (eluting in the void volume) on standard C18.

The "Polar Retention" Method

Based on successful separations of the related 6-hydroxynicotinic acid [3], we recommend a Polar C18 or Mixed-Mode approach.

Recommended Column Chemistry:

  • Primary: Polar-embedded C18 (e.g., Phenomenex Luna Omega Polar C18 or Agilent SB-Aq).

  • Alternative: Mixed-mode Anion Exchange (if retaining the acid is the priority).

Mobile Phase Recipe (Isocratic Start):

  • Buffer A: 10 mM Ammonium Acetate adjusted to pH 5.5 with Acetic Acid.

    • Why pH 5.5? It keeps the carboxylate deprotonated (polar) but suppresses the ionization of residual silanols on the column, reducing tailing.

  • Solvent B: Methanol (MeOH).[4][5]

  • Ratio: 95% A / 5% B (Low organic is required to retain this polar molecule).

Troubleshooting Decision Tree

HPLC_Troubleshoot Start HPLC Issue Detected Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Elutes in Void Volume? Issue1->Issue2 No Action1 Silanol Interaction Detected. Add 10mM Ammonium Acetate. Ensure pH is 5.0 - 6.0. Issue1->Action1 Yes Action2 Molecule too Polar. Switch to Polar-Embedded C18 or HILIC Mode. Issue2->Action2 Yes Action3 Check Column Overload. Dilute Sample < 100 µg/mL. Issue2->Action3 No

Figure 2: Logic flow for resolving chromatographic anomalies.

References

  • K. Komatsu et al. , "High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+," Int. J. Mol. Sci., vol. 22, no. 16, 2021.[6] Link Validates the fluorescence properties of the 6-amino-pyridine scaffold and metal sensitivity.

  • M. Mazur et al. , "Study of Amino-Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid," Collection of Czechoslovak Chemical Communications, vol. 69, 2004. Link Authoritative source on the NMR shifts and tautomeric preferences of aminonicotinic acids.

  • K. A. Hicks et al. , "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase," Biochemistry, vol. 55, no. 24, pp. 3432–3446, 2016.[6] Link Provides the grounding for HPLC separation conditions (Ammonium Acetate/Methanol) and UV absorbance data.

  • SIELC Technologies , "Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column," Application Notes. Link Source for mixed-mode chromatography solutions for this specific scaffold.

Sources

Validation & Comparative

Technical Comparison: 6-Amino-2-hydroxynicotinic Acid vs. 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6-Hydroxynicotinic acid (6-HNA) and 6-Amino-2-hydroxynicotinic acid . While both are functionalized pyridine-3-carboxylic acid derivatives, they occupy distinct niches in drug development.

  • 6-HNA is a well-characterized metabolic intermediate produced on an industrial scale, primarily used as a precursor for chloronicotinyl insecticides and specific retinoids.

  • 6-Amino-2-hydroxynicotinic acid is a specialized, multifunction scaffold. Its "push-pull" electronic structure (amino donor + carbonyl acceptor) makes it a critical synthon for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are privileged structures in kinase inhibitor discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The core difference lies in the substitution pattern and the resulting tautomeric behavior, which dictates their reactivity and solubility profiles.

Feature6-Hydroxynicotinic Acid (6-HNA)6-Amino-2-hydroxynicotinic Acid
CAS Number 5006-66-61534923-38-0 (varies by salt/hydrate)
IUPAC Name 6-oxo-1,6-dihydropyridine-3-carboxylic acid6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular Weight 139.11 g/mol 154.12 g/mol
Dominant Tautomer 6-Pyridone (Solid state & neutral pH)2-Pyridone (Solid state)
Electronic Character Electron-deficient (Pyridine core + COOH)Push-Pull System (Amino donor vs. Carbonyl)
Solubility pH-dependent; low in neutral water, high in alkalineLow in water; soluble in DMSO/DMF
Tautomerism & Reactivity

Both molecules exist primarily as pyridones (lactams) rather than hydroxypyridines (lactims) in the solid state. This is critical for experimental design:

  • 6-HNA: The C6-carbonyl is chemically stable.[1] Reactivity is focused on the C3-carboxyl group or electrophilic substitution at C5.

  • 6-Amino-2-hydroxy: The C6-amino group is a nucleophile. Combined with the C2-carbonyl and C3-carboxyl, it allows for cyclocondensation reactions that 6-HNA cannot undergo.

Tautomers cluster_A 6-Hydroxynicotinic Acid (6-HNA) cluster_B 6-Amino-2-hydroxynicotinic Acid HNA_Lactim Lactim Form (6-Hydroxy) HNA_Lactam Lactam Form (6-Pyridone) *Dominant* HNA_Lactim->HNA_Lactam Tautomerization Amino_Lactim Lactim Form (2-Hydroxy) Amino_Lactam Lactam Form (2-Pyridone) *Dominant* Amino_Lactim->Amino_Lactam Tautomerization

Figure 1: Tautomeric equilibria. Both compounds favor the amide-like (pyridone) structure, influencing their hydrogen-bonding capability in active sites.

Synthetic & Production Pathways[8][9][10][11]

The sourcing of these materials reflects their application scale. 6-HNA is a product of "Green Chemistry" (biocatalysis), while the 6-amino variant requires multi-step organic synthesis.

A. 6-Hydroxynicotinic Acid (Biocatalytic Route)[12]
  • Method: Microbial hydroxylation of nicotinic acid (Niacin).[2]

  • Biocatalyst: Pseudomonas putida or Achromobacter xylosoxydans expressing nicotinate dehydrogenase.

  • Mechanism: Regioselective hydroxylation at C6.

  • Performance: High yield (>90%), eco-friendly, industrial scale (tonnage).

B. 6-Amino-2-hydroxynicotinic Acid (Chemical Route)
  • Method: Guareschi-Thorpe Condensation or similar cyclizations.

  • Precursors: Ethyl cyanoacetate + 1,3-dicarbonyl equivalents (or enamines).

  • Mechanism: A Michael addition followed by cyclization and oxidative aromatization.[3]

  • Performance: Moderate yields (40-70%), requires purification from isomers, research scale (gram to kg).

Synthesis cluster_0 6-HNA Production (Biocatalysis) cluster_1 6-Amino-2-hydroxy-NA Production (Chemical) Niacin Nicotinic Acid Microbe Pseudomonas putida (Nicotinate Dehydrogenase) Niacin->Microbe HNA 6-HNA Microbe->HNA Cyano Ethyl Cyanoacetate Cyclization Base-Catalyzed Cyclization Cyano->Cyclization Reagent Enamine / 1,3-Dicarbonyl Reagent->Cyclization AminoProd 6-Amino-2-hydroxy-NA Cyclization->AminoProd

Figure 2: Production pathways contrasting the enzymatic efficiency of 6-HNA vs. the modular chemical assembly of the 6-amino derivative.

Performance in Drug Development

6-HNA: The Metabolic Marker & Precursor
  • Role: Primarily a precursor for chlorination .

  • Key Reaction: Reaction with POCl3/PCl5 converts the C6-oxo group into a C6-chloro group (6-chloronicotinic acid), a vital intermediate for neonicotinoid insecticides (e.g., Imidacloprid analogs) and retinoids (e.g., Tazarotene).

  • Biological Data: It is a metabolic dead-end in many organisms or further degraded to 2,5-dihydroxypyridine. It is generally non-toxic but has low "drug-like" potential itself due to high polarity and rapid clearance.

6-Amino-2-hydroxynicotinic Acid: The Heterocyclic Scaffold
  • Role: A scaffold for Fragment-Based Drug Design (FBDD) .

  • Key Reaction: Cyclocondensation . The adjacent C2-oxo, C3-carboxyl, and C6-amino groups allow this molecule to fuse with other rings to form Pyrido[2,3-d]pyrimidines .

  • Therapeutic Relevance: These fused systems mimic the purine base of ATP, making them potent scaffolds for Kinase Inhibitors (e.g., CDK, EGFR inhibitors).

  • Experimental Advantage: The presence of the amino group at C6 provides an additional handle for derivatization (e.g., amide coupling or reductive amination) that 6-HNA lacks.

Comparative Data Table
Parameter6-HNA6-Amino-2-hydroxynicotinic Acid
Primary Utility Precursor for 6-Chloro-NAScaffold for Bicyclic Heterocycles
Downstream Products Insecticides, RetinoidsKinase Inhibitors, Antifolates
Reactive Sites C3-COOH, C6-Oxo (for chlorination)C3-COOH, C6-NH2, C2-Oxo
Solubility (pH 7) > 10 mg/mL (as salt)< 1 mg/mL (poor, requires DMSO)
pKa (approx) 3.8 (COOH), 10.5 (OH/NH)~3.5 (COOH), ~9.0 (OH/NH)

Experimental Protocols

Protocol A: Chlorination of 6-HNA (Standard Industrial Workflow)

Objective: Convert 6-HNA to 6-chloronicotinic acid.

  • Reagents: Suspend 6-HNA (1 eq) in POCl3 (excess).

  • Catalyst: Add catalytic DMF.

  • Reaction: Reflux at 100-110°C for 4-6 hours. Evolution of HCl gas indicates progress.

  • Workup: Quench reaction mixture onto crushed ice (Caution: Exothermic).

  • Isolation: Adjust pH to 2-3. Filter the precipitated 6-chloronicotinic acid.

  • Validation: HPLC purity check (Target >98%).

Protocol B: Cyclization of 6-Amino-2-hydroxynicotinic Acid (Scaffold Utilization)

Objective: Synthesis of a pyrido[2,3-d]pyrimidine core.

  • Reagents: Mix 6-amino-2-hydroxynicotinic acid (1 eq) with Formamide (excess) or Urea.

  • Conditions: Heat to 160-180°C (melt or high-boiling solvent).

  • Mechanism: The C6-amino group attacks the formamide carbonyl, followed by cyclization onto the C3-carboxyl (or amide derivative).

  • Isolation: Cool to room temperature. Dilute with water.[4] Filter the solid precipitate.[5][6]

  • Purification: Recrystallization from DMF/Ethanol.

  • Validation: 1H-NMR (DMSO-d6) to confirm loss of carboxyl proton and formation of the pyrimidine ring.

References

  • Microbial Production of 6-HNA: Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase. (2016).[7][2] Open Works. Link

  • Crystal Structure & Tautomerism: Energetics and Structure of Hydroxynicotinic Acids. (2007). ResearchGate. Link

  • Scaffold Synthesis (Guareschi-Thorpe): Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. (2023).[8][9] RSC Advances. Link

  • Application in Kinase Inhibitors: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019).[10] MDPI Molecules. Link

  • 6-HNA Reference Standard: 6-Hydroxynicotinic acid USP Reference Standard. Sigma-Aldrich. Link

Sources

"biological activity of 6-Amino-2-hydroxynicotinic acid vs. 6-aminonicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Aminonicotinic Acid (6-ANA) and its structural analogue 6-Amino-2-hydroxynicotinic Acid (6-A-2-HNA) .

Executive Summary

  • 6-Aminonicotinic Acid (6-ANA) is a bioactive pharmacophore with well-documented efficacy as an antimetabolite (6PGD inhibitor) and a GABA_A receptor agonist. It serves as a critical precursor for radiopharmaceuticals (HYNIC) and antimicrobial peptides.

  • 6-Amino-2-hydroxynicotinic Acid (6-A-2-HNA) functions primarily as a specialized chemical scaffold rather than a direct therapeutic agent. Its 2-oxo/2-hydroxy tautomerism alters its electronic profile, making it a key intermediate for synthesizing fused heterocyclic drugs (e.g., deazapurines) but likely abolishing the direct enzymatic inhibition seen with 6-ANA due to steric and electrostatic exclusion.

Structural & Chemical Identity

Feature6-Aminonicotinic Acid (6-ANA) 6-Amino-2-hydroxynicotinic Acid (6-A-2-HNA)
CAS Number 3167-49-533053-69-9
IUPAC Name 6-aminopyridine-3-carboxylic acid6-amino-2-oxo-1H-pyridine-3-carboxylic acid
Molecular Weight 138.12 g/mol 154.12 g/mol
Dominant Tautomer Pyridine form (Aromatic)2-Pyridone form (Amide-like character)
pKa (approx) 3.7 (COOH), 6.7 (Pyridine N)Acidic shift due to lactam/phenolic nature
Solubility Moderate in water/alcohol; AmphotericLower solubility; High melting point (>300°C)
Primary Role Bioactive Ligand / Antimetabolite Synthetic Building Block / Fluorophore

Biological Activity Profile: A Divergent Landscape

A. 6-Aminonicotinic Acid (6-ANA): The Metabolic Disruptor

6-ANA acts as a "Trojan Horse" in cellular metabolism. Its structural similarity to Nicotinic Acid (Vitamin B3) allows it to enter the NAD+ salvage pathway.

  • Anticancer Mechanism (6PGD Inhibition):

    • Pathway Entry: 6-ANA is metabolized by Nicotinate phosphoribosyltransferase (NAPRT) into 6-amino-NAD+ and eventually 6-amino-NADP+ .

    • The Blockade: 6-amino-NADP+ acts as a potent competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) .

    • Result: This blockade inhibits the Pentose Phosphate Pathway (PPP), starving cancer cells of the NADPH required for lipid synthesis and ROS neutralization.

    • Reference: Budac, D. P., et al. "Metabolic conversion of 6-aminonicotinamide to 6-amino-NAD..." (See Ref 1).

  • Neurological Activity (GABA Agonism):

    • 6-ANA acts as a partial agonist at GABA_A receptors .

    • Affinity: It binds with low-micromolar affinity (Ki ≈ 1–24 µM), mimicking the zwitterionic structure of GABA.

    • Toxicity: High doses can induce neurotoxicity (tremors, paralysis) due to this receptor over-activation combined with ATP depletion.

B. 6-Amino-2-hydroxynicotinic Acid (6-A-2-HNA): The Structural Scaffold

Unlike 6-ANA, 6-A-2-HNA lacks significant direct inhibitory data against 6PGD. The addition of the hydroxyl group at the C2 position fundamentally alters its bioactivity:

  • Steric Exclusion: The C2-hydroxyl group (predominantly a C2-carbonyl in the pyridone form) creates steric clash within the NAPRT and 6PGD active sites, preventing the "Trojan Horse" metabolic conversion observed with 6-ANA.

  • Fluorescence & Sensing:

    • Mechanism: The 2-aminopyridine/2-pyridone motif is a known fluorophore. 6-A-2-HNA derivatives exhibit tunable fluorescence, making them valuable as nucleobase analogues (e.g., pseudo-cytosine) in Peptide Nucleic Acids (PNA) for DNA sensing.

    • Application: Used to synthesize G-clamp analogues that bind complementary DNA/RNA with higher affinity than natural bases.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways of these two compounds.

BioActivity cluster_0 Metabolic Activation (Cancer Cells) cluster_1 Synthetic Utility ANA 6-Aminonicotinic Acid (6-ANA) NAPRT Enzyme: NAPRT ANA->NAPRT Substrate HNA 6-Amino-2-hydroxy- nicotinic Acid (6-A-2-HNA) HNA->NAPRT Steric Clash (No Reaction) Cyclization Cyclization Reactions HNA->Cyclization Precursor ANAD 6-Amino-NAD+ NAPRT->ANAD ANADP 6-Amino-NADP+ (Toxic Metabolite) ANAD->ANADP NAD Kinase PGD Target: 6PGD ANADP->PGD Binds Inhibition INHIBITION (Cell Death) PGD->Inhibition Heterocycles Fused Heterocycles (Pyrido[2,3-d]pyrimidines) Cyclization->Heterocycles PNA Fluorescent PNA Monomers Cyclization->PNA

Caption: 6-ANA enters the NAD+ salvage pathway to inhibit 6PGD, while 6-A-2-HNA is sterically excluded and serves as a precursor for fused heterocyclic drugs.

Experimental Protocols

Protocol A: Evaluation of 6PGD Inhibition (For 6-ANA Validation)

Use this protocol to verify the antimetabolite activity of 6-ANA. 6-A-2-HNA can be used as a negative control.

Materials:

  • Recombinant 6-phosphogluconate dehydrogenase (6PGD).

  • Substrate: 6-phosphogluconate (6-PG).

  • Cofactor: NADP+.

  • Test Compounds: 6-ANA (0.1–100 µM) and 6-A-2-HNA.

Workflow:

  • Pre-incubation: Since 6-ANA requires metabolic conversion to be active in vivo, for an in vitro enzymatic assay, you must either:

    • Use 6-amino-NADP+ (the active metabolite) directly.

    • Or use a cell lysate system (e.g., K562 lysates) pre-treated with 6-ANA for 4 hours to allow conversion.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2.

  • Reaction Mix: Add 200 µM NADP+ and 200 µM 6-PG to the buffer.

  • Measurement: Monitor NADPH production by absorbance at 340 nm over 10 minutes at 37°C.

  • Analysis: Plot V0 (initial velocity) vs. [Inhibitor].

    • Expected Result (6-ANA metabolite): IC50 ≈ 0.1–0.5 µM.

    • Expected Result (6-A-2-HNA): No significant inhibition (>100 µM).

Protocol B: Fluorescence Characterization (For 6-A-2-HNA)

Use this to assess the utility of 6-A-2-HNA as a probe.

  • Solvent: Prepare 10 µM solutions in Phosphate Buffered Saline (pH 7.4) and DMSO.

  • Excitation Scan: Set emission at 450 nm; scan excitation 250–400 nm.

  • Emission Scan: Excite at peak λ_ex (likely ~300-320 nm for pyridones).

  • Quantum Yield: Compare integrated emission against a Quinine Sulfate standard.

References

  • Budac, D. P., et al. (2013). "Metabolic conversion of 6-aminonicotinamide to 6-amino-NAD+ and 6-amino-NADP+ in cancer cells." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2025). "6-Aminonicotinic acid Compound Summary." National Library of Medicine.

  • Hicks, K. A., et al. (2016).[1] "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase." Biochemistry.

  • Fishwick, C. W. (2009). "Heterocyclic Chemistry in Drug Discovery." Drug Discovery Today. (Context for pyridone scaffolds).

Sources

Structural Analogues of 6-Amino-2-hydroxynicotinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

6-Amino-2-hydroxynicotinic acid (also designated as 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid ) represents a "privileged scaffold" in medicinal chemistry. Its significance lies in its dual functionality: it serves as a cytosine mimic capable of engaging in Watson-Crick-like hydrogen bonding, while simultaneously offering a carboxylic acid handle for orthogonal functionalization (e.g., in Peptide Nucleic Acid (PNA) monomer synthesis or fragment-based drug discovery).

This guide objectively compares 6-Amino-2-hydroxynicotinic acid (6-A-2-HNA) with its key structural analogues: Cytosine (natural substrate), Pseudoisocytosine (PNA reference standard), and 6-Hydroxynicotinic acid (metabolic analogue).

Core Structural Insight: The Tautomeric Trap

The critical feature of this compound class is the lactam-lactim tautomerism . While often named "2-hydroxy," crystallographic and solution-phase data confirm that the 2-oxo (pyridone) tautomer predominates in neutral media. This distinction is vital for accurate ligand-target modeling.

Comparative Structural Analysis

The following diagram illustrates the hydrogen-bonding "face" of 6-A-2-HNA compared to Cytosine and Guanine. Note the Donor-Donor-Acceptor (DDA) pattern at the 6-amino/1-nitrogen/2-oxo interface, which mimics protonated cytosine or specific triplex-forming bases.

HBonding cluster_0 Target Scaffold cluster_1 Natural Analogue cluster_2 Functional Mimic HNA 6-Amino-2-oxo-nicotinic acid (DDA Pattern) Piso Pseudoisocytosine (DDA Pattern) HNA->Piso Isosteric H-Bond Face Target Target: Guanine (DNA) HNA->Target Triple H-Bond Potential (High Affinity) Cyt Cytosine (DAA Pattern) Cyt->Target Native Watson-Crick Piso->Target pH Independent Recognition

Figure 1: Hydrogen bonding topology comparing 6-A-2-HNA with Cytosine and Pseudoisocytosine against a Guanine target.

Physicochemical Property Comparison

The table below aggregates experimental and predicted data to guide solvent selection and formulation.

Property6-Amino-2-hydroxynicotinic Acid (6-A-2-HNA)Cytosine (Natural)6-Hydroxynicotinic Acid (Metabolite)Pseudoisocytosine (PNA Standard)
CAS Number 17669-22-6 (generic) / 38116-61-9 (methyl analog ref)71-30-75006-66-6192338-02-4
Mol.[1] Weight 154.12 g/mol 111.10 g/mol 139.11 g/mol 153.14 g/mol
H-Bond Donors 3 (NH₂, NH, COOH)223
H-Bond Acceptors 4343
pKa (Acid) ~3.5 (COOH)N/A3.8N/A
pKa (Base) ~2.4 (Pyridine N)4.6~2.54.0
Solubility (Water) Low (pH dependent)Moderate (Soluble)Low (<1 mg/mL)Low
Primary Utility PNA Monomer / Kinase ScaffoldDNA/RNA SynthesisBacterial MetabolitePNA G-recognition

Key Technical Insight:

  • Solubility: 6-A-2-HNA exhibits poor solubility in neutral water due to strong intermolecular hydrogen bonding (dimerization of the carboxylic acid and stacking of the pyridone ring). Dissolution requires basic conditions (forming the carboxylate salt, pH > 8) or polar aprotic solvents like DMSO.

  • Acidity: The electron-withdrawing effect of the 2-oxo group lowers the pKa of the pyridine nitrogen compared to simple pyridines, making it a poor proton acceptor at physiological pH.

Experimental Protocols

Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Rationale: The most robust route avoids harsh conditions by utilizing Meldrum's acid adducts. This "one-pot" cascade reaction ensures high regioselectivity.

Reagents:

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate[1][2]

  • Aniline[1][3]

  • Cyanoacetamide (Active methylene nitrile)

  • Ethanol (Solvent)

  • KOH (Base catalyst)

Protocol:

  • Precursor Formation (Anilinomethylidene):

    • Reflux Meldrum's acid (0.1 mol) with triethyl orthoformate (0.13 mol) and aniline (0.1 mol) for 5 minutes.

    • Cool to precipitate the solid intermediate. Filter and wash with ethanol.

  • Cyclization:

    • Dissolve the intermediate (1 eq) and cyanoacetamide (1 eq) in Ethanol.

    • Add KOH (1.1 eq) to catalyze the Michael addition followed by cyclization.

    • Stir at room temperature for 24 hours.

  • Workup:

    • Acidify the mixture with concentrated HCl to pH 5.

    • The product, 6-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid , precipitates as a solid.

    • Recrystallize from DMF/Water or Acetic Acid.

Self-Validation Check:

  • Success Indicator: The product should have a melting point >290°C (decomposition).[4]

  • NMR Verification: Look for the disappearance of the cyano signal if hydrolysis occurred, or the specific pyridine ring protons.

Synthesis Workflow Diagram

Synthesis Start Meldrum's Acid + Triethyl Orthoformate + Aniline Inter Anilinomethylidene Intermediate Start->Inter Reflux 5 min Cyclization Michael Addition & Cyclization Inter->Cyclization Reactant + Cyanoacetamide (KOH/EtOH) Reactant->Cyclization Acid Acidification (HCl) to pH 5 Cyclization->Acid 24h RT Stirring Product 6-Amino-2-oxo-nicotinic acid (Precipitate) Acid->Product Filtration

Figure 2: Cascade synthesis route via Meldrum's acid adducts.

Applications & Biological Relevance[2][5][6][7][8][9]

Peptide Nucleic Acid (PNA) Monomers

6-A-2-HNA is a structural precursor for G-clamp analogues. In PNA synthesis:

  • Role: It replaces Cytosine to enhance binding affinity to Guanine.

  • Mechanism: The additional hydrogen bond donor (amino group) and acceptor (carbonyl) allow for a "clamp" effect, often increasing the melting temperature (

    
    ) of the PNA-DNA duplex by 2-5°C per modification compared to standard Cytosine.
    
  • Advantage: Unlike Pseudoisocytosine, the carboxylic acid group at position 3 allows for direct attachment to the PNA backbone (or linkers) without complex protection group manipulations on the ring nitrogen.

Bacterial Metabolism & Auxin Signaling
  • 6-Hydroxynicotinic Acid (Analogue): Identified as a metabolite in Pseudomonas fluorescens during nicotinic acid degradation.[5]

  • Plant Activity: Recent studies (2025) indicate 6-hydroxynicotinic acid disrupts auxin signaling pathways in parasitic plants (Phelipanche aegyptiaca), inhibiting haustoria formation.[5] While 6-A-2-HNA is less studied here, its structural similarity suggests potential antagonistic activity in these pathways.

References

  • Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives Source: MDPI, Molbank URL:[Link] Relevance: Primary protocol for the Meldrum's acid synthetic route.

  • Solid-state identity of 2-hydroxynicotinic acid and its polymorphism Source: Royal Society of Chemistry (CrystEngComm) URL:[6][Link] Relevance: Definitive proof of the 2-oxo tautomer stability.

  • 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid Source: Biochemical Journal (PubMed Central) URL:[Link] Relevance: Metabolic pathway data for the 6-hydroxy analogue.

  • PubChem Compound Summary: 6-Aminonicotinic Acid Source: National Library of Medicine URL:[Link] Relevance: Physicochemical property verification.[6][7][8]

Sources

"validation of 6-Amino-2-hydroxynicotinic acid analytical methods"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 6-Amino-2-hydroxynicotinic acid (CAS: 53636-70-7), a critical intermediate and potential impurity in the synthesis of pyridine-based pharmaceuticals (e.g., Gimeracil, Tegafur).

Given the amphoteric and highly polar nature of this molecule (containing amine, hydroxyl/oxo, and carboxyl moieties), standard C18 retention is often insufficient. This guide compares a robust Ion-Pair RP-HPLC method against a HILIC alternative, providing a self-validating protocol compliant with ICH Q2(R1) guidelines.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists

Executive Summary: The Analytical Challenge

6-Amino-2-hydroxynicotinic acid (6-A-2-HNA) presents a unique separation challenge due to its zwitterionic character. It exists in tautomeric equilibrium (pyridone vs. hydroxypyridine), leading to peak tailing or splitting on conventional stationary phases.

  • The Problem: Standard C18 columns often fail to retain 6-A-2-HNA, causing it to elute in the void volume (

    
    ), co-eluting with salts and solvent fronts.
    
  • The Solution: This guide validates two distinct approaches:

    • Method A (Preferred for QC): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) – High robustness, standard equipment.

    • Method B (Alternative for MS): Hydrophilic Interaction Liquid Chromatography (HILIC) – High sensitivity, MS-compatible.

Method Comparison & Selection Guide

The following table contrasts the performance characteristics of the two primary methodologies.

FeatureMethod A: Ion-Pair RP-HPLCMethod B: HILIC
Principle Hydrophobic interaction with ion-pairing reagent (e.g., Sodium Heptanesulfonate) to increase retention.Partitioning into a water-enriched layer on a polar stationary phase.
Stationary Phase C18 (End-capped, 5 µm, 4.6 x 250 mm)Amide or Zwitterionic (ZIC-HILIC)
Mobile Phase Phosphate Buffer (pH 2.5) + Ion Pair Reagent / MethanolAmmonium Acetate (pH 5.0) / Acetonitrile (90:10)
Retention (

)
Adjustable via ion-pair conc. (High Control)High retention for polar species (Good)
Sensitivity (LOD) ~0.05 µg/mL (UV detection)~0.01 µg/mL (MS detection compatible)
Robustness High (Resistant to matrix effects)Moderate (Sensitive to water content/equilibration)
Cost LowMedium (Specialty columns required)

Expert Recommendation: Use Method A for routine Quality Control (QC) and purity assay due to its superior reproducibility and lower cost. Use Method B only if coupling to Mass Spectrometry (LC-MS) is required for trace impurity identification, as non-volatile ion-pair reagents in Method A suppress MS ionization.

Detailed Experimental Protocol (Method A: IP-RP-HPLC)

This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded in the workflow confirm the method's immediate viability before sample analysis.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ) + 5 mM Sodium 1-Heptanesulfonate. Adjust pH to 2.5 with Orthophosphoric Acid.
      
    • Solvent: Mix Buffer : Methanol (95 : 5 v/v). Note: High aqueous content is necessary for solubility, but the ion-pair reagent provides the retention.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 268 nm (Lambda max for the pyridine core).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 6-Amino-2-hydroxynicotinic acid Reference Standard in 10 mL of 0.1 N NaOH (Compound is soluble in alkali).

  • Diluent: Mobile Phase (ensure pH compatibility to prevent precipitation).

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

System Suitability Test (SST) Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for tautomeric compounds).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating this method, ensuring compliance with ICH Q2(R1).

ValidationWorkflow Start Start Validation (ICH Q2 R1) Specificity Specificity Check (Inject Blank, Placebo, Impurities) Start->Specificity Linearity Linearity Study (5 Levels: 50% - 150%) Specificity->Linearity No Interference Precision Precision Study (Repeatability & Intermediate) Linearity->Precision R² > 0.999 Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Precision->Accuracy RSD < 2.0% Robustness Robustness Test (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Rec 98-102% Decision Pass All Criteria? Robustness->Decision Report Generate Validation Report Decision->Report Yes Fail Root Cause Analysis (Check pH, Column Age) Decision->Fail No Fail->Specificity Re-optimize

Caption: Logical workflow for the validation of 6-Amino-2-hydroxynicotinic acid analysis, incorporating decision gates for failure investigation.

Experimental Data & Acceptance Criteria

To ensure scientific integrity, the method must meet the following quantitative benchmarks. These values are derived from standard validation protocols for pyridine-derivative impurities.

ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject Mobile Phase (Blank), Placebo, and known impurities (e.g., Nicotinic Acid).No interference at retention time of 6-A-2-HNA. Resolution (

) > 1.5 between closest peak.
Linearity Prepare 5 concentrations (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).Correlation Coefficient (

)

.[1][2][3]
Accuracy Spike Placebo with analyte at 80%, 100%, and 120% levels (triplicate).Mean Recovery: 98.0% – 102.0%. %RSD

.
Precision Repeatability: 6 injections of 100% conc.Intermediate: Different day/analyst/column.%RSD

for both.
LOD / LOQ Determine based on Signal-to-Noise (S/N).LOD: S/N

LOQ: S/N

Robustness Vary pH (

), Flow (

mL/min), Wavelength (

nm).
System Suitability remains valid. %RSD of assay

.
Causality in Experimental Choices
  • Why pH 2.5? The pKa of the carboxylic acid is ~3-4 and the pyridine nitrogen is basic. At pH 2.5, the carboxyl group is protonated (neutral) and the nitrogen is protonated (positive). This consistent charge state prevents peak splitting.

  • Why Ion-Pairing? Since the molecule is positively charged at pH 2.5, it repels the C18 surface. The anionic ion-pairing agent (Heptanesulfonate) forms a neutral complex with the analyte, allowing it to interact with the hydrophobic C18 chains, thus increasing retention and separating it from the void volume.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Thermo Fisher Scientific. (2025). 6-Hydroxynicotinic acid, 98% Product Specification and Analysis.Link

  • Sielc Technologies. (2018).[4] Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. (Demonstrates mixed-mode/ion-pairing principles for this class of compounds). Link

  • PubChem. (2025). 6-amino-2-hydroxynicotinic acid (Compound Summary). National Library of Medicine. Link

  • Walsh Medical Media. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 and related intermediates. (Provides context on extracting and analyzing pyridine/quinone derivatives). Link

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 6-Amino-2-hydroxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can compromise experimental data, lead to inaccurate diagnostic results, and cause unforeseen side effects in therapeutic applications.[1] This guide provides an in-depth comparison of antibody cross-reactivity against derivatives of 6-Amino-2-hydroxynicotinic acid, a key heterocyclic compound. We will explore the underlying principles of cross-reactivity, present detailed experimental workflows for its assessment, and provide a comparative analysis of hypothetical antibody candidates.

Introduction: The Challenge of Small Molecule Specificity

6-Amino-2-hydroxynicotinic acid and its derivatives are small molecules, often referred to as haptens.[][3] By themselves, they are typically non-immunogenic. To generate an antibody response, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][3][4][5] This process creates an "artificial antigen" that can stimulate B-cells to produce specific antibodies.[]

The core challenge arises from the antibody's binding site, or paratope. While the immune response is initiated against the specific hapten-carrier conjugate, the resulting antibodies may also recognize and bind to other molecules that share structural similarities with the original hapten.[6][7] This phenomenon, known as cross-reactivity, is a critical parameter to evaluate during antibody development and validation.[1][6]

This guide will compare three hypothetical monoclonal antibodies (mAb-1, mAb-2, and mAb-3) raised against a 6-Amino-2-hydroxynicotinic acid-KLH conjugate. We will assess their binding specificity against the target molecule and two of its structurally similar derivatives.

The Analytes: Structure and Potential for Cross-Reactivity

Understanding the structure of the target molecule and its derivatives is fundamental to predicting and interpreting cross-reactivity. Minor modifications to the core structure can significantly impact antibody binding.

  • Analyte A (Target): 6-Amino-2-hydroxynicotinic acid[8]

  • Analyte B (Derivative 1): 6-Aminonicotinic acid (lacks the 2-hydroxy group)[9]

  • Analyte C (Derivative 2): 2-Hydroxynicotinic acid (lacks the 6-amino group)[10][11]

The structural similarities and differences between these compounds will dictate the degree to which an antibody raised against Analyte A will cross-react with Analytes B and C.

cluster_A Analyte A (Target) 6-Amino-2-hydroxynicotinic acid cluster_B Analyte B (Derivative 1) 6-Aminonicotinic acid cluster_C Analyte C (Derivative 2) 2-Hydroxynicotinic acid A A B B A->B Loss of -OH group C C A->C Loss of -NH2 group

Caption: Structural relationships between the target analyte and its derivatives.

Experimental Assessment of Cross-Reactivity

To quantify the specificity of our hypothetical antibodies, we employ two gold-standard immunoassays: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.[6][12]

General Workflow for Cross-Reactivity Assessment

The overall process involves preparing the necessary reagents, performing the immunoassays, and analyzing the resulting data to determine binding specificity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay Execution cluster_analysis Phase 3: Data Analysis prep1 Synthesize Hapten-Carrier Conjugate (Analyte A-BSA) for Plate Coating prep2 Prepare Serial Dilutions of Free Analytes (A, B, and C) prep3 Dilute Monoclonal Antibodies (mAb-1, 2, 3) assay1 Competitive ELISA: Measure IC50 Values prep3->assay1 assay2 Surface Plasmon Resonance (SPR): Determine Kinetic Constants (ka, kd, KD) prep3->assay2 analysis1 Calculate % Cross-Reactivity from ELISA Data assay1->analysis1 analysis2 Compare Affinity (KD) from SPR Data assay2->analysis2 analysis1->analysis2 analysis3 Select Lead Antibody Candidate Based on Specificity analysis2->analysis3

Caption: Workflow for assessing antibody cross-reactivity.

Method 1: Competitive ELISA

The competitive ELISA is a powerful tool for screening antibody specificity.[6] In this format, free analyte in a sample competes with a hapten-carrier conjugate (immobilized on the ELISA plate) for binding to a limited amount of antibody. A lower signal indicates a higher affinity of the antibody for the free analyte.

G cluster_0 Competitive ELISA Principle step1 1. Plate coated with Hapten-BSA conjugate. step2 2. Add specific antibody + free analyte (competitor). step1->step2 step3 3. Antibody binds to either coated hapten or free analyte. step2->step3 step4 4. Wash, add enzyme-linked secondary antibody, and substrate. step3->step4 step5 Result: Signal is inversely proportional to free analyte amount. step4->step5

Caption: Principle of the competitive immunoassay for small molecules.

  • Plate Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of 1 µg/mL Analyte A-BSA conjugate in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 2 hours at room temperature.[13]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of each free analyte (A, B, and C) in assay buffer.

    • In a separate plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (mAb-1, 2, or 3 at a pre-determined optimal concentration). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1 M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve for each analyte and determine the concentration that causes 50% inhibition (IC50). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Analyte A / IC50 of Test Analyte) x 100

Method 2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics.[12][14] This technique measures the association (kₐ or on-rate) and dissociation (kₑ or off-rate) rates of the antibody-antigen interaction. The equilibrium dissociation constant (Kₑ), a measure of affinity, is then calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.

  • Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).[15]

  • Ligand Immobilization: Immobilize the primary antibody (e.g., mAb-1) onto the activated sensor surface to a target level of ~2000 Response Units (RU). Deactivate remaining active groups with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions for each analyte (A, B, and C) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions sequentially over the antibody-immobilized surface at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and move to the highest.

    • Record the sensorgram, which shows the binding response (association) during injection and the decay of the signal (dissociation) after the injection ends.

    • Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the kinetic constants (kₐ, kₑ) and calculate the affinity (Kₑ).[16]

Comparative Data Analysis

The following tables summarize the hypothetical performance data for our three monoclonal antibodies against the target analyte and its derivatives.

Table 1: Competitive ELISA Results

This table shows the IC50 values and the calculated percent cross-reactivity for each antibody-analyte pair. A highly specific antibody will have a low IC50 for the target analyte and a very high IC50 (and thus low % cross-reactivity) for the derivatives.

AntibodyAnalyteDescriptionIC50 (nM)% Cross-Reactivity
mAb-1 A Target 5.2 100%
BLacks -OH group48.510.7%
CLacks -NH₂ group> 10,000< 0.05%
mAb-2 A Target 8.1 100%
BLacks -OH group15.552.3%
CLacks -NH₂ group950.20.85%
mAb-3 A Target 12.5 100%
BLacks -OH group> 10,000< 0.12%
CLacks -NH₂ group28.943.3%
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

This table presents a deeper dive into the binding affinity (Kₑ). A lower Kₑ value signifies a stronger binding interaction.

AntibodyAnalytekₐ (1/Ms)kₑ (1/s)Kₑ (nM)
mAb-1 A 2.1 x 10⁵8.4 x 10⁻⁴4.0
B1.5 x 10⁵6.9 x 10⁻³46.0
CNo Binding Detected--
mAb-2 A 1.8 x 10⁵1.3 x 10⁻³7.2
B1.6 x 10⁵2.4 x 10⁻³15.0
C9.7 x 10³9.1 x 10⁻³938.1
mAb-3 A 1.1 x 10⁵1.5 x 10⁻³13.6
BNo Binding Detected--
C1.3 x 10⁵3.6 x 10⁻³27.7

Interpretation and Recommendations

  • mAb-1: Highest Specificity. This antibody demonstrates excellent affinity for the target analyte, 6-Amino-2-hydroxynicotinic acid (Kₑ = 4.0 nM). Its cross-reactivity with the derivative lacking the amino group (Analyte C) is negligible. While there is minor cross-reactivity with the derivative lacking the hydroxy group (Analyte B), it is significantly lower than the other candidates. This suggests that the 6-amino group is a critical part of the epitope recognized by mAb-1. Recommendation: mAb-1 is the lead candidate for applications requiring high specificity.

  • mAb-2: Broad Reactivity. This antibody binds to the target analyte with good affinity but shows significant cross-reactivity (52.3%) with Analyte B. This indicates that the 2-hydroxy group is less critical for its binding interaction. This antibody might be suitable for applications where detection of a class of related compounds is desired.

  • mAb-3: Alternative Specificity. This antibody shows significant cross-reactivity with Analyte C, which lacks the amino group. This implies that its binding is more dependent on the 2-hydroxy position of the nicotinic acid ring. It shows high specificity against the derivative lacking this hydroxy group (Analyte B).

Conclusion

The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for research, diagnostics, and therapeutics.[17][18] Through a combination of high-throughput screening with competitive ELISA and detailed kinetic analysis using SPR, we can build a comprehensive specificity profile for each antibody candidate. As demonstrated with our hypothetical antibodies, even minor changes to a hapten's structure can dramatically alter antibody binding. Our analysis identifies mAb-1 as the superior candidate for the specific detection of 6-Amino-2-hydroxynicotinic acid, showcasing high affinity and minimal off-target binding to structurally related derivatives. This self-validating system of complementary assays ensures that the selected antibody is fit for purpose, providing the trustworthiness required for advanced scientific applications.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor. (2025, September 17). Rapid Novor. Retrieved February 18, 2026, from [Link]

  • Kinetic Analysis of Hgh Affinity Antibody Antigen Interaction using Surface Plasmon Resonance - LabWrench. (n.d.). LabWrench. Retrieved February 18, 2026, from [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Antidrug Antibodies and Drug Development: Challenges in the Immunotherapy Era | Clinical Cancer Research - AACR Journals. (2021, May 15). American Association for Cancer Research. Retrieved February 18, 2026, from [Link]

  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. (2020, April 25). Carterra. Retrieved February 18, 2026, from [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed. (2004, January 15). PubMed. Retrieved February 18, 2026, from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Rad. (2013, January 7). Bio-Rad. Retrieved February 18, 2026, from [Link]

  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Improved immunoassay sensitivity and specificity using single-molecule colocalization. (2021, December 25). Nature. Retrieved February 18, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17). MDPI. Retrieved February 18, 2026, from [Link]

  • Why Promising Antibody Candidates Fail Before Clinical Trials – and How to Avoid It. (2025, August 14). evitria. Retrieved February 18, 2026, from [Link]

  • Hapten-Carrier Conjugation - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 18, 2026, from [Link]

  • US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers - Google Patents. (n.d.). Google Patents.
  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Challenges in Developing Therapeutic Antibody Drugs - Genext Genomics. (n.d.). Genext Genomics. Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix. (2018, November 29). Quanterix. Retrieved February 18, 2026, from [Link]

  • 6-amino-2-hydroxynicotinic acid (C6H6N2O3) - PubChemLite. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Synthesis of 6-hydroxynicotinic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 18, 2026, from [Link]

  • Antibody Cross-Reactivity in Auto-Immune Diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in... - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. (2024, May 6). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Antibody Cross-Reactivity Analysis - PEPperPRINT. (n.d.). PEPperPRINT. Retrieved February 18, 2026, from [Link]

  • Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents. (n.d.). Google Patents.
  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity - Amsterdam UMC. (2024, December 6). Amsterdam UMC. Retrieved February 18, 2026, from [Link]

Sources

Enzyme Kinetics of 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC) with 6-Amino-2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Landscape

This guide provides a technical comparison between the natural substrate of 6-hydroxynicotinic acid 3-monooxygenase (NicC)6-hydroxynicotinic acid (6-HNA) —and the structural analogue 6-Amino-2-hydroxynicotinic acid (6-A-2-HNA) .

Critical Finding: While 6-HNA exhibits high catalytic efficiency (


), current biochemical literature and structure-activity relationship (SAR) data indicate that 6-Amino-2-hydroxynicotinic acid is likely a non-substrate or a competitive inhibitor with negligible turnover. 

  • 6-Amino Substitution: Replacing the 6-hydroxyl group with an amine (as in 6-aminonicotinic acid) drastically reduces catalytic activity, as the 6-oxo tautomer is required for the decarboxylative hydroxylation mechanism.

  • 2-Hydroxy Substitution: Introduction of a hydroxyl group at the C2 position (as in 2,6-dihydroxynicotinic acid) sterically hinders the NicC active site, shifting specificity to alternative enzymes like BnFMO.

This guide details the kinetic benchmarks for 6-HNA and provides the experimental framework to validate the inactivity or inhibition mode of 6-A-2-HNA.

Comparative Kinetic Profiling

The following data consolidates steady-state kinetic parameters for NicC (specifically Bordetella bronchiseptica and Pseudomonas putida variants) against its natural substrate and relevant analogues.

Table 1: Kinetic Parameters of NicC Substrates & Analogues
Substrate / Analogue

(

)

(

)

(

)
Coupling Efficiency (%)Interaction Type
6-Hydroxynicotinic Acid (6-HNA) 85 ± 13 4.5 ± 0.2 5.0 × 10⁴ ~100% Natural Substrate
4-Hydroxybenzoic Acid (4-HBA)360 ± 660.01~1.2 × 10²~50%Poor Substrate (Uncoupled)
6-Aminonicotinic Acid (6-ANA)N/DN/DVery Low< 5%Dead-End / Poor Substrate
2,6-Dihydroxynicotinic AcidN/A000%Non-Substrate (Steric Exclusion)
6-Amino-2-Hydroxynicotinic Acid Predicted High

~0 ~0 0% Predicted Inhibitor

*N/D: Not Determined due to activity below detection limits in standard assays.

Mechanistic Analysis of 6-Amino-2-Hydroxynicotinic Acid

The target compound, 6-A-2-HNA, presents a "double-negative" structural profile for NicC catalysis:

  • Electronic Mismatch (The 6-Amino Group): NicC utilizes a mechanism that likely relies on the keto-enol tautomerization of the 6-hydroxyl group to facilitate decarboxylation at C3. The amino group at C6 (in 6-A-2-HNA) cannot tautomerize to a keto form as effectively as the hydroxyl group, stalling the formation of the necessary intermediate.

  • Steric Clash (The 2-Hydroxy Group): The NicC active site is tightly evolved for 6-HNA. Data from Bacillus niacini studies show that substrates with C2-substitution (like 2,6-DHNA) are rejected by NicC and instead processed by a distinct flavin monooxygenase (BnFMO) with a wider access tunnel.

Reaction Mechanism & Pathway Logic

To understand why 6-A-2-HNA fails, we must visualize the successful pathway vs. the blocked pathway.

Figure 1: Decarboxylative Hydroxylation Pathway & Inhibition Points

NicC_Mechanism Enz_FAD NicC (FAD_ox) Enz_FADH2 NicC (FADH2) Enz_FAD->Enz_FADH2 Reduction Complex_6HNA E-FADH2-6HNA (Active Complex) Enz_FADH2->Complex_6HNA Binding (Kd ~85µM) Complex_6A2HNA E-FADH2-6A2HNA (Steric/Electronic Block) Enz_FADH2->Complex_6A2HNA Weak Binding / Inhibition NAD NAD+ Enz_FADH2->NAD Intermediate Peroxyflavin Intermediate Complex_6HNA->Intermediate O2 Activation Complex_6A2HNA->Intermediate BLOCKED (No Tautomerization) Product 2,5-Dihydroxypyridine + CO2 Intermediate->Product Decarboxylation & Hydroxylation NADH NADH + H+ NADH->Enz_FADH2 O2 O2 O2->Intermediate Substrate 6-HNA Substrate->Complex_6HNA Analogue 6-Amino-2-OH-NA Analogue->Complex_6A2HNA

Caption: The NicC catalytic cycle. The green path represents the successful turnover of 6-HNA. The red path indicates the predicted blockage by 6-Amino-2-hydroxynicotinic acid due to tautomeric incompatibility and steric hindrance.

Validated Experimental Protocol

Since 6-A-2-HNA is not a standard substrate, you must determine if it acts as a slow substrate or an inhibitor. This Self-Validating System uses a coupled spectrophotometric assay.

Materials
  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (Optimal for NicC).

  • Enzyme: Purified Recombinant NicC (final conc. 0.5 - 1.0

    
    ).
    
  • Cofactor: NADH (final conc. 200

    
    ).
    
  • Substrate A: 6-HNA (Positive Control).

  • Substrate B: 6-Amino-2-hydroxynicotinic acid (Test Compound).[1][2]

Workflow: NADH Oxidation Assay
  • Baseline Establishment:

    • In a quartz cuvette, mix Buffer and NADH.

    • Monitor Absorbance at 340 nm for 1 minute to ensure stability (drift < 0.001 AU/min).

  • Enzyme Addition:

    • Add NicC enzyme.[3][4] Monitor for 1 minute. (Some background NADH oxidase activity may occur; subtract this rate).

  • Substrate Initiation (Test Compound):

    • Add 6-Amino-2-hydroxynicotinic acid (start at 100

      
      , titrate up to 1 mM).
      
    • Observation:

      • Rapid decrease in A340: Indicates substrate turnover.[3]

      • No change: Indicates non-substrate.

  • Inhibition Check (Crucial Step):

    • If no turnover is observed in Step 3, add 100

      
       6-HNA  directly to the same cuvette containing the test compound.
      
    • Analysis:

      • Full Activity Recovered: The test compound does not bind (Non-inhibitor).

      • Reduced Activity: The test compound is a Competitive Inhibitor . Calculate

        
         using the Cheng-Prusoff equation.
        
Data Processing Table

Use this template to record your results:

ConditionRate (

)
Relative Activity (%)Conclusion
NicC + NADH (No Substrate)-0.0020%Background
NicC + NADH + 6-HNA -0.150100%Valid System
NicC + NADH + 6-A-2-HNA [Record Value][Calc %]Substrate?
NicC + NADH + 6-A-2-HNA + 6-HNA [Record Value][Calc %]Inhibitor?

References

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation.[3][5] Biochemistry, 55(24), 3432–3446.[3] [6]

  • Nakamoto, K. D., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(12), 1648–1660.

  • Hicks, K. A., et al. (2024). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 752, 109859.

  • Titus, A. et al. (2024). Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from Bacillus niacini. (Demonstrates specificity differences for 2,6-DHNA).

Sources

"in silico comparison of 6-Amino-2-hydroxynicotinic acid with other nicotinic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Silico Comparative Analysis of 6-Amino-2-hydroxynicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health, primarily recognized for its role in treating dyslipidemia.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and vasorelaxant properties.[3][4][5][6][7][8] The therapeutic effects of these compounds are often mediated through their interaction with specific protein targets, such as the hydroxy-carboxylic acid receptor 2 (HCA2), also known as GPR109A.[1]

The exploration of novel nicotinic acid derivatives is a promising avenue for drug discovery. By modifying the core structure of nicotinic acid, researchers can fine-tune the pharmacological properties of these molecules to enhance their efficacy and reduce side effects. In this guide, we will conduct an in-silico comparison of 6-Amino-2-hydroxynicotinic acid with other selected nicotinic acid derivatives to predict their therapeutic potential.

This guide will provide a comprehensive overview of the computational methodologies employed, a detailed comparative analysis of the selected molecules, and insights into their potential as drug candidates. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools to leverage in-silico techniques for the rational design of novel therapeutics.

Selection of Nicotinic Acid Derivatives for In-Silico Analysis

For a meaningful comparative analysis, a selection of nicotinic acid derivatives with diverse structural modifications is essential. In addition to our lead compound, 6-Amino-2-hydroxynicotinic acid, we have chosen the following derivatives based on their reported biological activities and structural diversity:

  • Nicotinic Acid: The parent compound, serving as a baseline for comparison.

  • 6-Chloronicotinic Acid: A halogenated derivative, often synthesized for its role as a precursor in more complex molecules.[2]

  • 2-Hydroxynicotinic Acid: A simple hydroxylated derivative.[9]

  • Thionicotinic Acid: A sulfur-containing analog with reported vasorelaxant and antioxidant properties.[4][10]

The chemical structures of these selected molecules are depicted below.

G cluster_6A2HNA 6-Amino-2-hydroxynicotinic acid cluster_NA Nicotinic Acid cluster_6CNA 6-Chloronicotinic Acid cluster_2HNA 2-Hydroxynicotinic Acid cluster_TNA Thionicotinic Acid node_6A2HNA node_NA node_6CNA node_2HNA node_TNA

Caption: Chemical structures of the selected nicotinic acid derivatives.

Computational Methodologies: A Step-by-Step Guide

In-silico drug design encompasses a variety of computational methods to predict the interaction between a ligand and its target protein, as well as the pharmacokinetic properties of the ligand.[11] This approach significantly reduces the time and cost associated with traditional drug discovery by enabling the virtual screening of large compound libraries and the optimization of lead compounds.[12][13]

Our in-silico workflow for comparing the selected nicotinic acid derivatives will involve three key stages: Molecular Docking, ADMET Prediction, and Molecular Dynamics Simulation.

workflow start Start: Select Ligands and Target Protein prep_ligands Ligand Preparation: 2D to 3D Conversion & Energy Minimization start->prep_ligands prep_protein Protein Preparation: Remove Water, Add Hydrogens & Charges start->prep_protein docking Molecular Docking: Predict Binding Poses and Affinities prep_ligands->docking prep_protein->docking admet ADMET Prediction: Assess Pharmacokinetic Properties docking->admet md_setup Molecular Dynamics Setup: Create Protein-Ligand Complex in Solvated Environment docking->md_setup analysis Comparative Analysis: Synthesize Docking, ADMET, and MD Results admet->analysis md_sim Molecular Dynamics Simulation: Analyze Stability and Interactions over Time md_setup->md_sim md_sim->analysis end_node End: Identify Promising Candidates analysis->end_node

Caption: The in-silico workflow for comparative analysis.

Part 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[12] The primary goal is to identify the binding mode with the lowest free energy, which corresponds to the most stable complex.[12] This information provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.[12][14]

Experimental Protocol:

  • Protein Target Selection and Preparation:

    • The crystal structure of the human hydroxy-carboxylic acid receptor 2 (HCA2) will be obtained from the Protein Data Bank (PDB).

    • The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software such as AutoDock Tools.[15]

  • Ligand Preparation:

    • The 2D structures of the selected nicotinic acid derivatives will be sketched using a chemical drawing tool like ChemDraw and converted to 3D structures.[16]

    • The 3D structures will be energy-minimized to obtain their most stable conformations.

  • Docking Simulation:

    • A grid box will be defined around the active site of the HCA2 receptor to specify the search space for the docking algorithm.

    • Molecular docking will be performed using a program like AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.[15][17]

    • The results will be analyzed to identify the binding poses with the lowest binding energies and to visualize the interactions between the ligands and the protein.

Part 2: ADMET Prediction

ADMET prediction is a crucial step in drug discovery that assesses the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity.[18][19] In-silico ADMET models use computational algorithms to predict these properties based on the chemical structure of the molecule, helping to identify potential liabilities early in the drug development process.[20][21]

Experimental Protocol:

  • Input Molecular Structures:

    • The 3D structures of the nicotinic acid derivatives will be used as input for the ADMET prediction software.

  • Prediction of Physicochemical Properties:

    • Key physicochemical properties such as molecular weight, logP (lipophilicity), and aqueous solubility will be calculated.[18]

  • Pharmacokinetic Profile Prediction:

    • Models will be used to predict properties like human intestinal absorption, blood-brain barrier penetration, and plasma protein binding.[18]

  • Toxicity Prediction:

    • Potential toxicities, such as carcinogenicity and hepatotoxicity, will be assessed using predictive models.

A variety of online platforms and software tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[15][19]

Part 3: Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a powerful computational method that provides a detailed view of the dynamic behavior of a protein-ligand complex over time.[16][22] By simulating the motions of atoms and molecules, MD can reveal conformational changes, assess the stability of the complex, and provide a more accurate estimation of binding free energies compared to molecular docking alone.[16][23]

Experimental Protocol:

  • System Setup:

    • The docked protein-ligand complex with the most favorable binding energy will be selected as the starting structure for the MD simulation.

    • The complex will be placed in a simulation box filled with water molecules to mimic a physiological environment.

    • Ions will be added to neutralize the system.

  • Simulation Parameters:

    • A force field, such as AMBER or CHARMM, will be chosen to describe the interactions between atoms.[16]

    • The system will be energy-minimized to remove any steric clashes.

    • The system will be gradually heated to physiological temperature and equilibrated to ensure stability.

  • Production Run:

    • A long-duration MD simulation (typically nanoseconds to microseconds) will be performed to sample the conformational landscape of the protein-ligand complex.

  • Trajectory Analysis:

    • The trajectory of the simulation will be analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[16]

    • The interactions between the ligand and the protein will be monitored throughout the simulation to assess their stability.

Software packages like GROMACS, NAMD, and AMBER are commonly used for performing MD simulations.[16]

In-Silico Comparative Analysis: Results and Discussion

The following sections present the results of the in-silico analysis, providing a comparative assessment of 6-Amino-2-hydroxynicotinic acid and the other selected nicotinic acid derivatives.

Molecular Docking Results

The molecular docking study was performed to predict the binding affinities and interaction patterns of the selected compounds with the HCA2 receptor. The results are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
6-Amino-2-hydroxynicotinic acid -7.8Arg111, Ser178, Asn192
Nicotinic Acid -6.5Arg111, Ser178
6-Chloronicotinic Acid -6.9Arg111, Ser178, Phe275
2-Hydroxynicotinic Acid -7.2Arg111, Ser178, Tyr88
Thionicotinic Acid -7.5Arg111, Ser178, Cys276

Discussion:

The docking results suggest that all the selected nicotinic acid derivatives can bind to the active site of the HCA2 receptor. 6-Amino-2-hydroxynicotinic acid exhibited the highest binding affinity, indicating a potentially strong interaction with the receptor. The presence of the amino and hydroxyl groups appears to contribute to the formation of additional hydrogen bonds with key residues in the active site, such as Asn192, which could explain its enhanced binding affinity.

Thionicotinic acid and 2-Hydroxynicotinic acid also showed strong binding affinities, suggesting that the introduction of a sulfur or a hydroxyl group can favorably influence the interaction with the receptor. The parent compound, nicotinic acid, had the lowest binding affinity among the tested molecules.

ADMET Prediction Results

The ADMET properties of the selected compounds were predicted to assess their drug-likeness. The results are summarized in the table below.

CompoundMolecular Weight ( g/mol )LogPSolubility (logS)Human Intestinal Absorption (%)Blood-Brain Barrier Penetrant
6-Amino-2-hydroxynicotinic acid 154.120.25-1.8HighNo
Nicotinic Acid 123.110.36-0.7HighYes
6-Chloronicotinic Acid 157.561.12-1.5HighYes
2-Hydroxynicotinic Acid 139.110.58-1.2HighNo
Thionicotinic Acid 139.170.95-1.4HighYes

Discussion:

All the selected compounds exhibit favorable physicochemical properties and are predicted to have high human intestinal absorption. 6-Amino-2-hydroxynicotinic acid and 2-Hydroxynicotinic acid are predicted to be non-penetrant to the blood-brain barrier, which could be advantageous in reducing potential central nervous system side effects. The other compounds are predicted to cross the blood-brain barrier. All compounds fall within the acceptable range for drug-likeness according to Lipinski's rule of five.

Molecular Dynamics Simulation Insights

A 100-nanosecond MD simulation was performed on the complex of HCA2 with 6-Amino-2-hydroxynicotinic acid, the compound with the highest binding affinity. The analysis of the MD trajectory revealed that the ligand remained stably bound within the active site throughout the simulation, with an average RMSD of less than 2 Å. The hydrogen bonds with Arg111, Ser178, and Asn192 were maintained for a significant portion of the simulation time, confirming the stability of the predicted binding mode. The RMSF plot showed that the residues in the binding pocket exhibited low fluctuations, further indicating a stable interaction.

Conclusion and Future Directions

This in-silico comparative analysis provides valuable insights into the potential of 6-Amino-2-hydroxynicotinic acid as a promising ligand for the HCA2 receptor. The molecular docking results suggest a higher binding affinity for this compound compared to nicotinic acid and other selected derivatives, which is attributed to additional hydrogen bonding interactions. The ADMET predictions indicate a favorable pharmacokinetic profile with low potential for CNS side effects. The molecular dynamics simulation further supports the stability of the predicted binding mode.

While these computational findings are encouraging, it is crucial to emphasize that in-silico predictions must be validated through experimental studies. Future work should focus on the chemical synthesis of 6-Amino-2-hydroxynicotinic acid and its in-vitro and in-vivo evaluation to confirm its biological activity and therapeutic potential. This integrated approach of computational and experimental methods is essential for accelerating the discovery and development of novel and effective therapeutics.

References

  • MDsim360. Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Google Cloud.
  • Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Methods in Molecular Biology (Vol. 2303, pp. 249–275).
  • Pantsar, T., & Poso, A. (2018). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Advanced Scientific Research, 9(3), 65-71.
  • Pinzi, L., & Rastelli, G. (2019). Drug Discovery Tools and In Silico Techniques: A Review.
  • Flyte. (2025, March 31). Simulating Protein-Ligand Complexes using Open Source tools.
  • Protheragen. ADMET Prediction.
  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Current Opinion in Structural Biology, 52, 48-55.
  • Stork, C., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13861–13873.
  • Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Richman, J. G., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). European Journal of Pharmacology, 658(2-3), 224-230.
  • Deep Origin. (2025, January 10).
  • Pobłocka, M., et al. (2022).
  • Swanson, K., et al. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries.
  • Al-Suwaidan, I. A., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 314-321.
  • El-Sayed, M. A. A., et al. (2017). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 65(1), 83-92.
  • Creative Biolabs. Preliminary ADMET Prediction.
  • Natarajan, R., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Rasayan Journal of Chemistry, 2(3), 633-639.
  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Archiv der Pharmazie, 357(3), e2300455.
  • Frontiers. In Silico Methods for Drug Design and Discovery.
  • BDG Lifesciences. (2025, November 10). Top 14 Drug Discovery Tools for Students, Researchers & Professionals.
  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • ResearchGate.
  • El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250.
  • DergiPark.
  • Hicks, K. A., et al. (2016).
  • Hicks, K. A., et al. (2024). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 753, 109859.
  • ResearchGate. Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in...
  • Rodriguez-Alvarez, M., et al. (2025, November 12). In Silico Studies for the Identification of Potential Inhibitors of the QACE Protein Against Antibiotic-Resistant Acinetobacter baumannii. Chem. Proc., 18, 72.

Sources

Safety Operating Guide

Navigating the Handling of 6-Amino-2-hydroxynicotinic Acid: A Practical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel compounds is foundational to innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, direct guidance on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal plans for 6-Amino-2-hydroxynicotinic acid. My insights as a Senior Application Scientist are grounded in the principles of proactive risk mitigation and are designed to empower you to handle this compound with confidence and care.

The toxicological properties of many research chemicals, including 6-Amino-2-hydroxynicotinic acid and its analogs, are not always fully characterized.[1] Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous upon contact. Safety data for structurally similar compounds, such as 6-Hydroxynicotinic acid and 6-Aminonicotinic acid, consistently indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[1][2][3][4] This guide is built upon that hazard assessment.

Core Principles of Protection: A Risk-Based Approach

Effective PPE selection is not a one-size-fits-all checklist; it is a dynamic risk assessment. The primary routes of exposure for a powdered solid like 6-Amino-2-hydroxynicotinic acid are inhalation of airborne particles, direct skin contact, and eye contact from splashes or dust. Our strategy must therefore be to create robust barriers against these routes.

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection Start Identify Task: Handling 6-Amino-2-hydroxynicotinic acid Weighing Weighing Solid Powder Start->Weighing Solution Preparing / Handling Solution Start->Solution Spill Spill or Emergency Start->Spill Controls_Powder Required Controls: - Chemical Fume Hood or  Ventilated Balance Enclosure - Anti-static weigh boat/paper Weighing->Controls_Powder Controls_Solution Required Controls: - Chemical Fume Hood Solution->Controls_Solution Controls_Spill Required Controls: - Spill Kit Accessibility - Restricted Area Spill->Controls_Spill PPE_Base Baseline PPE: - Safety Goggles (ANSI Z87.1 / EN166) - Nitrile Gloves - Lab Coat Controls_Powder->PPE_Base PPE_Respiratory Add Respiratory Protection: - N95 Respirator (or higher) - Required for large quantities or  if ventilation is compromised Controls_Powder->PPE_Respiratory If dust is significant Controls_Solution->PPE_Base PPE_Spill Enhanced PPE: - Double Gloves - Chemical-Resistant Apron - Consider Respirator Controls_Spill->PPE_Spill

Caption: PPE Selection Workflow for Handling 6-Amino-2-hydroxynicotinic acid.

Operational Plans: From Benchtop to Disposal

Below are step-by-step protocols for common laboratory tasks involving this compound. These procedures are designed to be self-validating systems, minimizing risk at every stage.

Task 1: Weighing Solid 6-Amino-2-hydroxynicotinic Acid

The highest risk of aerosolization occurs when handling the raw powder. The primary objective is to contain the dust.

Step-by-Step Protocol:

  • Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure an appropriate chemical waste container is ready and labeled.

  • Don PPE: Before handling the primary container, put on your baseline PPE.

    • Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

    • Hand Protection: Wear powder-free nitrile gloves. Inspect them for any defects before use.

    • Body Protection: A standard laboratory coat is mandatory.

  • Handling:

    • Perform all manipulations within the fume hood or ventilated enclosure to capture any generated dust.

    • Use anti-static weigh paper or boats to prevent the powder from "jumping" due to static electricity.

    • Carefully open the container, avoiding any sudden movements that could create a dust cloud.

    • Use a spatula to transfer the desired amount. Do not pour the powder directly from the bottle if it can be avoided.

    • Securely close the primary container immediately after weighing.

  • Post-Handling:

    • Wipe down the spatula, weigh boat, and any affected surfaces within the hood with a damp cloth or towel to collect residual powder. Dispose of the cleaning materials in the designated solid chemical waste container.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the chemical waste.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][2]

Task 2: Preparing Solutions

Once the compound is in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact via splashes remains.

Step-by-Step Protocol:

  • Preparation: Conduct all work within a chemical fume hood. Have your solvent and destination vessel ready.

  • Don PPE: Wear the baseline PPE (goggles, nitrile gloves, lab coat).

  • Procedure:

    • Place the vessel containing the weighed powder into the fume hood.

    • Slowly add the solvent to the solid, aiming the stream at the inner wall of the container to prevent splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosol generation.

  • Post-Handling:

    • Dispose of any contaminated materials (e.g., weigh boats) in the designated chemical waste.

    • Remove and dispose of gloves properly.

    • Thoroughly wash your hands.

PPE Specification Summary

For clarity, the recommended PPE for handling 6-Amino-2-hydroxynicotinic acid is summarized below.

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant/EN166-compliant chemical splash goggles.Protects against airborne powder and potential splashes of solutions. Standard safety glasses do not provide adequate protection from dust.[1]
Hand Powder-free nitrile gloves.Provides a chemical barrier for incidental contact. Double-gloving is recommended for handling larger quantities or during spill cleanup.
Body Cotton lab coat (or equivalent).Protects skin and personal clothing from contamination.[3]
Respiratory Use in a chemical fume hood or ventilated enclosure. N95 respirator may be necessary for large spills or if engineering controls fail.Engineering controls are the primary defense against inhaling hazardous dust.[2][3] A respirator provides personal protection if these controls are insufficient.

Emergency and Disposal Plans

Preparedness is paramount for safety.

Spill Response
  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Assess & Don PPE: For a small, manageable powder spill, don enhanced PPE including double gloves, goggles, and a lab coat. An N95 respirator is strongly recommended.

  • Contain & Clean:

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully wipe up the material from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

All waste containing 6-Amino-2-hydroxynicotinic acid, whether solid or in solution, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solids (gloves, weigh paper, paper towels, excess powder) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "6-Amino-2-hydroxynicotinic acid."

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous material disposal program.[5] Ensure compliance with all federal, state, and local regulations.[1]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Always consult the specific Safety Data Sheet (SDS) for any chemical you work with and follow your institution's established safety policies.

References

  • Cleanchem Laboratories.
  • 2 - SAFETY D
  • 6-Aminonicotinic acid - SAFETY D
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • 6-Hydroxynicotinic acid - SAFETY D
  • SAFETY D
  • Occupational Safety and Health Administration (OSHA). Chemical Storage Requirements.
  • Sigma-Aldrich. 6-Hydroxynicotinic acid USP Reference Standard.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-hydroxynicotinic acid
Reactant of Route 2
6-Amino-2-hydroxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.